1,5-Naphthalenebis(trifluoromethanesulfonate)
Description
The exact mass of the compound 1,5-Naphthalenebis(trifluoromethanesulfonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-1-3-7-8(9)4-2-6-10(7)24-26(21,22)12(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHGSECJTKJJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C(=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566376 | |
| Record name | Naphthalene-1,5-diyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152873-79-5 | |
| Record name | Naphthalene-1,5-diyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthalenebis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,5-Naphthalenebis(trifluoromethanesulfonate)
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: A Gateway to Novel Naphthalene Architectures
1,5-Naphthalenebis(trifluoromethanesulfonate), also known as 1,5-naphthalenediyl bis(trifluoromethanesulfonate), is a highly reactive and versatile building block in modern organic synthesis. Its significance lies in the presence of two trifluoromethanesulfonate (triflate) groups positioned at the 1 and 5 positions of the naphthalene core. The triflate moiety is an exceptional leaving group, rendering the corresponding carbon atoms highly susceptible to nucleophilic attack and, most notably, enabling a range of palladium-catalyzed cross-coupling reactions. This property allows for the strategic introduction of diverse functionalities onto the naphthalene scaffold, making it an invaluable precursor for the synthesis of complex molecules in medicinal chemistry, materials science, and agrochemical development.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and mechanistic insights.
Core Chemical and Physical Properties
1,5-Naphthalenebis(trifluoromethanesulfonate) is a white to off-white crystalline solid at room temperature. Its stability and solubility in a variety of common organic solvents contribute to its practicality in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆F₆O₆S₂ | TCI AMERICA |
| Molecular Weight | 424.28 g/mol | TCI AMERICA |
| Appearance | White to Almost white powder to crystal | TCI AMERICA |
| Melting Point | 113-117 °C | TCI AMERICA |
| CAS Number | 152873-79-5 | TCI AMERICA |
| Solubility | Soluble in a range of organic solvents | Chem-Impex |
Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate): A Two-Step Approach
The synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate) is typically achieved through a two-step process, starting from the readily available naphthalene. The first step involves the sulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid, which is then converted to 1,5-dihydroxynaphthalene. The subsequent step is the triflation of the diol to yield the final product.
Step 1: Synthesis of the Precursor, 1,5-Dihydroxynaphthalene
The industrial preparation of 1,5-dihydroxynaphthalene often involves the sulfonation of naphthalene followed by alkali fusion.[2][3]
Experimental Protocol: Synthesis of 1,5-Dihydroxynaphthalene [2]
-
Sulfonation: In a suitable reactor, refined naphthalene is reacted with oleum under controlled temperature conditions to yield a mixture of naphthalenedisulfonic acids, with the 1,5-isomer being a major product.
-
Isolation of 1,5-Naphthalenedisulfonic Acid: The sulfonated mixture is diluted with a salt solution, causing the less soluble 1,5-naphthalenedisulfonic acid to precipitate. The solid is collected by filtration.
-
Alkali Fusion: The isolated 1,5-naphthalenedisulfonic acid is mixed with a strong base, such as sodium hydroxide or potassium hydroxide, in an autoclave. The mixture is heated under pressure (e.g., 170 °C and 1.5 MPa) for several hours.
-
Acidification and Purification: After cooling, the reaction mixture is dissolved in water and neutralized with a strong acid. The crude 1,5-dihydroxynaphthalene precipitates and is collected by filtration. The product can be further purified by recrystallization to achieve high purity (>99%).
Step 2: Triflation of 1,5-Dihydroxynaphthalene
The conversion of 1,5-dihydroxynaphthalene to its corresponding ditriflate is achieved by reaction with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a base.[4] Pyridine is a frequently used base for this transformation.
Experimental Protocol: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Reaction Setup: To a solution of 1,5-dihydroxynaphthalene (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.2-2.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
Addition of Triflating Agent: Slowly add trifluoromethanesulfonic anhydride (2.1-2.3 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1,5-naphthalenebis(trifluoromethanesulfonate) as a white solid.
Caption: Synthetic pathway to 1,5-Naphthalenebis(trifluoromethanesulfonate).
Spectroscopic Characterization
While specific, publicly available spectra for 1,5-naphthalenebis(trifluoromethanesulfonate) are not readily found in the literature, the expected NMR spectral data can be inferred from the structure and data for similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to be simple and symmetric due to the C₂h symmetry of the molecule. It would likely show two sets of coupled aromatic protons, corresponding to the hydrogens at the 2,6 and 3,7 positions, and a distinct signal for the protons at the 4,8 positions.
-
¹³C NMR: The carbon NMR spectrum would also reflect the symmetry of the molecule, showing a reduced number of signals. Key signals would include those for the triflate-bound carbons (C1, C5), the other substituted aromatic carbons, and the carbons bearing hydrogen atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing triflate-containing compounds.[5] It is expected to show a single sharp singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.[6] The chemical shift of this signal would be characteristic of a triflate ester.
Reactivity and Mechanistic Considerations
The exceptional reactivity of 1,5-naphthalenebis(trifluoromethanesulfonate) stems from the triflate group being an excellent leaving group. This is due to the significant resonance stabilization of the resulting triflate anion.
Caption: Resonance stabilization of the triflate anion.
This inherent reactivity makes 1,5-naphthalenebis(trifluoromethanesulfonate) an ideal electrophile for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[7] 1,5-Naphthalenebis(trifluoromethanesulfonate) can undergo a double Suzuki-Miyaura coupling to introduce two new aryl or vinyl groups at the 1 and 5 positions.
Illustrative Reaction: Double Suzuki-Miyaura Coupling
Caption: General scheme for the double Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 1,5-Bis(4-methoxyphenyl)naphthalene (Hypothetical)
-
Reaction Setup: In a Schlenk flask, combine 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.), 4-methoxyphenylboronic acid (2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base like potassium carbonate (3.0-4.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water. Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature and add water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield 1,5-bis(4-methoxyphenyl)naphthalene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[8] This reaction is a powerful tool for the synthesis of arylamines. 1,5-Naphthalenebis(trifluoromethanesulfonate) can be used to introduce two amino groups at the 1 and 5 positions.
Illustrative Reaction: Double Buchwald-Hartwig Amination
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structure and synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
An In-Depth Technical Guide to 1,5-Naphthalenebis(trifluoromethanesulfonate): Structure, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Synthesis
1,5-Naphthalenebis(trifluoromethanesulfonate), often referred to as 1,5-naphthaleneditriflate, is a highly reactive aromatic compound with the chemical formula C₁₂H₆F₆O₆S₂.[1][2] Its significance in the field of organic chemistry stems from the presence of two trifluoromethanesulfonate (triflate) groups, which are among the best leaving groups known. This property renders the molecule an exceptional electrophilic reagent, poised for participation in a wide array of chemical transformations.[1]
This guide provides a comprehensive overview of the structure, synthesis, and key applications of 1,5-naphthalenebis(trifluoromethanesulfonate), tailored for researchers and professionals in drug discovery and material science. We will delve into the causality behind the synthetic protocols and explore how its unique reactivity is harnessed to construct complex molecular architectures.
PART 1: Molecular Structure and Physicochemical Properties
The core of the molecule is a rigid naphthalene ring system, with triflate groups attached at the 1 and 5 positions. The triflate group (-SO₂CF₃) is powerfully electron-withdrawing, which significantly influences the electronic properties of the naphthalene core. This electronic characteristic, combined with the exceptional ability of the triflate anion to stabilize negative charge, is the foundation of its high reactivity in nucleophilic substitution and cross-coupling reactions.[1]
Caption: Synthetic workflow for 1,5-Naphthalenebis(trifluoromethanesulfonate).
Step 1 & 2: Synthesis of the Precursor, 1,5-Dihydroxynaphthalene
The journey to the target molecule begins with naphthalene. The established route involves a high-temperature sulfonation to produce naphthalene-1,5-disulfonic acid. [3]This intermediate is then subjected to hydrolysis with a strong base, such as sodium hydroxide, in a process known as alkali fusion, to yield 1,5-dihydroxynaphthalene. [4]This diol is the direct precursor for the final triflation step.
Step 3: Ditriflation of 1,5-Dihydroxynaphthalene
The conversion of the hydroxyl groups of 1,5-dihydroxynaphthalene into triflate groups is the key transformation. This is achieved using trifluoromethanesulfonic anhydride (Tf₂O), a powerful triflating agent.
Causality Behind Experimental Choices:
-
Reagent: Triflic anhydride is the reagent of choice due to its extreme electrophilicity at the sulfur atom, which facilitates a rapid and efficient reaction with the nucleophilic hydroxyl groups.
-
Base: A non-nucleophilic base, typically pyridine, is essential. Its role is to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate. This significantly accelerates the rate of reaction. Pyridine also serves to neutralize the triflic acid byproduct generated during the reaction. [5]* Solvent: An inert aprotic solvent like dichloromethane (CH₂Cl₂) is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is initiated at a low temperature (e.g., -10 °C to 0 °C) and then allowed to warm. [5]This is a critical control measure. The reaction is highly exothermic, and low temperatures prevent the formation of undesired byproducts and ensure the stability of the triflic anhydride, which can be sensitive to heat.
Self-Validating Experimental Protocol
This protocol is a robust, self-validating system for the synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate).
-
Preparation: A three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer. The system is flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions, as the triflic anhydride is moisture-sensitive. [6]2. Charging Reactants: The flask is charged with 1,5-dihydroxynaphthalene (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). The resulting suspension is stirred.
-
Addition of Base: Anhydrous pyridine (2.2 eq) is added via syringe. A slight excess of base ensures complete deprotonation of both hydroxyl groups.
-
Cooling: The reaction mixture is cooled to between -10 °C and 0 °C using an ice-methanol bath. This is the validation checkpoint for reaction control.
-
Addition of Triflating Agent: Triflic anhydride (2.2 eq) is added dropwise via syringe, ensuring the internal temperature does not rise above 0 °C. The slow addition is crucial to manage the exothermic nature of the reaction. [5]6. Reaction: After the addition is complete, the mixture is stirred at low temperature for one hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated and washed sequentially with dilute HCl (to remove excess pyridine), water, and brine. [5]8. Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1,5-naphthalenebis(trifluoromethanesulfonate) as a white crystalline solid. [5]
PART 3: Applications in Advanced Organic Synthesis
The synthetic utility of 1,5-naphthalenebis(trifluoromethanesulfonate) lies in its function as a versatile precursor for 1,5-disubstituted naphthalene derivatives. The triflate moieties act as "super" leaving groups, enabling reactions that are often difficult or impossible with other aryl halides or sulfonates.
-
Cross-Coupling Reactions: It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of carbon-based substituents (alkyl, aryl, alkynyl groups) at the 1 and 5 positions of the naphthalene core, which is a key strategy in building complex molecules for pharmaceuticals and advanced materials. [1]* Nucleophilic Aromatic Substitution (SNAAr): The powerful electron-withdrawing nature of the triflate groups activates the naphthalene ring towards nucleophilic attack, facilitating the introduction of heteroatom nucleophiles like amines, thiols, and alkoxides.
-
Synthesis of Fluorinated Compounds: It serves as a building block in the synthesis of complex fluorinated organic molecules, which are highly valued in agrochemical and pharmaceutical development for their enhanced metabolic stability and bioactivity. [1]
Conclusion
1,5-Naphthalenebis(trifluoromethanesulfonate) is more than just a chemical compound; it is an enabling tool for chemical innovation. Its synthesis, while requiring careful control of reaction conditions, is based on well-understood principles of organic reactivity. The resulting product provides a reliable and highly reactive platform for constructing sophisticated 1,5-disubstituted naphthalene systems, making it an invaluable asset for researchers dedicated to pushing the boundaries of drug development and material science.
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Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne - ChemRxiv. (URL: [Link])
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Synthesis of 1,5-bis(4,6-dichloro-1,3,5-triazinylamino)naphthalene and its application to spectrofluorimetric determination of aniline - PubMed. (URL: [Link])
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Syntheses and characterization of bis(trifluoromethyl)phosphino naphthalenes and acenaphthenes - Dalton Transactions (RSC Publishing). (URL: [Link])
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1,5-Dihydroxynaphthalene - Wikipedia. (URL: [Link])
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Reactions of 1,5-disubstituted naphthalenes with phthalic anhydride - RSC Publishing. (URL: [Link])
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Synthesis of 2,7-Bis(fluoromethyl)naphthalene - ResearchGate. (URL: [Link])
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A Comprehensive Technical Guide to 1,5-Naphthalenebis(trifluoromethanesulfonate) for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1,5-naphthalenebis(trifluoromethanesulfonate), a versatile and highly reactive reagent pivotal in modern organic synthesis. From its fundamental properties to its sophisticated applications in the construction of complex molecular architectures, this document serves as a critical resource for professionals engaged in cutting-edge chemical research and pharmaceutical development.
Core Compound Identification and Properties
1,5-Naphthalenebis(trifluoromethanesulfonate), also known as 1,5-naphthaleneditriflate, is a key intermediate for the synthesis of 1,5-disubstituted naphthalene derivatives. Its two triflate groups are excellent leaving groups, rendering the naphthalene core susceptible to a variety of nucleophilic substitution and cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 152873-79-5 | [1][2][3] |
| Molecular Formula | C₁₂H₆F₆O₆S₂ | [1][2] |
| Molecular Weight | 424.28 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 113-117 °C | [1][2] |
| Solubility | Soluble in a range of organic solvents | [2] |
Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate): A Two-Step Approach
The synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate) is typically achieved in a two-step process starting from naphthalene. The first step involves the formation of 1,5-dihydroxynaphthalene, which is then triflated to yield the final product.
Step 1: Synthesis of 1,5-Dihydroxynaphthalene
The preparation of 1,5-dihydroxynaphthalene from naphthalene proceeds via sulfonation followed by alkali fusion. This process requires careful control of reaction conditions to favor the formation of the desired 1,5-isomer.[4]
Experimental Protocol:
-
Sulfonation: Naphthalene is treated with a sulfonating agent, such as fuming sulfuric acid (oleum), to produce naphthalenesulfonic acids. The reaction temperature and time are critical parameters to control the isomeric distribution of the sulfonic acid groups.
-
Isolation of Naphthalene-1,5-disulfonic Acid: The reaction mixture is carefully diluted with water, and the naphthalene-1,5-disulfonic acid is isolated, often by salting out.
-
Alkali Fusion: The isolated naphthalene-1,5-disulfonic acid is fused with a strong base, such as sodium hydroxide, at high temperatures.[4] This cleaves the sulfonic acid groups and replaces them with hydroxyl groups.
-
Acidification and Purification: The reaction mixture is cooled, dissolved in water, and acidified to precipitate the crude 1,5-dihydroxynaphthalene. The product is then purified by recrystallization.
Step 2: Triflation of 1,5-Dihydroxynaphthalene
The conversion of 1,5-dihydroxynaphthalene to its bis(triflate) derivative is achieved by reacting it with a triflating agent in the presence of a base.
Experimental Protocol:
-
Reaction Setup: 1,5-Dihydroxynaphthalene is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to deprotonate the hydroxyl groups.
-
Triflating Agent Addition: Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyltriflimide (PhNTf₂) is added dropwise to the cooled reaction mixture. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 1,5-naphthalenebis(trifluoromethanesulfonate).
Specific Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the aryl triflate with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a widely used method for constructing biaryl scaffolds, which are common in pharmaceuticals.
-
Sonogashira Coupling: This reaction creates carbon-carbon bonds between the aryl triflate and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are versatile intermediates in organic synthesis.
-
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the aryl triflate with an amine in the presence of a palladium catalyst and a base. This is a powerful tool for the synthesis of arylamines, a prevalent motif in drug molecules.
-
Heck Coupling: This reaction involves the coupling of the aryl triflate with an alkene to form a substituted alkene, again catalyzed by a palladium complex.
The naphthalene scaffold is a known pharmacophore with applications in various therapeutic areas. For instance, naphthalene sulfonamides have been investigated as antagonists for the human CC chemokine receptor 8 (CCR8), a target for inflammatory diseases. [1]Furthermore, the planar aromatic structure of naphthalene derivatives allows them to intercalate with DNA, a property exploited in the design of some anticancer agents. [3]The ability to functionalize the 1 and 5 positions of the naphthalene ring using 1,5-naphthalenebis(trifluoromethanesulfonate) as a starting material opens up avenues for the synthesis of novel drug candidates with diverse biological activities.
Conclusion
1,5-Naphthalenebis(trifluoromethanesulfonate) is a highly valuable and versatile reagent for organic synthesis. Its well-defined chemical properties and reactivity in a range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers and scientists in academia and the pharmaceutical industry. The synthetic protocols and applications outlined in this guide are intended to provide a solid foundation for its use in the development of novel chemical entities with potential therapeutic applications.
References
- Ruan, W., Xie, Z., Wang, Y., Xia, L., Guo, Y., & Qiao, D. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4529.
- Vanden Eynde, J. J., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 30, 104560.
- Google Patents. (2014). Preparation method of 1,5-dihydroxy naphthalene. CN103739449A.
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- 3. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of 1,5-Naphthalenebis(trifluoromethanesulfonate)
Introduction: The Versatility of a Powerful Electrophile
In the realm of modern organic synthesis, the strategic activation of aromatic systems is paramount for the construction of complex molecular architectures. Among the arsenal of activating groups, the trifluoromethanesulfonate (triflate) moiety stands out for its exceptional leaving group ability. 1,5-Naphthalenebis(trifluoromethanesulfonate), a bifunctional electrophile, has emerged as a highly valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility lies in its capacity to readily participate in a variety of cross-coupling and nucleophilic substitution reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the critical parameters of solubility and stability of 1,5-Naphthalenebis(trifluoromethanesulfonate) in common organic solvents. A thorough understanding of these properties is not merely a matter of practical convenience; it is fundamental to ensuring reaction reproducibility, optimizing yields, and maintaining the integrity of this potent reagent.
Solubility Profile: A Qualitative and Estimated Overview
While precise quantitative solubility data for 1,5-Naphthalenebis(trifluoromethanesulfonate) is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure and empirical observations from its use in synthesis. The presence of the large, nonpolar naphthalene core suggests good solubility in nonpolar and moderately polar aprotic solvents. The highly polar triflate groups, however, introduce a degree of polarity that influences its solubility profile.
Based on the known solubility of the parent naphthalene molecule and the general behavior of aryl triflates, we can estimate the solubility of 1,5-Naphthalenebis(trifluoromethanesulfonate) in a range of common organic solvents.
| Solvent | Dielectric Constant (approx.) | Polarity | Estimated Solubility of 1,5-Naphthalenebis(trifluoromethanesulfonate) | Rationale and Insights |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | High | DCM is an excellent solvent for a wide range of organic compounds, including those with moderate polarity. It is a common choice for reactions involving aryl triflates. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | High | THF is a versatile polar aprotic solvent that is known to dissolve many aryl triflates effectively.[2] Its ether oxygen can engage in dipole-dipole interactions. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High | DMF is a powerful, highly polar aprotic solvent capable of dissolving a vast array of organic and even some inorganic compounds.[3][4][5] It is an excellent choice for ensuring complete dissolution, especially for challenging substrates. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent commonly used in HPLC and as a reaction solvent. Its polarity should facilitate the dissolution of the bis(triflate). |
| Ethyl Acetate (EtOAc) | 6.0 | Moderately Polar Aprotic | Moderate | Naphthalene exhibits moderate solubility in ethyl acetate.[6] The addition of the polar triflate groups may enhance this solubility. It is a common solvent for workups and chromatography of reactions involving this reagent. |
| Acetone | 21 | Polar Aprotic | Moderate | Acetone is a good solvent for many organic compounds due to its polar carbonyl group and nonpolar methyl groups.[7] It is expected to be a suitable solvent for this compound. |
| Toluene | 2.4 | Nonpolar Aprotic | Moderate | Naphthalene is highly soluble in toluene.[6] While the polar triflate groups will decrease the compatibility with this nonpolar solvent compared to naphthalene, it is still expected to have reasonable solubility, particularly at elevated temperatures. |
| Methanol (MeOH) | 33 | Polar Protic | Low to Moderate | While polar, methanol is a protic solvent. Naphthalene itself has limited solubility in methanol.[8] The triflate groups may increase polarity, but the potential for solvolysis, especially at elevated temperatures or with basic impurities, should be considered. |
| Hexanes/Heptane | ~1.9 | Nonpolar Aprotic | Low | These nonpolar alkanes are generally poor solvents for polar compounds and are not recommended for dissolving 1,5-Naphthalenebis(trifluoromethanesulfonate). They are, however, excellent anti-solvents for precipitation and crystallization. |
Stability Considerations: Handling a Robust yet Reactive Reagent
Aryl triflates, including 1,5-Naphthalenebis(trifluoromethanesulfonate), are generally regarded as stable compounds under typical laboratory conditions.[1] They can often be handled in the air and are not particularly sensitive to moisture for short periods. However, their high reactivity as electrophiles dictates careful consideration of their stability in the presence of certain reagents and conditions.
Key Factors Influencing Stability:
-
pH: 1,5-Naphthalenebis(trifluoromethanesulfonate) is susceptible to hydrolysis under basic conditions. The triflate group is an excellent leaving group, and nucleophilic attack by hydroxide ions will lead to the formation of the corresponding naphthol. Therefore, exposure to strong bases should be avoided during storage and in reaction mixtures where the triflate moiety is intended to remain intact.
-
Nucleophiles: As a potent electrophile, it will react with a wide range of nucleophiles. While this is the basis of its synthetic utility, unintentional reactions with nucleophilic solvents (e.g., alcohols, amines) or impurities can lead to degradation. Reactions in protic solvents like methanol or ethanol should be approached with caution, especially at elevated temperatures, as solvolysis can occur.
-
Temperature: While generally thermally robust, prolonged exposure to high temperatures, especially in the presence of nucleophilic impurities, can accelerate degradation. For long-term storage, refrigeration in a desiccated environment is recommended.
-
Light: There is no specific indication that 1,5-Naphthalenebis(trifluoromethanesulfonate) is particularly light-sensitive. However, as a general best practice for all reactive organic reagents, storage in amber vials or in the dark is advisable.
Experimental Protocols: A Self-Validating Approach to Solubility and Stability Assessment
To ensure the successful application of 1,5-Naphthalenebis(trifluoromethanesulfonate) in your research, it is crucial to have reliable methods for assessing its solubility and stability in your specific solvent systems and reaction conditions. The following protocols are designed to be self-validating, providing clear and reproducible results.
Protocol 1: Gravimetric Determination of Solubility
This method provides a quantitative measure of the solubility of 1,5-Naphthalenebis(trifluoromethanesulfonate) in a given solvent at a specific temperature.
Methodology:
-
Preparation of a Saturated Solution:
-
To a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed vial, add an excess of 1,5-Naphthalenebis(trifluoromethanesulfonate) (i.e., until a solid precipitate remains).
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous stirring or agitation to ensure saturation.
-
-
Isolation of a Saturated Aliquot:
-
Allow the solid to settle.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the aliquot to a pre-weighed vial.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas) until a constant weight of the solid residue is achieved.
-
Determine the mass of the dissolved 1,5-Naphthalenebis(trifluoromethanesulfonate).
-
-
Calculation:
-
Calculate the solubility in g/L or mg/mL.
-
Sources
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literature review on the applications of 1,5-Naphthalenebis(trifluoromethanesulfonate)
An In-depth Technical Guide to the Applications of 1,5-Naphthalenebis(trifluoromethanesulfonate)
Authored by a Senior Application Scientist
Foreword: Unlocking the Potential of the Naphthalene Core
In the landscape of modern organic synthesis, the pursuit of molecular complexity from versatile and reliable building blocks is paramount. Among these, 1,5-Naphthalenebis(trifluoromethanesulfonate), often referred to as 1,5-naphthaleneditriflate, has emerged as a cornerstone reagent for researchers, scientists, and drug development professionals. Its strategic design, featuring a rigid naphthalene scaffold functionalized with two exceptionally labile trifluoromethanesulfonate (triflate) leaving groups, provides a powerful platform for constructing intricate molecular architectures.
This guide moves beyond a simple catalog of reactions. It is designed to provide a deep, mechanistic understanding of why this reagent is so effective and how its unique properties can be leveraged in diverse applications, from the synthesis of novel pharmaceutical agents to the development of advanced functional materials. We will explore the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.
The Molecule: Structure, Synthesis, and Core Properties
1,5-Naphthalenebis(trifluoromethanesulfonate) (C₁₂H₆F₆O₆S₂) is a crystalline solid at room temperature. The molecule's utility is fundamentally derived from the two triflate (-OTf) groups positioned at the 1 and 5 positions of the naphthalene ring system. The triflate anion (CF₃SO₃⁻) is a superlative leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting negative charge through resonance and induction. This high leaving group ability makes the corresponding carbon atoms on the naphthalene ring highly susceptible to nucleophilic attack and, more importantly, primes the molecule for a wide array of metal-catalyzed cross-coupling reactions.[1][2]
Synthetic Pathway
The synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate) is a well-established, two-step process starting from naphthalene. The causality is clear: to introduce the triflate groups, one must first have hydroxyl (-OH) functionalities at the desired positions.
-
Step 1: Sulfonation and Alkali Fusion to 1,5-Dihydroxynaphthalene: The process begins with the sulfonation of naphthalene. Controlling reaction conditions, such as temperature and the concentration of the sulfonating agent (e.g., oleum), is critical to favor the formation of the thermodynamically stable 1,5-naphthalenedisulfonic acid.[3][4] This intermediate is then subjected to alkali fusion (reaction with a strong base like NaOH at high temperatures), which displaces the sulfonic acid groups with hydroxyl groups to yield 1,5-dihydroxynaphthalene.[3]
-
Step 2: Tritylation: The resulting 1,5-dihydroxynaphthalene is then treated with a triflating agent. A common and highly effective reagent for this transformation is trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base like pyridine. The base deprotonates the hydroxyl groups, and the resulting alkoxide attacks the electrophilic sulfur atom of the anhydride, displacing a triflate anion and forming the desired 1,5-Naphthalenebis(trifluoromethanesulfonate).
Caption: Synthetic route from Naphthalene to the target compound.
Core Application: A Gateway to Disubstituted Naphthalenes via Cross-Coupling
The primary application of 1,5-Naphthalenebis(trifluoromethanesulfonate) is as a substrate in palladium-catalyzed cross-coupling reactions.[1] This methodology allows for the sequential or simultaneous formation of new carbon-carbon and carbon-heteroatom bonds at the 1 and 5 positions, providing a modular and efficient route to a vast library of derivatives. The triflate group's reactivity is comparable to that of iodide or bromide in these reactions, making it an excellent choice for modern organic synthesis.[2]
The general catalytic cycle, illustrated below, underpins these transformations. It involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with an organometallic reagent (or coordination of another substrate) and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Building Biaryl and Polymeric Structures
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method with this substrate. It involves the reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is fundamental for constructing biaryl systems and for synthesizing naphthalene-based polymers.[5][6]
-
Causality: The choice of a palladium catalyst and ligand is critical. Ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky phosphines (e.g., SPhos, XPhos) are often used to facilitate the oxidative addition and reductive elimination steps, thereby improving reaction rates and yields. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the direct connection of terminal alkynes to the naphthalene core. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base (usually an amine like triethylamine). The resulting 1,5-dialkynylnaphthalene derivatives are crucial intermediates for creating conjugated materials, molecular wires, and complex pharmaceutical precursors.[6]
Buchwald-Hartwig Amination: Forging C-N Bonds
For drug development, the introduction of nitrogen-containing functional groups is of utmost importance. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling 1,5-Naphthalenebis(trifluoromethanesulfonate) with primary or secondary amines. This provides direct access to 1,5-diaminonaphthalene derivatives, which are key structural motifs in various biologically active compounds.[6][7]
Data Summary: Representative Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Key Product Class | Application Area |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Pd(PPh₃)₄, Base (K₂CO₃) | 1,5-Diaryl/Dialkylnaphthalenes | Materials Science, Polymers[5] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (Et₃N) | 1,5-Dialkynylnaphthalenes | Functional Materials, Organic Electronics |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃, Ligand (e.g., BINAP) | 1,5-Diaminonaphthalenes | Pharmaceuticals, Ligand Synthesis[7] |
Applications in Drug Discovery and Medicinal Chemistry
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[8][9][10][11] 1,5-Naphthalenebis(trifluoromethanesulfonate) serves as a key starting material to explore the structure-activity relationship (SAR) of this scaffold.
-
Expert Insight: By using sequential, site-selective cross-coupling reactions (possible due to slight differences in reactivity or by using a mono-coupled intermediate), chemists can synthesize unsymmetrical 1,5-disubstituted naphthalene derivatives. This modularity is invaluable in drug discovery, allowing for the rapid generation of diverse compound libraries to screen for biological activity. For example, the naphthalene sulfonamide scaffold is known to exhibit antagonistic properties against the human CCR8 receptor, a target for inflammatory diseases.[7] Using cross-coupling on a naphthalene precursor allows for the expansion of SAR studies for this target.[7]
Caption: Overview of the primary application areas.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a self-validating system for a typical Suzuki-Miyaura cross-coupling reaction. Each component is chosen to maximize yield and purity.
Objective: Synthesis of 1,5-diphenylnaphthalene.
Materials & Reagents:
-
1,5-Naphthalenebis(trifluoromethanesulfonate): 1.0 eq
-
Phenylboronic acid: 2.2 - 2.5 eq
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 eq (5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous: 4.0 eq
-
Toluene: Anhydrous, degassed
-
Ethanol: Degassed
-
Water: Degassed
-
Reaction Vessel: Schlenk flask or similar, oven-dried
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,5-Naphthalenebis(trifluoromethanesulfonate) (1.0 eq), phenylboronic acid (2.2 eq), and anhydrous K₂CO₃ (4.0 eq).
-
Causality: An inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.
-
-
Catalyst Addition: Briefly open the flask and add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Expert Insight: Adding the catalyst last minimizes its exposure to air. For particularly sensitive reactions, the catalyst can be added under a positive pressure of inert gas.
-
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 4:1:1 ratio) via syringe.
-
Causality: The solvent mixture is chosen to ensure all reagents are soluble. The presence of water and a base is essential for the transmetalation step of the catalytic cycle. Degassing the solvents removes dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,5-diphenylnaphthalene.
-
Conclusion and Future Outlook
1,5-Naphthalenebis(trifluoromethanesulfonate) is more than just a chemical intermediate; it is an enabling tool for innovation. Its high reactivity and versatility in cross-coupling chemistry provide a reliable and efficient pathway to a vast range of 1,5-disubstituted naphthalene derivatives. For professionals in drug development, it offers a modular platform for constructing complex molecules and exploring structure-activity relationships. In materials science, it is a key building block for novel polymers and functional organic materials. As synthetic methodologies continue to advance, the applications for this powerful reagent will undoubtedly continue to expand, solidifying its place in the modern synthetic chemist's toolbox.
References
-
Li, Y., et al. (2023). Synthesis of Multi-butylnaphthalene Base Oils Catalyzed by Trifluoromethanesulfonic Acid and Its Lubricating Properties. Molecules, 28(7), 2973. Available from: [Link]
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Deckers, K., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 31, 104560. Available from: [Link]
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Shimizu, S., et al. (2009). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 109(11), 5537-5588. Available from: [Link]
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Aksenov, N. A., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Polymers, 15(13), 2828. Available from: [Link]
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Sayyed, R., & Mokale, S. (2016). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. Available from: [Link]
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Klose, A. S., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 17(4), 4584-4604. Available from: [Link]
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Chopra, B., et al. (2022). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research, 13(12), 4647-4667. Available from: [Link]
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Collin, G., & Höke, H. (2007). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. Advanced Synthesis & Catalysis, 349(1-2), 188-200. Available from: [Link]
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MySkinRecipes. (n.d.). Naphthalen-1-yl trifluoromethanesulfonate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Literature search for: triflates. Retrieved from [Link]
- Google Patents. (2014). CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.
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Sayyed, R., & Mokale, S. (2016). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Journal of Chemical and Pharmaceutical Research, 8(8), 605-613. Available from: [Link]
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Li, W., et al. (2019). Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. Nature Communications, 10(1), 4528. Available from: [Link]
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Kawamoto, T., et al. (2022). Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne. ChemRxiv. Available from: [Link]
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Ge, Y., et al. (2023). Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. European Journal of Medicinal Chemistry, 259, 115660. Available from: [Link]
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Crawford, A. G., et al. (2015). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 21(27), 9832-9839. Available from: [Link]
- Google Patents. (2015). CN104292126A - Naphthalene derivatives and their application in medicine.
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ProQuest. (2021). A review on various aspects of organic synthesis using Comins' reagent. Retrieved from [Link]
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Spectroscopic Data of 1,5-Naphthalenebis(trifluoromethanesulfonate): A Comprehensive Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Naphthalenebis(trifluoromethanesulfonate), also known as 1,5-naphthalenediyl bis(trifluoromethanesulfonate), is a valuable and versatile reagent in organic synthesis. Its two trifluoromethanesulfonate (triflate) groups, being excellent leaving groups, render the naphthalene core susceptible to a variety of nucleophilic substitution and cross-coupling reactions. This property makes it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. A thorough understanding of its spectroscopic characteristics is paramount for its effective utilization, enabling researchers to confirm its identity, purity, and reactivity in various chemical transformations.
This technical guide provides a detailed overview of the expected spectroscopic data for 1,5-Naphthalenebis(trifluoromethanesulfonate), including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, comprehensive experimental dataset for this specific compound is not readily found in the scientific literature, this guide will provide a robust, predictive analysis based on the well-established principles of spectroscopic interpretation and data from closely related analogous structures.
Molecular Structure and Spectroscopic Implications
To logically predict and interpret the spectroscopic data, a clear understanding of the molecular structure is essential.
Caption: Molecular structure of 1,5-Naphthalenebis(trifluoromethanesulfonate).
The molecule possesses a C2 axis of symmetry, which significantly influences its NMR spectra, reducing the number of unique signals. The naphthalene core consists of three distinct types of aromatic protons and three types of aromatic carbons. The two triflate groups are chemically equivalent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 1,5-Naphthalenebis(trifluoromethanesulfonate), ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
¹H NMR Spectroscopy
Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple, showing three signals corresponding to the three sets of equivalent aromatic protons.
Table 1: Predicted ¹H NMR Data for 1,5-Naphthalenebis(trifluoromethanesulfonate)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet | 2H | H-4, H-8 |
| ~ 7.6 - 7.7 | Triplet | 2H | H-3, H-7 |
| ~ 7.4 - 7.5 | Doublet | 2H | H-2, H-6 |
-
Rationale for Assignments:
-
The protons on the naphthalene ring will appear in the aromatic region (7.0-8.5 ppm).
-
The electron-withdrawing nature of the triflate groups will deshield the adjacent protons. Protons H-2, H-6, H-4, and H-8 are ortho and para to the triflate groups and are therefore expected to be the most deshielded.
-
The coupling patterns (doublets and a triplet) arise from the spin-spin interactions between adjacent protons on the aromatic ring, following the n+1 rule.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, only six signals are expected in the aromatic region, plus a signal for the trifluoromethyl carbon.
Table 2: Predicted ¹³C NMR Data for 1,5-Naphthalenebis(trifluoromethanesulfonate)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 150 | C-1, C-5 |
| ~ 128 - 130 | C-4a, C-8a |
| ~ 127 - 129 | C-4, C-8 |
| ~ 122 - 124 | C-3, C-7 |
| ~ 120 - 122 | C-2, C-6 |
| ~ 118.5 (quartet) | -CF₃ |
-
Rationale for Assignments:
-
The carbons directly attached to the electronegative oxygen atoms of the triflate groups (C-1 and C-5) will be the most deshielded and appear at the lowest field.
-
The trifluoromethyl (-CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is typically around 118.5 ppm.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for confirming the presence and integrity of the triflate groups.
Table 3: Predicted ¹⁹F NMR Data for 1,5-Naphthalenebis(trifluoromethanesulfonate)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -73 to -75 | Singlet | -O-SO₂-CF₃ |
-
Rationale for Assignment:
-
The chemical shift of triflate groups is characteristically found in this upfield region.
-
Since both triflate groups are chemically equivalent and there are no other fluorine atoms in the molecule to couple with, a single sharp signal is expected.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,5-Naphthalenebis(trifluoromethanesulfonate) will be dominated by strong absorptions characteristic of the triflate and aromatic moieties.
Table 4: Predicted IR Absorption Bands for 1,5-Naphthalenebis(trifluoromethanesulfonate)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 1420 - 1400 | Strong | Asymmetric S=O stretch |
| 1250 - 1200 | Strong | Symmetric S=O stretch |
| 1210 - 1140 | Very Strong | C-F stretch |
| 1030 - 1000 | Strong | S-O stretch |
-
Rationale for Assignments:
-
The most prominent and diagnostic peaks will be the very strong absorptions corresponding to the S=O and C-F stretching vibrations of the triflate groups.
-
The presence of the naphthalene ring will be confirmed by the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,5-Naphthalenebis(trifluoromethanesulfonate) (Molecular Formula: C₁₂H₆F₆O₆S₂, Molecular Weight: 424.29 g/mol ), the mass spectrum will show the molecular ion peak and characteristic fragment ions.
Table 5: Predicted Mass Spectrometry Data for 1,5-Naphthalenebis(trifluoromethanesulfonate)
| m/z | Interpretation |
| 424 | [M]⁺, Molecular ion |
| 291 | [M - CF₃SO₂]⁺ |
| 128 | [Naphthalene]⁺ |
| 133 | [CF₃SO₂]⁺ |
-
Rationale for Fragmentation:
-
The molecular ion peak [M]⁺ should be observable.
-
A common fragmentation pathway for triflates is the loss of the triflyl group (•CF₃SO₂), leading to a significant peak at m/z 291.
-
Further fragmentation could lead to the formation of the stable naphthalene radical cation at m/z 128.
-
A peak corresponding to the triflyl cation at m/z 133 may also be observed.
-
Experimental Protocol: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
A general procedure for the synthesis of aryl triflates involves the reaction of the corresponding phenol with triflic anhydride in the presence of a base.
Caption: A typical synthetic workflow for the preparation of 1,5-Naphthalenebis(trifluoromethanesulfonate).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,5-dihydroxynaphthalene in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as pyridine, to the solution.
-
Addition of Triflic Anhydride: Slowly add triflic anhydride (Tf₂O) dropwise to the cooled solution. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-Naphthalenebis(trifluoromethanesulfonate).
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the key spectroscopic data for 1,5-Naphthalenebis(trifluoromethanesulfonate). The expected ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra have been outlined, along with the underlying principles for their interpretation. This information, combined with the provided synthetic protocol, offers a solid foundation for researchers and scientists working with this important chemical reagent. While experimental data from a primary literature source would be ideal, the predictive data herein serves as a valuable reference for the identification and characterization of 1,5-Naphthalenebis(trifluoromethanesulfonate) in a laboratory setting. Researchers are encouraged to acquire and report the full experimental spectroscopic data to contribute to the collective body of scientific knowledge.
References
Due to the lack of a specific publication with the complete experimental data for 1,5-Naphthalenebis(trifluoromethanesulfonate), this section cannot be populated with direct references to its spectroscopic characterization. The information provided is based on established principles of organic spectroscopy, and for general reference, the following types of resources are recommended:
- Textbooks on Spectroscopic Identification of Organic Compounds: e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
- Chemical Databases: e.g.
- Journal Articles on the Synthesis and Characterization of Aryl Triflates: Searching for articles that describe the synthesis of similar bis(triflate)
Unlocking New Frontiers in Chemical Synthesis and Material Science: A Technical Guide to 1,5-Naphthalenebis(trifluoromethanesulfonate)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pursuit of novel molecular architectures with tailored functionalities lies at the heart of innovation in drug discovery, materials science, and organic electronics. In this context, rigid, polycyclic aromatic scaffolds serve as invaluable platforms for the construction of complex, three-dimensional structures. Among these, the naphthalene core, with its well-defined geometry and rich electronic properties, offers a versatile foundation. This guide delves into the chemistry and untapped potential of a particularly reactive and versatile building block: 1,5-naphthalenebis(trifluoromethanesulfonate) . Herein, we will explore its synthesis, reactivity in cornerstone cross-coupling reactions, and chart a course for future research directions that promise to expand the horizons of chemical synthesis and materials science.
I. The Strategic Advantage of 1,5-Naphthalenebis(trifluoromethanesulfonate): A Molecule Primed for Discovery
1,5-Naphthalenebis(trifluoromethanesulfonate), often referred to as 1,5-naphthalene bis(triflate), is a highly reactive electrophilic reagent. Its utility stems from the presence of two trifluoromethanesulfonate (triflate, -OTf) groups, which are among the best leaving groups in organic chemistry. This exceptional leaving group ability renders the 1- and 5-positions of the naphthalene core highly susceptible to nucleophilic attack and, most importantly, to a variety of palladium-, nickel-, and copper-catalyzed cross-coupling reactions.
The rigid 1,5-disubstitution pattern of the naphthalene scaffold imparts a distinct "bent" or "V-shaped" geometry to the resulting products. This unique spatial arrangement can be strategically exploited in the design of novel materials with specific optoelectronic properties, porous polymers with tailored cavities, and drug candidates with precise three-dimensional pharmacophores.
II. Synthesis and Handling: From Precursor to a Versatile Reagent
The journey to harnessing the potential of 1,5-naphthalenebis(trifluoromethanesulfonate) begins with its synthesis. The most common and practical approach involves a two-step sequence starting from naphthalene.
A. Synthesis of the Precursor: 1,5-Dihydroxynaphthalene
The synthesis of 1,5-dihydroxynaphthalene is a well-established industrial process, typically involving the sulfonation of naphthalene followed by alkaline fusion.[1][2]
Experimental Protocol: Synthesis of 1,5-Dihydroxynaphthalene [1][2][3]
-
Sulfonation: Refined naphthalene is reacted with oleum (fuming sulfuric acid) under controlled temperature conditions. This process yields a mixture of naphthalenedisulfonic acids, with the 1,5- and 1,6-isomers being the main products.
-
Isolation of 1,5-Naphthalenedisulfonic Acid: The sulfonated mixture is then diluted with a salt solution, which causes the less soluble 1,5-naphthalenedisulfonic acid to precipitate. The solid is collected by filtration.
-
Alkaline Fusion: The isolated 1,5-naphthalenedisulfonic acid is subjected to alkali fusion, typically with sodium hydroxide at elevated temperatures and pressures. This step hydrolyzes the sulfonic acid groups to hydroxyl groups.
-
Neutralization and Purification: The reaction mixture is then neutralized with an acid, leading to the precipitation of crude 1,5-dihydroxynaphthalene. The product can be further purified by recrystallization.
| Step | Reagents and Conditions | Typical Yield | Purity |
| Sulfonation | Naphthalene, Oleum | High | Mixture of isomers |
| Isomer Separation | Salting out | Moderate | >98% for 1,5-isomer |
| Alkaline Fusion | 1,5-Naphthalenedisulfonic acid, NaOH, heat, pressure | High | Crude |
| Purification | Recrystallization | Good | >99% |
B. Triflation: Activating the Naphthalene Core
With 1,5-dihydroxynaphthalene in hand, the final step is the conversion of the hydroxyl groups to triflates. This is typically achieved by reacting the diol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
-
To a solution of 1,5-dihydroxynaphthalene (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, pyridine) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as pyridine or triethylamine (2.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (2.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,5-naphthalenebis(trifluoromethanesulfonate).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive trifluoromethanesulfonic anhydride with atmospheric moisture.
-
Non-nucleophilic Base: The base is required to neutralize the triflic acid byproduct. A non-nucleophilic base is crucial to prevent it from competing with the hydroxyl groups in reacting with the anhydride.
-
Low Temperature Addition: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.
III. Gateway to Molecular Diversity: Cross-Coupling Reactions
The true power of 1,5-naphthalenebis(trifluoromethanesulfonate) lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls.[4] 1,5-Naphthalenebis(trifluoromethanesulfonate) can be coupled with a variety of arylboronic acids or their esters to generate 1,5-diaryl-substituted naphthalenes.
Experimental Protocol: Suzuki-Miyaura Coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate)
-
In a reaction vessel, combine 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.), the desired arylboronic acid (2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (4.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting bis(triflate) and the appearance of the mono- and di-coupled products on TLC or GC-MS. The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
B. Heck Reaction: Forming Carbon-Carbon Bonds with Alkenes
The Heck reaction enables the arylation of alkenes, providing a direct route to substituted olefins.[5] 1,5-Naphthalenebis(trifluoromethanesulfonate) can react with various alkenes to produce 1,5-divinyl-substituted naphthalenes or more complex structures.
Experimental Protocol: Heck Reaction of 1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Combine 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.), the alkene (2.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.1 eq.), and a base (e.g., Et₃N or K₂CO₃, 3.0 eq.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Degas the mixture and heat under an inert atmosphere to 80-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons, leading to the synthesis of aryl alkynes.[6]
Experimental Protocol: Sonogashira Coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate)
-
To a solution of 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.) and a terminal alkyne (2.2 eq.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., Et₃N or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the 1,5-dialkynylnaphthalene product.
IV. Future Horizons: Potential Research Directions
The unique structural and electronic properties of 1,5-naphthalenebis(trifluoromethanesulfonate) open up a plethora of exciting research avenues.
A. Advanced Materials Science: Engineering Novel Polymers and Porous Materials
-
Conjugated Polymers for Organic Electronics: The rigid, V-shaped 1,5-naphthalene core can be used as a monomer in polymerization reactions to create novel conjugated polymers.[7] By carefully selecting the co-monomers in Suzuki or Sonogashira polymerization reactions, polymers with tailored band gaps, charge carrier mobilities, and photophysical properties can be synthesized for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The non-linear structure imparted by the 1,5-naphthalene unit could lead to materials with unique morphologies and improved solubility.
-
Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The defined geometry of the 1,5-naphthalenebis(trifluoromethanesulfonate) scaffold makes it an excellent candidate for the construction of porous materials.[5][8][9] Through reactions like Sonogashira coupling with multi-topic alkynes, highly cross-linked porous organic polymers with high surface areas can be synthesized. These materials could find applications in gas storage and separation, catalysis, and sensing. Furthermore, functionalized 1,5-disubstituted naphthalenes derived from the bis(triflate) can serve as novel linkers for the synthesis of metal-organic frameworks with unique topologies and properties.[10]
B. Drug Discovery and Medicinal Chemistry: Crafting Novel Bioactive Molecules
The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this motif.[11][12] The 1,5-disubstitution pattern offers a unique opportunity to design novel bioactive molecules with specific spatial orientations of functional groups.
-
Scaffold for Kinase Inhibitors and Receptor Ligands: By performing sequential or double cross-coupling reactions on 1,5-naphthalenebis(trifluoromethanesulfonate), a diverse library of 1,5-disubstituted naphthalene derivatives can be rapidly synthesized.[13] These compounds can be designed to target the active sites of enzymes, such as kinases, or the binding pockets of receptors. The rigid naphthalene core can serve as a scaffold to position key pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to highly potent and selective drug candidates.
-
Probes for Chemical Biology: Fluorescent or biotinylated groups can be introduced at the 1- and 5-positions via cross-coupling reactions to create chemical probes for studying biological processes. The inherent fluorescence of the naphthalene core can also be modulated by the attached substituents, opening avenues for the development of novel fluorescent sensors.
V. Conclusion: A Call to Exploration
1,5-Naphthalenebis(trifluoromethanesulfonate) is more than just a chemical reagent; it is a gateway to a vast and largely unexplored chemical space. Its high reactivity, coupled with the unique geometric constraints of the 1,5-naphthalene scaffold, provides a powerful platform for the rational design and synthesis of novel functional molecules and materials. This guide has provided a foundational understanding of its synthesis and reactivity, along with a glimpse into the exciting research directions it enables. It is now up to the ingenuity and creativity of researchers in academia and industry to fully unlock the potential of this versatile building block and translate its promise into tangible innovations that will shape the future of medicine and materials science.
References
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Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). A highly efficient copper-free Sonogashira coupling of terminal alkynes with aryl halides. Organic Letters, 5(11), 1841–1844. Available at: [Link]
- Google Patents. (2014). Preparation method of 1,5-dihydroxy naphthalene. CN103739449A.
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Haley, M. M., & Lipton-Duffin, J. A. (2023). Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. The Journal of Organic Chemistry. Available at: [Link]
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Khan, I., & Zhao, D. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(6), 1136. Available at: [Link]
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Khan, R., Jose, A., Dadswell, C. M., Coles, S. J., Tizzard, G. J., González-Méndez, R., ... & Greenland, B. W. (2021). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry–A European Journal, 27(47), 12201-12207. Available at: [Link]
- Lan, J., & He, G. (1990). Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene. US Patent 4,973,758.
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Li, J. J. (2021). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Reaction Chemistry & Engineering, 6(10), 1736-1752. Available at: [Link]
-
Morken, J. P. (2017). ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. Boston College Theses and Dissertations. Available at: [Link]
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Pan, Z., & Li, Y. (2017). Metal–organic frameworks based on naphthalene-1,5-diyldioxy-di-acetate: structures, topologies, photoluminescence and photocatalytic properties. CrystEngComm, 19(31), 4613-4623. Available at: [Link]
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Ponder, Jr., J. F., & Reynolds, J. R. (2017). Naphthalene diimide-based polymers for organic electronics. Journal of Materials Chemistry C, 5(30), 7468-7480. Available at: [Link]
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Röckl, J. L., Schollmeyer, D., Franke, R., & Waldvogel, S. R. (2019). Dehydrogenative Anodic C−C Coupling of Phenols Bearing Electron‐Withdrawing Groups. Angewandte Chemie International Edition, 58(51), 18456-18460. Available at: [Link]
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Sun, X., & Chen, C. (2016). Ethylene Polymerization and Copolymerization by Palladium and Nickel Catalysts Containing Naphthalene-Bridged Phosphine–Sulfonate Ligands. Organometallics, 35(9), 1257-1263. Available at: [Link]
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Wang, C., & Li, Z. (2021). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. Catalysts, 11(12), 1521. Available at: [Link]
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Wei, Y., & Liu, H. (2019). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2423. Available at: [Link]
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Zhang, W., & Sun, W. H. (2019). Late Transition Metal Olefin Polymerization Catalysts Derived from 8-Arylnaphthylamines. Catalysts, 9(11), 932. Available at: [Link]
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Zhang, Y., & Brookhart, M. (2019). Trifluoromethoxy- and Fluorobenzhydryl-Tuned Nickel Catalysts for Polyethylene Elastomers. Polymers, 11(7), 1184. Available at: [Link]
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Organic Syntheses. (2014). 3-(Ethoxycarbonyl)-5-hydroxy-1-methylpyridin-1-ium trifluoromethanesulfonate. Organic Syntheses, 91, 39-51. Available at: [Link]
- Google Patents. (2012). Method for producing 1,5-dihydroxy naphthalene. CN102442888B.
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De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 30, 115939. Available at: [Link]
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A Senior Application Scientist's Guide to the Physical and Chemical Integrity of 1,5-Naphthalenebis(trifluoromethanesulfonate)
Introduction: The Critical Role of Reagent Quality in Synthesis
1,5-Naphthalenebis(trifluoromethanesulfonate), also known as 1,5-naphthaleneditriflate, is a highly reactive and versatile building block in modern organic synthesis. Its two triflate (-OTf) groups, being excellent leaving groups, render the naphthalene core susceptible to a wide array of nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.[1][2] This reactivity is harnessed by researchers in pharmaceuticals, agrochemicals, and materials science to construct complex molecular architectures, including biaryl systems and advanced functional materials.[1][2]
However, the very reactivity that makes this compound valuable also makes its purity paramount. The presence of impurities—such as regioisomers, partially reacted intermediates, or degradation products—can lead to unpredictable reaction outcomes, the formation of complex side-products, and ultimately, the failure of a synthetic campaign. This guide provides an in-depth examination of the physical characteristics and analytical methodologies required to verify the purity and integrity of 1,5-Naphthalenebis(trifluoromethanesulfonate), ensuring its reliable performance in demanding research and development applications.
Core Physicochemical Properties
A foundational understanding of a reagent's physical and chemical properties is the first step in its assessment. These parameters provide a baseline for identity and expected behavior. 1,5-Naphthalenebis(trifluoromethanesulfonate) is a well-defined, solid compound at ambient temperatures.[3]
| Property | Value | Source(s) |
| CAS Number | 152873-79-5 | [1][3] |
| Molecular Formula | C₁₂H₆F₆O₆S₂ | [1][3] |
| Molecular Weight | 424.28 g/mol | [1] |
| Appearance | White to almost white powder or crystalline solid | [1] |
| Melting Point | 113 - 117 °C | [1] |
| Storage Conditions | Room temperature, sealed in a dry environment under inert gas | [3] |
| Sensitivity | Moisture sensitive |
The First Line of Defense: Physical Appearance Assessment
Before any sophisticated instrumentation is employed, a simple visual inspection is a critical, albeit preliminary, quality control step.
Expected Appearance: High-purity 1,5-Naphthalenebis(trifluoromethanesulfonate) should appear as a white to off-white or very pale-yellow crystalline solid .[1] The crystalline nature is an indicator of high purity, as amorphous or gummy solids often contain residual solvents or other impurities that disrupt the crystal lattice.
Causality of Deviations:
-
Significant Color (Yellow to Brown): The presence of color can indicate degradation or the presence of phenolic impurities. The precursor, 1,5-dihydroxynaphthalene, is prone to oxidation, and incomplete reaction or subsequent hydrolysis of the triflate esters can expose these phenolic groups, leading to colored byproducts.
-
Clumpy or Gummy Texture: This often suggests the presence of residual solvent or moisture. As the compound is moisture-sensitive, improper handling or storage can lead to hydrolysis, altering its physical form and chemical purity.
Understanding Purity and Potential Impurities
Commercial suppliers typically offer this reagent with a purity of 95% to over 98%, most commonly determined by Gas Chromatography (GC).[1][3] Understanding the potential impurities is key to selecting the right analytical methods and interpreting the results. The most common synthetic route involves the reaction of 1,5-dihydroxynaphthalene with trifluoromethanesulfonic anhydride in the presence of a base.
Potential Process-Related Impurities:
-
Unreacted 1,5-Dihydroxynaphthalene: Incomplete reaction will leave the starting material in the final product.
-
1-Hydroxy-5-(trifluoromethanesulfonyloxy)naphthalene: This mono-triflated intermediate is a common impurity resulting from incomplete conversion.
-
Regioisomers: If the starting 1,5-dihydroxynaphthalene is not pure, other isomers such as 2,7- or 1,4-naphthalenebis(trifluoromethanesulfonate) could be present.
-
Residual Solvents and Base: Solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate) or the base (e.g., pyridine, triethylamine) may be present.
-
Hydrolysis Products: Due to its moisture sensitivity, the compound can hydrolyze back to the mono-triflate intermediate or the diol starting material.
Analytical Workflows for Purity Verification
A multi-pronged analytical approach is essential for a comprehensive assessment of purity, identity, and stability.
Gas Chromatography (GC) for Quantitative Purity Assessment
GC with Flame Ionization Detection (GC-FID) is the industry standard for determining the purity of volatile and semi-volatile compounds like 1,5-Naphthalenebis(trifluoromethanesulfonate).[1] The method separates compounds based on their boiling points and interaction with the stationary phase, and the FID provides a response proportional to the mass of carbon, allowing for accurate area-percent purity calculations.
Caption: Workflow for GC-FID purity analysis of 1,5-Naphthalenebis(trifluoromethanesulfonate).
This protocol is adapted from standard methodologies for naphthalene derivative analysis.[4]
-
System Preparation:
-
Instrument: Agilent 6890 GC with FID or equivalent.
-
Column: Phenyl-methyl polysiloxane capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film).
-
Rationale: This column provides good separation for aromatic compounds with a range of polarities.
-
-
Sample Preparation:
-
Prepare a solution of the test sample at approximately 1 mg/mL in high-purity methanol or ethyl acetate.
-
Prepare a blank sample containing only the solvent.
-
Rationale: This concentration is typically within the linear range of the FID. The blank run ensures that no peaks from the solvent interfere with the analysis.
-
-
Instrumental Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Rationale: The temperature program is designed to first elute any low-boiling solvents and then provide sufficient thermal energy to elute the high-boiling target compound and any related impurities within a reasonable time, while ensuring sharp peaks for good resolution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the purity using the area percent method:
-
% Purity = (Peak Area of 1,5-Naphthalenebis(trifluoromethanesulfonate) / Total Integrated Peak Area) * 100[4]
-
-
Trustworthiness: This method is self-validating. The sum of all integrated peaks should approach 100%. Any significant deviation suggests the presence of non-volatile or undetectable components.
-
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) is indispensable for confirming the chemical structure and identifying impurities with distinct magnetic environments.
-
¹H NMR: The proton NMR spectrum should show a clean aromatic region corresponding to the six protons on the naphthalene core. The symmetry of the 1,5-isomer leads to a simplified pattern. The absence of peaks in the phenolic region (~9-10 ppm) is crucial, as their presence would indicate hydrolysis or unreacted starting material.
-
¹⁹F NMR: The fluorine NMR should exhibit a single, sharp singlet. The presence of multiple signals in the ¹⁹F NMR spectrum is a highly sensitive indicator of other triflate-containing species, such as the mono-substituted intermediate or regioisomers.
-
¹³C NMR: The carbon spectrum provides further confirmation of the molecular structure and symmetry.
Data Interpretation and Acceptance Criteria
For most applications in drug discovery and materials science, the following criteria are recommended for accepting a new batch of 1,5-Naphthalenebis(trifluoromethanesulfonate).
| Parameter | Method | Acceptance Criterion | Rationale |
| Appearance | Visual Inspection | White to off-white crystalline solid | Deviations indicate potential degradation or gross contamination. |
| Purity | GC-FID (Area %) | ≥ 98.0% | Ensures minimal interference from side-products in subsequent reactions.[1] |
| Identity | ¹H and ¹⁹F NMR | Spectrum conforms to the known structure of the 1,5-isomer | Confirms the correct regioisomer and absence of major structural impurities. |
| Moisture/Hydrolysis | ¹H NMR | Absence of significant phenolic proton signals | Verifies the integrity of the triflate ester groups. |
Conclusion
The reliability of 1,5-Naphthalenebis(trifluoromethanesulfonate) as a synthetic reagent is directly tied to its physical and chemical purity. A systematic approach, beginning with a simple visual inspection and culminating in quantitative analysis by GC and structural confirmation by NMR, is essential for quality assurance. By understanding the potential impurities that can arise from its synthesis and handling, and by employing the robust analytical protocols detailed in this guide, researchers can proceed with confidence, ensuring the integrity of their chemistry and the reproducibility of their results.
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PubChem. 1-Naphthyl trifluoromethanesulfonate. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Available at: [Link]
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Regulations.gov. Naphthalene Purity Determination. Available at: [Link]
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understanding the reactivity of naphthalene derivatives
An In-Depth Technical Guide to the Reactivity of Naphthalene Derivatives
Authored by: A Senior Application Scientist
Abstract
Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), serves as a foundational scaffold in medicinal chemistry, dye synthesis, and materials science. Its reactivity, while analogous to benzene, is distinguished by a higher susceptibility to chemical transformation and a nuanced regioselectivity that presents both challenges and opportunities for synthetic chemists. This guide provides an in-depth exploration of the electronic structure of naphthalene and its derivatives, elucidating the principles that govern their reactivity in key synthetic transformations. We will dissect the causality behind experimental outcomes in electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions, offering field-proven insights for researchers, scientists, and drug development professionals.
The Electronic Landscape of Naphthalene: A Foundation for Reactivity
Naphthalene's structure, consisting of two fused benzene rings, results in a resonance energy of approximately 255 kJ/mol, which is less than twice that of benzene (150 kJ/mol).[1] This reduced aromatic stabilization per ring implies that naphthalene is more reactive than benzene, as less energy is required to disrupt the aromatic system during a reaction.[2][3][4]
The ten π-electrons are not delocalized evenly across the carbon framework. This uneven distribution leads to two distinct types of carbon positions:
-
Alpha (α) positions: C1, C4, C5, and C8.
-
Beta (β) positions: C2, C3, C6, and C7.
This structural distinction is the cornerstone of naphthalene's regiochemical behavior.
Electrophilic Aromatic Substitution (EAS): The Dominant Reaction Pathway
Naphthalene readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation.[1][5] The primary question in these reactions is one of regioselectivity: will the incoming electrophile attack an α- or a β-position?
The Principle of α-Substitution: A Matter of Stability
In most cases, electrophilic attack occurs preferentially at the α-position.[3][5] This preference is not arbitrary but is dictated by the stability of the intermediate carbocation (also known as an arenium ion or sigma complex).
-
Attack at the α-position (C1): The resulting carbocation intermediate is stabilized by resonance. Crucially, two of its resonance structures keep one of the six-membered rings fully aromatic (an intact benzene sextet). This is a significant stabilizing factor.[6][7]
-
Attack at the β-position (C2): The carbocation formed from β-attack also has resonance contributors, but only one of these preserves a complete aromatic ring.[6][7]
Because the intermediate for α-substitution is more stable, the activation energy for this pathway is lower, leading to a faster reaction rate. Therefore, under conditions of kinetic control , the α-substituted product is predominantly formed.[6][7]
Caption: Stability of intermediates in naphthalene EAS.
Sulfonation: A Classic Case of Kinetic vs. Thermodynamic Control
The sulfonation of naphthalene is a quintessential example in organic chemistry that demonstrates the principles of kinetic versus thermodynamic control.[7][8] The outcome is highly dependent on the reaction temperature.[3][9]
-
Kinetic Control (Low Temperature, ~80°C): At lower temperatures, the reaction is essentially irreversible, and the product that forms fastest, naphthalene-1-sulfonic acid, is the major product.[7][10]
-
Thermodynamic Control (High Temperature, ~160°C): At higher temperatures, the sulfonation reaction becomes reversible.[6][11] The initially formed naphthalene-1-sulfonic acid can undergo de-sulfonation. Over time, the system reaches equilibrium, favoring the most thermodynamically stable isomer. Naphthalene-2-sulfonic acid is more stable because it avoids the significant steric hindrance between the bulky sulfonic acid group at the C1 position and the hydrogen atom at the C8 (peri) position.[6][10] Consequently, it becomes the major product.[7][10]
Caption: Kinetic vs. thermodynamic control in sulfonation.
Influence of Existing Substituents
When a naphthalene ring already bears a substituent, the position of a second substitution is governed by the electronic nature of that group.
-
Activating Groups (-NH₂, -OH, -OR, -Alkyl): These electron-donating groups direct the incoming electrophile to the same ring.
-
A C1 substituent directs attack primarily to the C4 (para) and C2 (ortho) positions.
-
A C2 substituent directs attack primarily to the C1 position.
-
-
Deactivating Groups (-NO₂, -CN, -SO₃H, -COR): These electron-withdrawing groups deactivate the ring they are attached to, directing the incoming electrophile to the other ring, predominantly at the α-positions (C5 and C8).[1]
| Substituent at C1 | Type | Major Product Position(s) for EAS |
| -OH, -NH₂ | Activating | 4, then 2 |
| -Alkyl | Activating | 4 |
| -NO₂, -SO₃H | Deactivating | 5 and 8 (on the other ring) |
| Substituent at C2 | Type | Major Product Position(s) for EAS |
| -OH, -NH₂ | Activating | 1 |
| -Alkyl | Activating | 1 |
| -NO₂, -SO₃H | Deactivating | 5 and 8 (on the other ring) |
Oxidation and Reduction Reactions
Naphthalene's fused-ring system is more susceptible to oxidation and reduction than benzene.[5]
Oxidation
The outcome of oxidation depends heavily on the reagents and conditions.
-
Vigorous Oxidation: Reaction with strong oxidizing agents like O₂ over a V₂O₅ catalyst at high temperatures cleaves one of the rings, yielding phthalic anhydride.[5][12]
-
Mild Oxidation: Using milder reagents such as chromium trioxide (CrO₃) in acetic acid can yield 1,4-naphthoquinone.[2][5]
For substituted naphthalenes, the ring with the higher electron density is preferentially oxidized. For example, in 1-nitronaphthalene, the unsubstituted ring is oxidized, whereas in 1-aminonaphthalene, the amine-bearing ring is oxidized.[1]
Reduction
Reduction of naphthalene can be controlled to yield partially or fully saturated products.
-
Catalytic Hydrogenation: Complete reduction using H₂ over a metal catalyst (Ni, Pt, or Pd) yields decahydronaphthalene (decalin).[5]
-
Chemical Reduction: Dissolving metal reduction (e.g., sodium in ethanol) can produce 1,4-dihydronaphthalene or, under more forcing conditions, 1,2,3,4-tetrahydronaphthalene (Tetralin).[5]
Nucleophilic Aromatic Substitution (SNAr)
While less common than EAS, nucleophilic aromatic substitution is an important transformation for appropriately substituted naphthalenes. The reaction requires two key features:
-
A good leaving group (typically a halide).
-
Strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[13]
A classic example is the reaction of 1-chloro-2,4-dinitronaphthalene with a nucleophile like ammonia or an amine, which readily displaces the chloride.
Validated Experimental Protocols
The following protocols are provided as self-validating systems for key transformations.
Protocol: Synthesis of 1-Nitronaphthalene (Kinetic Control)
This protocol prioritizes the formation of the α-isomer through careful temperature control.[14][15]
Workflow Diagram
Caption: Experimental workflow for the nitration of naphthalene.
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 20g of naphthalene in 60 mL of glacial acetic acid.[14]
-
Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously and slowly add 30 mL of concentrated sulfuric acid to 14 mL of concentrated nitric acid (70%). Allow the mixture to cool to room temperature.[14]
-
Reaction: Begin stirring the naphthalene solution. Add the nitrating mixture dropwise or in small portions (e.g., 2 mL at a time) to the flask. The rate of addition must be controlled to maintain the internal temperature between 60-70°C. Use a cool water bath as needed to manage any exotherm.[14]
-
Heating: After the addition is complete, heat the reaction mixture in a water bath at 70-80°C for 30 minutes to ensure the reaction goes to completion.[14]
-
Workup: Allow the mixture to cool slightly, then pour it slowly and with stirring into a beaker containing 400-500 mL of ice-cold water. The crude 1-nitronaphthalene will separate as a yellow-brown oil or solid.
-
Isolation & Purification: Collect the crude product by filtration or decantation. Wash thoroughly with water to remove residual acid. The product can be purified by recrystallization from ethanol to yield pale yellow needles.
Protocol: Sulfonation of Naphthalene (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable β-isomer.
Step-by-Step Methodology:
-
Setup: Place 50g of naphthalene in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reaction: Heat the naphthalene until it melts (m.p. 80°C). Slowly add 55 mL of concentrated sulfuric acid (98%) to the molten naphthalene with vigorous stirring.
-
Heating: Heat the reaction mixture to 160-165°C and maintain this temperature with continuous stirring for 2-3 hours. This allows the reaction to reach equilibrium, favoring the 2-sulfonic acid isomer.[9][10]
-
Workup: Allow the mixture to cool to about 100°C, then carefully and slowly pour it into 500 mL of cold water with stirring.
-
Isolation: The product, naphthalene-2-sulfonic acid, is water-soluble. It is typically isolated by adding a saturated solution of sodium chloride to "salt out" the sodium salt of the sulfonic acid, which is less soluble.
-
Purification: The precipitated sodium naphthalene-2-sulfonate can be collected by filtration, washed with a small amount of cold brine, and recrystallized from water.
Conclusion
The reactivity of naphthalene derivatives is a rich field governed by a delicate interplay of electronic effects, carbocation stability, steric hindrance, and reaction conditions. While the preferential formation of α-substituted products under kinetic control is the general rule for electrophilic substitution, the classic example of temperature-dependent sulfonation provides a powerful illustration of thermodynamic principles. For the medicinal and materials chemist, a thorough understanding of these foundational concepts is not merely academic; it is essential for the rational design of synthetic routes to access specific isomers and to predict the behavior of complex naphthalene-based molecules.
References
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ResearchGate. (n.d.). Naphthalene oxidation and reduction reactions (A review). Retrieved from [Link]
-
WordPress.com. (2024, March 15). Electrophilic substitution of Naphthalene. Chemistry for everyone. Retrieved from [Link]
-
YouTube. (2021, November 10). Reactions of Naphthalene. Amit Lunkad. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
YouTube. (2017, January 31). Naphthalene Derivatives. CEC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Retrieved from [Link]
-
V.P. & R.P.T.P Science College. (n.d.). Polynuclear Aromatic Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 15). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Retrieved from [Link]
-
Slideshare. (n.d.). Naphthalene. Retrieved from [Link]
-
Scribd. (n.d.). Electrophilic Substitution Reaction of Naphthalene. Retrieved from [Link]
-
ResearchGate. (2007). Relationship between substituent effect and aromaticity - Part III: Naphthalene as a transmitting moiety for substituent effect. Retrieved from [Link]
- Google Patents. (n.d.). US4600542A - Sulphonation products of naphthalene, processes for their preparation, and their use.
-
Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction of Naphthalene and Its Derivatives with Hydroxyl Radicals in the Gas Phase. Environmental Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Naphthalene oxidation and reduction reactions. Retrieved from [Link]
-
YouTube. (2021, August 2). EAS with Naphthalene. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, May 19). preparation of α-nitronaphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
NIH. (2022, June 29). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Retrieved from [Link]
-
YouTube. (2022, August 24). 1-nitronaphthalene : Organic synthesis. Retrieved from [Link]
-
ProQuest. (n.d.). Electrophilic substitution in naphthalene: Kinetic vs thermodynamic control. Retrieved from [Link]
-
American Chemical Society. (n.d.). Kinetic study of naphthalene sulfonation reaction. Retrieved from [Link]
-
Books. (2020, August 28). 5.1.6. Synthesis of 1-Nitronaphthalene. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Reddit. (2021, March 17). Substituent effect of naphthalene. r/OrganicChemistry. Retrieved from [Link]
-
Filo. (n.d.). Sulfonation of naphthalene at 80 C gives almost entirely.... Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective electrophilic substitution via lithiation and intramolecular arene exchange (haptotropic rearrangement) in (naphthalene)tricarbonylchromium. Organometallics. Retrieved from [Link]
- Google Patents. (n.d.). US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids.
-
ResearchGate. (n.d.). Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Brainly.in. (2019, December 3). Explain the kinetic and thermodynamics control in the sulphonation of naphthalene. Retrieved from [Link]
-
Ataman Kimya. (n.d.). NAPHTHALENE SULFONATE. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 1,5-Naphthalenebis(trifluoromethanesulfonate) in Organic Synthesis
Introduction: A Versatile Bifunctional Reagent for Modern Organic Synthesis
1,5-Naphthalenebis(trifluoromethanesulfonate), a crystalline solid, has emerged as a powerful and versatile building block in contemporary organic synthesis. Its utility lies in the presence of two trifluoromethanesulfonate (triflate) groups positioned at the 1 and 5 positions of the naphthalene core. The triflate group is an excellent leaving group, rendering the corresponding carbon atoms highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This bifunctionality opens avenues for the construction of complex, symmetrically and unsymmetrically substituted naphthalene derivatives, which are key scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable reagent.
Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
The preparation of 1,5-naphthalenebis(trifluoromethanesulfonate) is readily achieved from its corresponding diol, 1,5-dihydroxynaphthalene. The synthesis involves the reaction of the diol with trifluoromethanesulfonic anhydride in the presence of a mild base, typically pyridine, in an inert solvent.
Protocol 1: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
This protocol outlines the straightforward synthesis of the title compound from commercially available 1,5-dihydroxynaphthalene.
Materials:
-
1,5-Dihydroxynaphthalene
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and chromatography
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1,5-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (2.2 eq) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (2.2 eq) to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,5-naphthalenebis(trifluoromethanesulfonate) as a white to off-white solid.
Expected Yield: 85-95%
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₂H₆F₆O₆S₂ |
| Molecular Weight | 424.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 115-118 °C |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The two triflate groups of 1,5-naphthalenebis(trifluoromethanesulfonate) can be sequentially or simultaneously replaced through various palladium-catalyzed cross-coupling reactions, providing a powerful platform for the synthesis of a diverse range of 1,5-disubstituted naphthalene derivatives. The ability to perform these reactions in a stepwise manner is a key advantage, allowing for the creation of unsymmetrical molecules.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds.[2] 1,5-Naphthalenebis(trifluoromethanesulfonate) can undergo double Suzuki-Miyaura coupling to yield symmetrically substituted 1,5-diaryl or 1,5-divinylnaphthalenes. Furthermore, by carefully controlling the stoichiometry of the boronic acid derivative, selective mono-coupling can be achieved, paving the way for the synthesis of unsymmetrical derivatives.
This protocol describes the synthesis of a symmetrical 1,5-diaryl- or 1,5-divinylnaphthalene.
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Aryl- or vinylboronic acid (2.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq), the aryl- or vinylboronic acid (2.2 eq), palladium(II) acetate (5 mol%), triphenylphosphine (20 mol%), and potassium carbonate (4.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol outlines a two-step procedure for the synthesis of an unsymmetrical 1,5-disubstituted naphthalene. The key to success is the careful control of the stoichiometry in the first coupling step to favor mono-substitution.
Step 1: Mono-Suzuki-Miyaura Coupling
-
Follow the procedure for the double Suzuki-Miyaura coupling (Protocol 2), but use only 1.1 equivalents of the first aryl- or vinylboronic acid.
-
Carefully monitor the reaction by TLC or GC-MS to maximize the formation of the mono-coupled product and minimize the formation of the di-substituted byproduct.
-
After workup and purification by column chromatography, isolate the mono-substituted naphthalene triflate.
Step 2: Second Suzuki-Miyaura Coupling
-
Use the isolated mono-substituted naphthalene triflate from Step 1 as the starting material.
-
Follow the procedure for the double Suzuki-Miyaura coupling (Protocol 2), using 1.1 equivalents of the second, different aryl- or vinylboronic acid.
-
After workup and purification, the desired unsymmetrically substituted 1,5-naphthalene derivative is obtained.
Causality Behind Experimental Choices: The choice of a slight excess of the boronic acid in the mono-coupling step is a balancing act. Too little may lead to incomplete conversion of the starting bis(triflate), while too much will increase the formation of the undesired di-substituted product. Careful monitoring is therefore crucial. The use of a less reactive boronic acid in the first step can sometimes favor mono-substitution.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[3] Similar to the Suzuki-Miyaura coupling, both double and sequential Sonogashira couplings can be performed on 1,5-naphthalenebis(trifluoromethanesulfonate).
This protocol details the synthesis of a symmetrical 1,5-di(alkynyl)naphthalene.
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Terminal alkyne (2.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq) and the terminal alkyne (2.5 eq) in a mixture of THF and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and copper(I) iodide (10 mol%).
-
Degas the mixture and stir at room temperature or slightly elevated temperature (40-60 °C) under an inert atmosphere for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
The synthesis of unsymmetrical 1,5-dialkynylnaphthalenes follows a similar two-step strategy as the sequential Suzuki-Miyaura coupling.
Step 1: Mono-Sonogashira Coupling
-
Follow the procedure for the double Sonogashira coupling (Protocol 4), but use 1.1 equivalents of the first terminal alkyne.
-
Careful monitoring is essential to maximize the yield of the mono-alkynylated product.
-
Isolate the mono-substituted naphthalene triflate after workup and purification.
Step 2: Second Sonogashira Coupling
-
Subject the isolated mono-alkynylnaphthalene triflate to a second Sonogashira coupling using 1.1 equivalents of a different terminal alkyne under the same reaction conditions.
-
Purification will yield the unsymmetrically substituted 1,5-dialkynylnaphthalene.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[4] 1,5-Naphthalenebis(trifluoromethanesulfonate) can be di-aminated to produce symmetrical 1,5-diaminonaphthalene derivatives or mono-aminated in a controlled fashion.
This protocol describes the synthesis of a symmetrical 1,5-diaminonaphthalene derivative.
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Amine (2.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (4.0 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (2.5 mol%), Xantphos (10 mol%), and sodium tert-butoxide (4.0 eq).
-
Add a solution of 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq) and the amine (2.5 eq) in anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
The synthesis of unsymmetrical 1,5-diaminonaphthalene derivatives is achieved through a two-step sequence.
Step 1: Mono-amination
-
Follow the procedure for the double Buchwald-Hartwig amination (Protocol 6), but use 1.1 equivalents of the first amine.
-
Careful reaction monitoring is crucial to optimize the yield of the mono-aminated product.
-
Isolate the mono-amino-substituted naphthalene triflate after workup and purification.
Step 2: Second Amination
-
Use the isolated mono-amino-substituted naphthalene triflate in a second Buchwald-Hartwig amination with 1.1 equivalents of a different amine.
-
Purification will afford the unsymmetrically substituted 1,5-diaminonaphthalene.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic utility of 1,5-naphthalenebis(trifluoromethanesulfonate).
Caption: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate) and its application in double cross-coupling reactions.
Caption: General workflow for the sequential cross-coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate) to yield unsymmetrical derivatives.
Safety and Handling
Triflate compounds and their precursors should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Trifluoromethanesulfonic anhydride is corrosive and reacts violently with water. Palladium catalysts and phosphine ligands can be toxic and should be handled with caution.
Conclusion
1,5-Naphthalenebis(trifluoromethanesulfonate) is a highly valuable and versatile reagent for the construction of a wide array of 1,5-disubstituted naphthalene derivatives. Its ability to undergo both double and sequential cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, makes it an indispensable tool for synthetic chemists in academia and industry. The protocols and guidelines presented in this document are intended to facilitate the effective use of this powerful building block in the synthesis of complex molecules with diverse applications.
References
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
ChemInform Abstract: Site-Selective Suzuki—Miyaura Cross-Coupling Reactions of the Bis(triflate) of Methyl 3,7-Dihydroxy-2-naphthoate. (2010). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Synthesis of symmetrical 1,5-disubstituted granatanines. (2007). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Trifluoromethanesulfonic (triflic) Anhydride. (2007). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2010). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne. (2022). ChemRxiv. Retrieved January 27, 2026, from [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis of 1,5-disubstituted 1,2,3-triazole via multi-component reaction. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. Retrieved January 27, 2026, from [Link]
-
Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts. (2017). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Triflic Anhydride Mediated Synthesis of 3,4-Dihydroquinazolines: A Three-Component One-Pot Tandem Procedure. (2019). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2016). SciSpace. Retrieved January 27, 2026, from [Link]
-
Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. Retrieved January 27, 2026, from [Link]
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne. (2022). ChemRxiv. Retrieved January 27, 2026, from [Link]
- Process for the preparation of triflic anhydride. (2002). Google Patents.
- Preparation method of 1,5-dihydroxy naphthalene. (2014). Google Patents.
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Application Notes and Protocols: 1,5-Naphthalenebis(trifluoromethanesulfonate) as a Versatile Precursor for Novel Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 1,5-Naphthalene Scaffold
In the landscape of modern coordination chemistry and catalyst design, the rigid and well-defined geometry of the naphthalene core offers a privileged scaffold for the synthesis of novel ligands. The 1,5-disubstitution pattern, in particular, provides a unique spatial arrangement for coordinating moieties, making it a target of significant interest for applications in asymmetric catalysis, materials science, and medicinal chemistry. 1,5-Naphthalenebis(trifluoromethanesulfonate) has emerged as a highly versatile and reactive precursor for accessing a diverse range of 1,5-disubstituted naphthalene derivatives. The trifluoromethanesulfonate (triflate, OTf) groups are excellent leaving groups, rendering the 1 and 5 positions of the naphthalene ring susceptible to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1]
This technical guide provides a comprehensive overview of the synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate) and its application in the preparation of novel phosphine and nitrogen-based ligands. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable researchers to effectively utilize this powerful building block in their own synthetic endeavors.
Synthesis of the Precursor: 1,5-Naphthalenebis(trifluoromethanesulfonate)
The journey to novel ligands begins with the preparation of the key precursor, 1,5-naphthalenebis(trifluoromethanesulfonate). This is typically a two-step process starting from naphthalene: 1) synthesis of 1,5-dihydroxynaphthalene, and 2) subsequent triflation.
Part 1: Synthesis of 1,5-Dihydroxynaphthalene
The industrial synthesis of 1,5-dihydroxynaphthalene proceeds via sulfonation of naphthalene followed by alkali fusion.[2][3]
Protocol 1: Synthesis of 1,5-Dihydroxynaphthalene
Materials:
-
Refined Naphthalene
-
20% Oleum
-
20% Salt Solution (e.g., NaCl)
-
Sodium Hydroxide
-
Water
-
Hydrochloric Acid
Procedure:
-
Sulfonation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a cooling bath, add 180 g of 20% oleum. While maintaining the temperature at 15 °C with an ice-water bath, slowly add 30.3 g of refined naphthalene over 40 minutes with vigorous stirring.[4]
-
After the addition is complete, continue stirring for 30 minutes, then warm the reaction mixture to 55 °C and maintain for 4 hours.
-
Cool the reaction to 30 °C and slowly pour the sulfonated mixture into 400 g of a 20% salt solution to precipitate the disulfonic acid.
-
Filter the resulting solid and wash with a small amount of cold water to obtain the crude 1,5-naphthalenedisulfonic acid.
-
Alkali Fusion: In a suitable autoclave, combine the crude 1,5-naphthalenedisulfonic acid with a concentrated solution of sodium hydroxide. Heat the mixture to high temperature (typically >250 °C) under pressure for several hours.[3]
-
After cooling, the reaction mixture is diluted with water and neutralized with hydrochloric acid to precipitate the 1,5-dihydroxynaphthalene.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
Table 1: Representative Reaction Parameters for the Synthesis of 1,5-Dihydroxynaphthalene
| Step | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| Sulfonation | Naphthalene, Oleum | 15 -> 55 | 4.5 | >95 (disulfonic acid) | >98 |
| Alkali Fusion | Naphthalenedisulfonic acid, NaOH | >250 | 2-4 | ~90 | >99 |
Part 2: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
With 1,5-dihydroxynaphthalene in hand, the next step is the introduction of the highly reactive triflate groups. This is typically achieved by reacting the diol with trifluoromethanesulfonic anhydride or a related triflating agent in the presence of a non-nucleophilic base.
Protocol 2: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate) (Adapted from a general procedure)
Materials:
-
1,5-Dihydroxynaphthalene
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or a non-nucleophilic base like 2,6-lutidine)
-
Trifluoromethanesulfonic Anhydride (Tf₂O)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,5-dihydroxynaphthalene in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (2.2 equivalents) dropwise to the stirred solution.
-
Slowly add trifluoromethanesulfonic anhydride (2.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1,5-naphthalenebis(trifluoromethanesulfonate) as a solid.
Application in Novel Ligand Synthesis
The two triflate groups on the naphthalene core serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide variety of ligands through the formation of new carbon-carbon and carbon-heteroatom bonds.
Synthesis of a Bidentate Phosphine Ligand: 1,5-Bis(diphenylphosphino)naphthalene
Bidentate phosphine ligands are of paramount importance in homogeneous catalysis.[5] The 1,5-naphthalene scaffold can be used to create a "wide-bite-angle" diphosphine ligand, which can have a significant impact on the selectivity and activity of catalytic reactions.
Protocol 3: Synthesis of 1,5-Bis(diphenylphosphino)naphthalene (Representative Protocol)
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Diphenylphosphine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb) or a similar phosphine ligand
-
Diisopropylethylamine (DIPEA)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 1,5-naphthalenebis(trifluoromethanesulfonate), Pd(OAc)₂, and dppb.
-
Add the anhydrous, deoxygenated solvent, followed by DIPEA.
-
Add diphenylphosphine (2.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel under an inert atmosphere to yield 1,5-bis(diphenylphosphino)naphthalene.
Characterization Data (Hypothetical for 1,5-Bis(diphenylphosphino)naphthalene):
-
¹H NMR: A complex multiplet pattern in the aromatic region (approximately δ 7.0-8.0 ppm) corresponding to the naphthalene and phenyl protons.
-
¹³C NMR: Resonances in the aromatic region, with characteristic ipso-carbon signals coupled to phosphorus.
-
³¹P NMR: A single resonance in the typical range for triarylphosphines.[6]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Synthesis of a Bidentate Nitrogen Ligand: N,N'-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine)
Nitrogen-based ligands are also crucial in coordination chemistry and catalysis. The 1,5-naphthalene scaffold can be used to synthesize rigid, bidentate nitrogen ligands. The synthesis of N,N'-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine) from 1,5-diaminonaphthalene (which can be synthesized from 1,5-dihydroxynaphthalene) provides a valuable example.[7]
Protocol 4: Synthesis of N,N'-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine) [7]
Materials:
-
1,5-Diaminonaphthalene
-
Pyridine-2-carbaldehyde
-
Ethanol (extra pure)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,5-diaminonaphthalene (1 equivalent) in ethanol.
-
Add pyridine-2-carbaldehyde (2 equivalents) to the solution.
-
Reflux the reaction mixture for 10 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the crystalline product by filtration, wash with an ethanol/acetone solution, and dry at 60 °C.
Characterization Data for N,N'-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine): [7]
-
Elemental Analysis: Calculated for C₂₂H₁₆N₄: C, 78.55; H, 4.79; N, 16.66. Found: C, 79.00; H, 5.00; N, 16.00.
-
FT-IR (KBr, cm⁻¹): 1592 (C=N stretch).
Mechanistic Insights: The Palladium-Catalyzed Cross-Coupling Cycle
The successful synthesis of novel ligands from 1,5-naphthalenebis(trifluoromethanesulfonate) relies on a fundamental understanding of the palladium-catalyzed cross-coupling mechanism. The generally accepted catalytic cycle for the phosphination reaction is illustrated below.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the 1,5-naphthalenebis(trifluoromethanesulfonate) to form a Pd(II) intermediate.
-
Ligand Exchange/Transmetalation: The phosphine nucleophile (in this case, diphenylphosphine) coordinates to the palladium center, displacing the triflate anion.
-
Reductive Elimination: The desired carbon-phosphorus bond is formed, regenerating the Pd(0) catalyst and releasing the phosphinated naphthalene product.
The choice of palladium precursor, ligand, base, and solvent are all critical for optimizing the efficiency of this catalytic cycle and achieving high yields of the desired ligand.
Visualization of Synthetic Pathways
The following diagram illustrates the overall synthetic strategy from naphthalene to the target phosphine and nitrogen-based ligands.
Conclusion and Future Outlook
1,5-Naphthalenebis(trifluoromethanesulfonate) is a valuable and versatile precursor for the synthesis of novel ligands. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functionalities at the 1 and 5 positions of the naphthalene core. The rigid 1,5-naphthalene scaffold provides a unique platform for the design of ligands with specific bite angles and steric properties, which can be beneficial in various catalytic applications, including asymmetric synthesis.[8][9] The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to explore the rich chemistry of this promising building block. Further exploration of different cross-coupling partners and the development of chiral ligands based on this scaffold are exciting avenues for future research.
References
-
Gamer, M. T., et al. (2013). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... ResearchGate. [Link]
- Google Patents. (n.d.). Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene. US4973758A.
-
Zhang, J., et al. (2023). Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Preparation method of 1,5-dihydroxy naphthalene. CN103739449A.
-
Al-Mokhanam, A. A., et al. (2024). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene. US4973758A.
-
Higham, L. J., & Kariper, I. A. (2018). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 47, 1-68. [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]
-
Kaczmarek, K., et al. (2020). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 25(23), 5733. [Link]
-
Balázs, G., et al. (2023). Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes. Chemical Science, 14(12), 3237-3245. [Link]
-
Li, Z., et al. (2024). Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds. Nature Communications, 15(1), 4875. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Crystals, 13(7), 1129. [Link]
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- 4. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
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- 7. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 8. The concise synthesis of chiral tfb ligands and their application to the rhodium-catalyzed asymmetric arylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 1,5-Naphthalenebis(trifluoromethanesulfonate) in Advanced Materials and Polymer Synthesis
Introduction: Unlocking High-Performance Polymers with a Naphthalene Core
In the quest for advanced materials with superior thermal stability, mechanical robustness, and specific optoelectronic properties, the strategic design of monomeric building blocks is paramount. 1,5-Naphthalenebis(trifluoromethanesulfonate), a highly reactive and versatile aromatic compound, has emerged as a key player in the synthesis of high-performance polymers. The rigid and planar naphthalene core, combined with the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) moieties, provides a powerful platform for the construction of a diverse range of polymeric architectures. This guide provides an in-depth exploration of the applications of 1,5-naphthalenebis(trifluoromethanesulfonate) in materials science and polymer chemistry, complete with detailed application notes and experimental protocols for researchers and professionals in the field.
The inherent properties of the naphthalene unit, when incorporated into a polymer backbone, can significantly enhance the material's performance characteristics. The fused aromatic ring system contributes to increased thermal and oxidative stability, while its rigid nature can lead to polymers with high glass transition temperatures (Tg) and excellent mechanical strength. Furthermore, the electronic properties of the naphthalene moiety can be harnessed for applications in organic electronics. The triflate groups serve as highly efficient leaving groups in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This reactivity opens up a wide array of polymerization pathways, including nickel-catalyzed couplings and nucleophilic aromatic substitution reactions.
Core Applications in Polymer Synthesis
The utility of 1,5-naphthalenebis(trifluoromethanesulfonate) as a monomer stems from its ability to participate in a variety of polymerization reactions, leading to the synthesis of several classes of high-performance polymers.
Poly(1,5-naphthylene): A Rigid-Rod Polymer via Nickel-Catalyzed Coupling
One of the primary applications of 1,5-naphthalenebis(trifluoromethanesulfonate) is in the synthesis of poly(1,5-naphthylene), a rigid-rod polymer with a fully aromatic backbone. These polymers are of significant interest for their potential in applications requiring high thermal stability and mechanical strength, such as in advanced composites and fibers. The polymerization is typically achieved through a nickel-catalyzed coupling reaction, such as the Yamamoto coupling, which facilitates the reductive coupling of the aryl triflate groups.
Causality in Experimental Design: The choice of a zero-valent nickel complex, often generated in situ from a nickel(II) salt and a reducing agent, is crucial for the catalytic cycle. Ligands such as 2,2'-bipyridine or triphenylphosphine are often employed to stabilize the nickel catalyst and modulate its reactivity. The solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is selected for its ability to dissolve the monomer and the growing polymer chain, as well as to facilitate the reaction.
Poly(arylene ether)s: Engineering Thermal and Mechanical Properties
1,5-Naphthalenebis(trifluoromethanesulfonate) can also be employed as an activated aromatic dihalide equivalent in nucleophilic aromatic substitution reactions to synthesize poly(arylene ether)s. By reacting it with various bisphenols, a wide range of polymers with tailored properties can be obtained. The incorporation of the rigid 1,5-naphthalene unit into the poly(arylene ether) backbone generally leads to an increase in the glass transition temperature and enhanced thermal stability compared to analogous polymers derived from more flexible dihalides.
Causality in Experimental Design: The reaction is typically carried out in a high-boiling polar aprotic solvent in the presence of a weak base, such as potassium carbonate. The base is necessary to deprotonate the bisphenol, generating the more nucleophilic phenoxide species. The choice of bisphenol comonomer allows for the fine-tuning of the polymer's properties. For instance, bulky side groups on the bisphenol can increase solubility, while fluorine-containing bisphenols can lead to materials with low dielectric constants.
Application Notes and Protocols
This section provides detailed experimental protocols for the synthesis of polymers using 1,5-naphthalenebis(trifluoromethanesulfonate). These protocols are intended as a starting point for researchers, and optimization may be necessary depending on the specific experimental setup and desired material properties.
Protocol 1: Synthesis of Poly(1,5-naphthylene) via Yamamoto Coupling
This protocol describes a laboratory-scale synthesis of poly(1,5-naphthylene) from 1,5-naphthalenebis(trifluoromethanesulfonate) using a nickel-catalyzed Yamamoto coupling reaction.
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate) (1.00 g, 2.36 mmol)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.30 g, 4.72 mmol)
-
2,2'-Bipyridine (0.74 g, 4.72 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Methanol
-
Concentrated Hydrochloric Acid
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and hot plate
-
Condenser
-
Nitrogen inlet and bubbler
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add Ni(COD)₂ (1.30 g) and 2,2'-bipyridine (0.74 g) to a dry three-necked flask equipped with a magnetic stir bar and a condenser.
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask and stir the mixture at room temperature until a deep-red or purple solution is formed, indicating the formation of the active nickel catalyst complex.
-
Monomer Addition: Dissolve 1,5-naphthalenebis(trifluoromethanesulfonate) (1.00 g) in anhydrous DMF (10 mL) in a separate flask. Transfer this solution to the reaction flask containing the catalyst via a cannula or syringe.
-
Polymerization: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 24 hours. A precipitate may form as the polymer grows.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large excess of methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it sequentially with methanol, warm water, and methanol again to remove residual catalyst and salts. To further purify, the polymer can be stirred in a solution of concentrated hydrochloric acid in methanol for several hours to remove any remaining nickel species, followed by filtration and washing with methanol until the filtrate is neutral.
-
Drying: Dry the polymer in a vacuum oven at 80 °C overnight. The final product should be a light-colored powder.
Characterization:
-
Solubility: Poly(1,5-naphthylene) is typically insoluble in common organic solvents.
-
Thermal Analysis: Thermogravimetric analysis (TGA) is expected to show high thermal stability, with a 5% weight loss temperature (Td5) above 500 °C in a nitrogen atmosphere. Differential scanning calorimetry (DSC) may not show a distinct glass transition or melting point due to the rigid nature of the polymer.
Experimental Workflow for Yamamoto Coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate)
Catalyst Selection for Efficient Reactions of 1,5-Naphthalenebis(trifluoromethanesulfonate): A Detailed Guide for Researchers
Introduction: Unlocking the Synthetic Potential of 1,5-Naphthalenebis(trifluoromethanesulfonate)
1,5-Naphthalenebis(trifluoromethanesulfonate), often referred to as 1,5-naphthalene bistriflate, is a highly versatile and reactive building block in modern organic synthesis. Its two trifluoromethanesulfonate (triflate) groups, being excellent leaving groups, render the naphthalene core susceptible to a variety of palladium-catalyzed cross-coupling reactions. This attribute makes it an invaluable precursor for the synthesis of complex, symmetrically and asymmetrically 1,5-disubstituted naphthalenes, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]
The strategic selection of the catalyst system is paramount to achieving high efficiency, regioselectivity, and yield in reactions involving this substrate. This guide provides an in-depth analysis of catalyst selection for several key cross-coupling reactions, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The preparation of the starting material, 1,5-dihydroxynaphthalene, is typically achieved through the sulfonation of naphthalene followed by hydrolysis.[2][3][4][5][6]
Core Principle: The Palladium Catalytic Cycle
The majority of cross-coupling reactions involving 1,5-naphthalenebis(trifluoromethanesulfonate) are catalyzed by palladium complexes. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The choice of palladium precursor and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand, directly influences the efficiency of each of these steps.[7]
"Pd(0)L_n" [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-X(L_n)" [label="Palladium(II) Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation_Insertion" [label="Transmetalation or\nMigratory Insertion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-R(L_n)" [label="Coupling Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-R" [label="Coupled Product", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-X" [label="Aryl Triflate\n(Substrate)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; "R-M" [label="Coupling Partner", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
"Ar-X" -> "Oxidative_Addition"; "Pd(0)L_n" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L_n)"; "R-M" -> "Transmetalation_Insertion"; "Ar-Pd(II)-X(L_n)" -> "Transmetalation_Insertion"; "Transmetalation_Insertion" -> "Ar-Pd(II)-R(L_n)"; "Ar-Pd(II)-R(L_n)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L_n" [label=" Catalyst\nRegeneration"]; }
Figure 1: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the naphthalene core and a wide array of aryl or vinyl boronic acids or their esters. For bistriflates like 1,5-naphthalenebis(trifluoromethanesulfonate), both mono- and di-substituted products can be obtained, with regioselectivity often being a key challenge.
Catalyst and Ligand Selection Insights
The choice of ligand is critical in controlling the reactivity and selectivity of the Suzuki-Miyaura coupling. Generally, electron-rich and bulky phosphine ligands are preferred for aryl triflates as they promote the rate-limiting oxidative addition step and facilitate reductive elimination.
-
For Double Coupling: To achieve disubstitution, a highly active catalyst system is required. A combination of a palladium precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand such as P(t-Bu)₃ or SPhos is often effective.
-
For Sequential or Mono-Coupling: Achieving selective mono-arylation requires careful control of reaction conditions and catalyst choice. Steric hindrance plays a significant role; the first coupling is generally faster than the second.[8] Utilizing a less reactive catalyst system or sub-stoichiometric amounts of the boronic acid can favor the mono-substituted product. Ligands with a smaller bite angle can sometimes favor mono-coupling.
Data Summary: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Triflates
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Key Features |
| Pd(PPh₃)₄ | None | K₃PO₄ | Dioxane/H₂O | 80-100 | Standard, commercially available catalyst. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | Highly active for challenging substrates. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 80 | Good for a broad range of boronic acids. |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME | 90 | Effective for heteroaryl boronic acids. |
Experimental Protocol: Double Suzuki-Miyaura Coupling
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of 1,5-naphthalenebis(trifluoromethanesulfonate) with an arylboronic acid.
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Arylboronic acid (2.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (4.0 equivalents)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq), arylboronic acid (2.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (4.0 eq).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "rounded"; color = "#4285F4"; "Reactants" [label="Combine Bistriflate,\nBoronic Acid, Catalyst, Base", fillcolor="#FFFFFF"]; }
subgraph "cluster_Reaction" { label = "Reaction"; style = "rounded"; color = "#EA4335"; "Solvent" [label="Add Degassed\nDioxane/Water", fillcolor="#FFFFFF"]; "Heating" [label="Heat to 90°C\n(12-24h)", fillcolor="#FFFFFF"]; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; style = "rounded"; color = "#FBBC05"; "Quench" [label="Quench with Water", fillcolor="#FFFFFF"]; "Extract" [label="Extract with\nEthyl Acetate", fillcolor="#FFFFFF"]; "Purify" [label="Column Chromatography", fillcolor="#FFFFFF"]; }
"Reactants" -> "Solvent" -> "Heating" -> "Quench" -> "Extract" -> "Purify"; }
Figure 2: Workflow for Double Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides or triflates.[3][9][10] For 1,5-naphthalenebis(trifluoromethanesulfonate), this reaction allows for the introduction of primary or secondary amines at the 1 and 5 positions.
Catalyst and Ligand Selection Insights
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand. These ligands facilitate the crucial C-N reductive elimination step.
-
Bidentate Ligands: Ligands such as BINAP and DPPF have been shown to be effective for the amination of aryl triflates.[6]
-
Bulky Monophosphine Ligands: More recent generations of Buchwald-Hartwig ligands, such as XPhos, SPhos, and RuPhos, often provide superior results, especially for less reactive amines or for achieving double amination.
A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.
Data Summary: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Triflates
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Key Features |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | A classic and effective system. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | Highly active for a broad range of amines. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | Good for hindered substrates and amines. |
Experimental Protocol: Double Buchwald-Hartwig Amination
This protocol outlines a general procedure for the double amination of 1,5-naphthalenebis(trifluoromethanesulfonate).
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Amine (2.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (4.0 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (4.0 eq).
-
Add 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq) and the amine (2.5 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl triflate and a terminal alkyne, providing access to arylethynyl compounds.[7] This reaction is typically cocatalyzed by palladium and copper salts.
Catalyst and Ligand Selection Insights
The standard Sonogashira conditions involve a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base.
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used palladium sources.
-
Copper Cocatalyst: Copper(I) iodide (CuI) is the most frequent choice.
-
Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically employed, which also serves as the solvent in many cases.
For substrates like 1,5-naphthalenebis(trifluoromethanesulfonate), achieving selective mono-alkynylation can be challenging due to the high reactivity of the triflate groups.[8] Stepwise addition of the alkyne or using a less active catalyst system can be explored to favor mono-substitution.
Data Summary: Catalyst Systems for Sonogashira Coupling of Aryl Triflates
| Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temperature (°C) | Key Features |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/Et₃N | 50-70 | Standard and widely used conditions. |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 60 | Good for a variety of alkynes. |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 80 | In situ generation of the active catalyst. |
Heck Reaction: Vinylation of the Naphthalene Core
The Heck reaction facilitates the coupling of the aryl triflate with an alkene, leading to the formation of a new carbon-carbon bond and a substituted alkene.[11][12]
Catalyst and Ligand Selection Insights
The choice of catalyst and reaction conditions in the Heck reaction can influence the regioselectivity of the alkene addition (α- vs. β-substitution).
-
Palladium Precursor: Pd(OAc)₂ is a common and effective palladium source.
-
Ligands: Phosphine ligands such as PPh₃ or P(o-tol)₃ are frequently used. Bidentate phosphine ligands like dppp can influence the regioselectivity.[11]
-
Base: An inorganic base like Na₂CO₃ or K₂CO₃, or an organic base such as Et₃N is required to neutralize the triflic acid formed during the reaction.
Data Summary: Catalyst Systems for Heck Reaction of Aryl Triflates
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Key Features |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | Classical Heck conditions. |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Acetonitrile | 80 | Milder conditions for activated alkenes. | |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Dioxane | 110 | Effective for a range of alkenes. |
Conclusion and Future Outlook
1,5-Naphthalenebis(trifluoromethanesulfonate) is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. The judicious selection of the palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and, where applicable, controlling the regioselectivity of these transformations. The protocols and catalyst selection guides presented herein provide a solid foundation for researchers to explore the rich chemistry of this valuable building block in the synthesis of novel and functional molecules. Future research in this area will likely focus on the development of even more active and selective catalyst systems, enabling more complex and efficient synthetic routes to novel 1,5-disubstituted naphthalene derivatives.
References
- Ay, M., et al. (2011). Site-Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′-Bis(hydroxy)diphenyl Sulfone. Chemistry-A European Journal, 17(48), 13561-13567.
- CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google P
- Huang, L., et al. (2013). Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. The Journal of Organic Chemistry, 78(7), 3030-3038.
- US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene - Google P
- 1,5-Naphthalenebis(trifluoromethanesulfon
- Example of intermolecular Heck reactions. The combined use of triflate...
- Sonogashira Coupling - Organic Chemistry Portal.
- Buchwald–Hartwig amin
- 1,5-Dihydroxynaphthalene - Wikipedia.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - European P
- Palladium-catalyzed amination of aryl triflates and importance of triflate addition r
- Pentafluorophenyl imidato palladium(II)
- Heck reaction - Wikipedia.
Sources
- 1. Pd-Catalyzed regioselective sequential meta-, ortho-C–H functionalization of arenes: a predictable approach to the synthesis of polysubstituted β-arylethylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 3. US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene - Google Patents [patents.google.com]
- 4. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 5. data.epo.org [data.epo.org]
- 6. US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene - Google Patents [patents.google.com]
- 7. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. Palladium-catalyzed directing group-assisted C8-triflation of naphthalenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective functionalization of sulfenamides: S-arylation with cyclic diaryl λ3-bromanes and λ3-chloranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
Application Note: Strategic Synthesis of 1,5-Disubstituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-disubstituted naphthalene scaffold is a privileged structural motif in medicinal chemistry, materials science, and organic electronics. The unique peri relationship of the substituents imparts distinct electronic and steric properties, making these compounds valuable as synthetic intermediates, polymer precursors, and pharmacophores. However, achieving selective 1,5-disubstitution on the naphthalene core presents a significant synthetic challenge due to the inherent reactivity of the α-positions (C1, C4, C5, C8) over the β-positions (C2, C3, C6, C7). This application note provides a comprehensive guide to the primary reaction conditions and strategic protocols for synthesizing 1,5-disubstituted naphthalenes, ranging from classical electrophilic aromatic substitution to modern transition metal-catalyzed methodologies.
Introduction: The Significance and Challenge of 1,5-Naphthalene Disubstitution
The naphthalene core is a fundamental building block in organic chemistry. When functionalized at the 1 and 5 positions, the resulting molecule often exhibits unique properties. For instance, 1,5-diaminonaphthalene is a key monomer in the synthesis of high-performance polymers and polyurethanes.[1][2] Similarly, the electronic properties of 1,5-disubstituted naphthalenes are of great interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
The primary challenge in accessing these molecules lies in controlling the regioselectivity of the functionalization. Direct electrophilic substitution of naphthalene typically yields a mixture of 1- and 2-monosubstituted products, with further substitution favoring the 1,4- and 1,8-positions. This guide will detail reliable methods to achieve the desired 1,5-substitution pattern.
Classical Synthetic Routes: Building from the Ground Up
The traditional and often most scalable approaches to 1,5-disubstituted naphthalenes rely on a two-step sequence involving an initial electrophilic aromatic substitution followed by transformation of the directing groups.
Electrophilic Aromatic Substitution: The Gateway to 1,5-Difunctionalization
2.1.1. Synthesis of 1,5-Dinitronaphthalene
The direct nitration of naphthalene is a foundational method for introducing functional groups that can be subsequently modified. While this reaction can produce a mixture of isomers, specific conditions can favor the formation of 1,5-dinitronaphthalene. This compound is a crucial precursor for 1,5-diaminonaphthalene.[1]
Protocol 1: Nitration of Naphthalene
Objective: To synthesize 1,5-dinitronaphthalene and 1,8-dinitronaphthalene via continuous flow microchannel reaction.
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Microchannel Reactor System
Procedure:
-
Reaction Setup: A continuous flow microchannel reactor is employed for this synthesis. This setup allows for precise control of reaction temperature and time, enhancing safety and selectivity.
-
Reagent Preparation: Prepare a solution of naphthalene in a suitable organic solvent. Prepare the nitrating mixture by carefully combining concentrated sulfuric acid and fuming nitric acid.
-
Reaction Execution: The naphthalene solution and the nitrating mixture are pumped separately into a micromixer before entering the microchannel reactor. The reaction is typically conducted at a controlled temperature to favor the formation of the desired dinitro isomers.
-
Work-up and Purification: The reaction mixture exiting the reactor is collected. The product is then isolated by rotary evaporation to remove the solvent, followed by recrystallization to separate the 1,5-dinitronaphthalene and 1,8-dinitronaphthalene isomers. Further purification can be achieved by heating, stirring, filtering, and washing.
Causality of Experimental Choices:
-
Microchannel Reactor: The use of a microchannel reactor provides a high surface-area-to-volume ratio, enabling rapid heat dissipation and precise temperature control. This is crucial for managing the highly exothermic nitration reaction and improving the selectivity towards the desired isomers.
-
Fuming Nitric Acid and Sulfuric Acid: The combination of a strong nitrating agent (fuming nitric acid) and a dehydrating agent/catalyst (sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic nitration.
2.1.2. Synthesis of Naphthalene-1,5-disulfonic Acid
Sulfonation of naphthalene provides another classical route to 1,5-disubstitution. The resulting sulfonic acid groups can be readily converted to hydroxyl or amino functionalities.
Protocol 2: Sulfonation of Naphthalene
Objective: To synthesize naphthalene-1,5-disulfonic acid.
Materials:
-
Refined Naphthalene
-
Sulfonating Agent (e.g., fuming sulfuric acid/oleum)
-
Salting-out agent
Procedure:
-
Reaction: Refined naphthalene is reacted with a sulfonating agent. The temperature and reaction time are critical parameters to control the degree and position of sulfonation.
-
Salting-out: After the sulfonation reaction is complete, the reaction mixture is treated with a salting-out agent to precipitate the naphthalene-1,5-disulfonic acid.
-
Isolation: The solid product is separated from the reaction solution by filtration.
Causality of Experimental Choices:
-
Sulfonating Agent: Fuming sulfuric acid (oleum) is a powerful sulfonating agent that provides a high concentration of SO₃, the active electrophile in this reaction.
-
Salting-out: The addition of a salt decreases the solubility of the sulfonic acid in the aqueous acidic medium, facilitating its precipitation and isolation.
Conversion of Intermediates: Accessing Key 1,5-Disubstituted Naphthalenes
2.2.1. Synthesis of 1,5-Diaminonaphthalene
1,5-Diaminonaphthalene is a valuable monomer and synthetic intermediate. It is most commonly prepared by the reduction of 1,5-dinitronaphthalene.
Protocol 3: Reduction of 1,5-Dinitronaphthalene
Objective: To synthesize 1,5-diaminonaphthalene.
Materials:
-
1,5-Dinitronaphthalene
-
Hydrogenation Catalyst (e.g., Palladium on carbon, Raney nickel)
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen Source (e.g., Hydrogen gas)
Procedure:
-
Reaction Setup: A mixture of 1,5-dinitronaphthalene, the hydrogenation catalyst, and the solvent is placed in a hydrogenation reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is stirred vigorously. The reaction is monitored until the theoretical amount of hydrogen is consumed.
-
Work-up: The catalyst is removed by filtration. The solvent is evaporated from the filtrate to yield a mixture of 1,5-diaminonaphthalene and 1,8-diaminonaphthalene.
-
Purification: The isomers can be separated by reduced pressure distillation, where the 1,8-diaminonaphthalene is recovered as the distillate, and the 1,5-diaminonaphthalene is obtained by crystallization from the remaining solution.[2]
Causality of Experimental Choices:
-
Hydrogenation Catalyst: Catalysts like Pd/C or Raney nickel are highly efficient in activating molecular hydrogen, facilitating the reduction of the nitro groups to amino groups.
-
Solvent: A polar protic solvent like ethanol or methanol is typically used to dissolve the starting material and facilitate the transfer of hydrogen to the catalyst surface.
2.2.2. Synthesis of 1,5-Dihydroxynaphthalene
1,5-Dihydroxynaphthalene is another important building block, often prepared from naphthalene-1,5-disulfonic acid via alkaline hydrolysis.
Protocol 4: Alkaline Hydrolysis of Naphthalene-1,5-disulfonic Acid Disodium Salt
Objective: To synthesize 1,5-dihydroxynaphthalene.
Materials:
-
Disodium salt of naphthalene-1,5-disulfonic acid
-
Sodium Hydroxide
-
Water
Procedure:
-
Alkaline Fusion: The disodium salt of naphthalene-1,5-disulfonic acid is subjected to alkaline pressure hydrolysis with an excess of sodium hydroxide.
-
High-Temperature Reaction: The reaction is carried out at elevated temperatures, typically between 270°C and 290°C, under pressure.[3][4]
-
Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified to precipitate the 1,5-dihydroxynaphthalene, which is then isolated by filtration.
Causality of Experimental Choices:
-
Excess Sodium Hydroxide and High Temperature: These harsh conditions are necessary to drive the nucleophilic aromatic substitution of the sulfonate groups by hydroxide ions, which is typically a difficult transformation.
Modern Synthetic Strategies: Precision and Efficiency
Recent advances in organic synthesis have provided more direct and often milder routes to 1,5-disubstituted naphthalenes, including methods based on C-H activation and directed metalation.
Directed peri-Lithiation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In the context of naphthalenes, this strategy can be extended to achieve peri-lithiation.
Conceptual Workflow: Directed peri-Lithiation
Caption: Workflow for directed peri-lithiation.
Protocol 5: Synthesis of 4,5-Disubstituted 1,8-Bis(dimethylamino)naphthalene (DMAN) Derivatives
Objective: To achieve selective peri-difunctionalization of DMAN.
Materials:
-
1,8-Bis(dimethylamino)naphthalene (DMAN)
-
n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Hexane (anhydrous)
-
Electrophile (e.g., MeI, I₂)
Procedure:
-
First Lithiation: DMAN is treated with n-BuLi in the presence of TMEDA in hexane to generate 4-lithio-1,8-bis(dimethylamino)naphthalene.
-
Second Lithiation: A second equivalent of n-BuLi is added. The metallation proceeds with high selectivity at the second peri-position (C5), driven by a non-covalent Li···H interaction.[5]
-
Electrophilic Quench: The resulting dilithiated species is quenched with a suitable electrophile to yield the 4,5-disubstituted DMAN derivative.
Causality of Experimental Choices:
-
DMAN as Substrate: The dimethylamino groups at the 1 and 8 positions act as directing groups and also create a unique steric and electronic environment that facilitates the selective peri-lithiation.
-
TMEDA: This chelating agent sequesters the lithium cations, increasing the basicity of the organolithium reagent and promoting the deprotonation of the naphthalene ring.
Palladium-Catalyzed Dearomative Difunctionalization
A more recent and innovative approach involves the dearomative difunctionalization of naphthalenes. This strategy treats the naphthalene ring as a conjugated diene, allowing for the introduction of substituents at the 1 and 4 positions, which can then be followed by rearomatization to potentially access 1,5-disubstituted systems, although 1,4-dihydronaphthalene-based spirocyclic compounds are the direct products in some cases.[6]
Reaction Scheme: Pd-Catalyzed Dearomative 1,4-Difunctionalization
Caption: Palladium-catalyzed dearomative difunctionalization.
Protocol 6: Palladium-Catalyzed Dearomative 1,4-Diarylation of Naphthalenes
Objective: To synthesize 1,4-dihydronaphthalene-based spirocyclic compounds via a tandem Heck/Suzuki coupling.
Materials:
-
Naphthalene derivative
-
Aryl or vinyl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., LiOt-Bu)
-
Solvent (e.g., Dioxane)
Procedure:
-
Reaction Setup: In a glovebox, a reaction vessel is charged with the naphthalene derivative, aryl halide, arylboronic acid, palladium catalyst, ligand, and base in the solvent.
-
Reaction: The mixture is heated to an appropriate temperature (e.g., 80 °C) and stirred for a specified time.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for promoting the desired tandem Heck/Suzuki sequence while suppressing side reactions like direct Suzuki coupling and C-H activation.[6][7]
-
Base: The base is required for the Suzuki coupling step to activate the boronic acid.
Data Summary: A Comparative Overview
| Synthetic Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Nitration | HNO₃, H₂SO₄ | Variable | Scalable, inexpensive starting materials | Often produces mixtures of isomers, harsh reaction conditions |
| Sulfonation | Fuming H₂SO₄ | Good to High | Scalable, provides access to dihydroxy and diamino derivatives | Harsh reaction conditions, requires subsequent functional group interconversion |
| Reduction of Dinitro Naphthalenes | H₂, Pd/C or other catalysts | High | Efficient conversion to diamino derivatives | Requires handling of hydrogen gas, catalyst can be expensive |
| Alkaline Hydrolysis of Disulfonic Acids | NaOH, high temperature and pressure | Good | Direct route to dihydroxy naphthalenes | Very harsh conditions, high energy consumption |
| Directed peri-Lithiation | n-BuLi, TMEDA | Good to High | High regioselectivity for specific substrates | Limited substrate scope, requires stoichiometric strong base |
| Pd-Catalyzed Dearomatization | Pd catalyst, ligand, base, coupling partners | Moderate to Good | Mild conditions, novel dearomatized products | Catalyst and ligand can be expensive, may not directly yield aromatic 1,5-disubstituted products |
Conclusion and Future Perspectives
The synthesis of 1,5-disubstituted naphthalenes has evolved significantly from classical, often harsh, methodologies to more refined and selective modern techniques. While traditional methods like nitration and sulfonation followed by functional group manipulation remain workhorses for large-scale synthesis, the development of directed C-H functionalization and dearomative strategies opens up new avenues for accessing novel and complex naphthalene derivatives with high precision. Future research will likely focus on expanding the substrate scope of these modern methods and developing catalytic systems that can directly and selectively install a wide range of functional groups at the 1 and 5 positions, further empowering researchers in drug discovery and materials science.
References
-
Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. The Journal of Organic Chemistry. Available at: [Link]
- CN104478729A - Method for synthesizing 1,5-dinitronaphthalene and 1,8-dinitronaphthalene by continuous flow microchannel reaction. Google Patents.
-
Non-covalent Li···H interaction in the synthesis of peri-disubstituted naphthalene proton sponges. Beilstein Archives. Available at: [Link]
-
Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. PubMed. Available at: [Link]
-
Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives. PMC - NIH. Available at: [Link]
- CN102020568A - Method for preparing 1,5-diaminonaphthalene and 1,8 ... Google Patents.
- CN103739449A - Preparation method of 1,5-dihydroxy naphthalene. Google Patents.
- US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene. Google Patents.
-
Synthesis of 1,5-dihydroxynaphthalene. PrepChem.com. Available at: [Link]
Sources
- 1. CN104478729A - Method for synthesizing 1,5-dinitronaphthalene and 1,8-dinitronaphthalene by continuous flow microchannel reaction - Google Patents [patents.google.com]
- 2. CN102020568A - Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene - Google Patents [patents.google.com]
- 3. US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,5-Naphthalenebis(trifluoromethanesulfonate) in Catalytic Cycles
Introduction: Unlocking the Potential of a Symmetrical Bis-Electrophile
In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount. 1,5-Naphthalenebis(trifluoromethanesulfonate) has emerged as a powerful and highly reactive dielectrophile, enabling the synthesis of a diverse array of 1,5-disubstituted naphthalene derivatives. The trifluoromethanesulfonate (triflate, OTf) groups are excellent leaving groups, rendering the corresponding carbon atoms highly susceptible to nucleophilic attack and facilitating a range of palladium-catalyzed cross-coupling reactions. This attribute makes it a valuable precursor in the development of novel pharmaceuticals, functional materials, and agrochemicals where the rigid, planar naphthalene core is a desirable structural motif.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of 1,5-naphthalenebis(trifluoromethanesulfonate) in key catalytic cycles. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate): The Gateway to a Versatile Electrophile
The journey to harnessing the synthetic potential of 1,5-naphthalenebis(trifluoromethanesulfonate) begins with its preparation from the commercially available 1,5-dihydroxynaphthalene. This transformation is a straightforward and high-yielding process.
Protocol: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
Materials:
-
1,5-Dihydroxynaphthalene
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add pyridine (2.2 eq) dropwise.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (2.2 eq) to the reaction mixture. The addition should be performed dropwise to control the exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,5-naphthalenebis(trifluoromethanesulfonate) as a white to off-white solid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The two triflate groups of 1,5-naphthalenebis(trifluoromethanesulfonate) can be sequentially or simultaneously replaced, offering a versatile platform for the synthesis of both symmetrical and unsymmetrical 1,5-disubstituted naphthalenes. The ability to control the stoichiometry of the coupling partners is key to achieving the desired product distribution.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. 1,5-Naphthalenebis(trifluoromethanesulfonate) serves as an excellent electrophile for the synthesis of 1,5-diaryl naphthalenes, which are prevalent in materials science and medicinal chemistry.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The palladium(0) catalyst first undergoes oxidative addition into the carbon-triflate bond of the naphthalene core. This is followed by transmetalation with the organoboron reagent (in the presence of a base) and subsequent reductive elimination to yield the arylated naphthalene and regenerate the palladium(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: Synthesis of 1,5-Diaryl Naphthalenes
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl triflates.[2]
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Arylboronic acid (2.2 eq for double coupling, 1.0 eq for mono-coupling)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Toluene or 1,4-Dioxane, anhydrous
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq), the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 18 | 85 (Di-substitution) |
| 2 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 90 | 12 | 92 (Di-substitution) |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 24 | 75 (Mono-substitution) |
Note: Yields are hypothetical and based on typical outcomes for similar substrates. Optimization may be required.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[3][4] 1,5-Naphthalenebis(trifluoromethanesulfonate) can be used to synthesize 1,5-diaminonaphthalene derivatives.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling.[4] It involves the oxidative addition of the palladium(0) catalyst to the aryl triflate, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine and regenerate the palladium(0) catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: Synthesis of 1,5-Diaminonaphthalene Derivatives
This protocol is based on established methods for the amination of aryl triflates.[5][6]
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Amine (e.g., pyrrolidine, morpholine, aniline) (2.2 eq for double amination, 1.0 eq for mono-amination)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or other biarylphosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Toluene or 1,4-Dioxane, anhydrous
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and the base.
-
Reagent Addition: Add 1,5-naphthalenebis(trifluoromethanesulfonate) and the amine.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Heating: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 16 | Pyrrolidine | 90 (Di-substitution) |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | 20 | Morpholine | 88 (Di-substitution) |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 120 | 24 | Aniline | 70 (Mono-substitution) |
Note: Yields are hypothetical and based on typical outcomes for similar substrates. Optimization may be required.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes.[7][8] 1,5-Naphthalenebis(trifluoromethanesulfonate) can be readily converted to 1,5-bis(alkynyl)naphthalenes, which are valuable precursors for conjugated polymers and other functional materials.
Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl triflate. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. Copper-free versions of the Sonogashira coupling are also well-established.[9]
Caption: Catalytic Cycles of the Sonogashira Coupling.
Protocol: Synthesis of 1,5-Bis(alkynyl)naphthalenes
This protocol is based on standard Sonogashira coupling conditions for aryl triflates.[5]
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Terminal alkyne (2.2 eq for double coupling, 1.0 eq for mono-coupling)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (as base and solvent)
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line techniques
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1,5-naphthalenebis(trifluoromethanesulfonate), PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF and the amine base, followed by the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-18 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Alkyne | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 12 | Phenylacetylene | 89 (Di-substitution) |
| 2 | Pd(PPh₃)₄ | CuI | iPr₂NH | THF | 50 | 18 | Trimethylsilylacetylene | 95 (Di-substitution) |
| 3 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | rt | 24 | 1-Hexyne | 78 (Mono-substitution) |
Note: Yields are hypothetical and based on typical outcomes for similar substrates. Optimization may be required.
Conclusion and Future Outlook
1,5-Naphthalenebis(trifluoromethanesulfonate) is a highly valuable and versatile dielectrophile for the synthesis of a wide range of 1,5-disubstituted naphthalene derivatives. Its high reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of C-C and C-N bonds. The ability to perform both mono- and di-functionalization opens up avenues for the creation of both symmetrical and unsymmetrical molecules, further expanding its synthetic utility. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful building block in drug discovery, materials science, and beyond. Future research in this area may focus on developing even more selective and efficient catalytic systems, including the use of earth-abundant metal catalysts and exploring its application in other types of cross-coupling reactions.
References
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Kawamoto, T., Yamasaki, T., Ikazaki, T., Matsubara, H., & Kamimura, A. (2024). Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne. ChemRxiv. [Link]
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Greenland, B. W., et al. (2020). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 26(3), 643-652. [Link]
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Jia, Y., et al. (2020). Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. Nature Communications, 11(1), 4433. [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Zhang, C., et al. (2018). Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes. Chemical Science, 9(32), 6696-6700. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Request PDF. Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. [Link]
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Ivanova, N. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8486. [Link]
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Request PDF. Palladium-Catalyzed Amination in the Synthesis of Macrocycles Comprising Two Naphthalene And Two Polyamine Moieties. [Link]
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Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. [Link]
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Li, G., et al. (2016). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 14(20), 4643-4647. [Link]
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Liu, Z., et al. (2015). Palladium-catalyzed allylic C–H amination of alkenes with N-fluorodibenzenesulfonimide: water plays an important role. Chemical Communications, 51(54), 10956-10959. [Link]
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Kumar, R., & Singh, P. (2018). Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. RSC advances, 8(17), 9193-9209. [Link]
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Wang, C., et al. (2018). Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes. Chemical Science, 9(32), 6696-6700. [Link]
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Petrone, D. A., et al. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 23(10), 2677. [Link]
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El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. Molecules, 27(24), 8783. [Link]
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Kawamoto, T., et al. (2024). Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne. ChemRxiv. [Link]
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De Kimpe, N., et al. (2019). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 24(18), 3333. [Link]
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Application Notes and Protocols for the Synthesis of Fluorinated Naphthalene Derivatives Using 1,5-Naphthalenebis(trifluoromethanesulfonate)
Abstract
This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview and detailed protocols for the synthesis of fluorinated naphthalene compounds, utilizing 1,5-naphthalenebis(trifluoromethanesulfonate) as a versatile starting material. The strategic introduction of fluorine atoms into aromatic scaffolds is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] This document focuses on the state-of-the-art palladium-catalyzed fluorination of aryl triflates, a robust and highly adaptable method for the formation of carbon-fluorine bonds. We will dissect the mechanistic underpinnings of this transformation, explain the rationale behind the selection of catalysts and reagents, and provide a validated, step-by-step protocol. Additionally, we explore nucleophilic aromatic substitution (SNAAr) as an alternative strategy, detailing a modern catalytic approach to overcome its inherent challenges.
Introduction: The Strategic Value of Fluorinated Naphthalenes
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its rigid, bicyclic aromatic system provides a versatile platform for designing molecules with precise three-dimensional arrangements. When combined with the unique properties of fluorine, the resulting fluorinated naphthalenes become highly valuable targets in drug development and advanced materials. Fluorine's high electronegativity and small size can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, improved metabolic stability, and better membrane permeability.[3]
1,5-Naphthalenebis(trifluoromethanesulfonate), hereafter referred to as 1,5-naphthalene ditriflate, serves as an exceptional precursor for accessing these valuable compounds. The trifluoromethanesulfonate (triflate, -OTf) group is one of the most effective leaving groups in organic chemistry, a property derived from the resonance stabilization of the resulting triflate anion.[4] This high reactivity makes the C-OTf bond susceptible to cleavage and substitution, enabling a range of synthetic transformations that are often challenging with less reactive precursors like aryl chlorides or bromides.[5] This guide will primarily focus on the direct conversion of the triflate groups to fluorine atoms.
Precursor Synthesis: From Naphthalene to 1,5-Naphthalenebis(trifluoromethanesulfonate)
The journey to our target fluorinated compounds begins with the synthesis of the key starting material, 1,5-naphthalene ditriflate. This is a multi-step process that starts from basic naphthalene and proceeds through sulfonation and alkali fusion to produce the diol intermediate, which is then triflated.
Synthesis Workflow Overview
The overall synthetic sequence is outlined below. The initial steps involve the preparation of 1,5-dihydroxynaphthalene, a common industrial process.[6][7]
Caption: Workflow for the synthesis of the key precursor.
Protocol 1: Synthesis of 1,5-Dihydroxynaphthalene
This procedure is adapted from established industrial methods involving high-temperature alkali fusion of the corresponding disulfonic acid.[7][8][9]
Materials:
-
Naphthalene-1,5-disulfonic acid disodium salt
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), 50% w/w
-
Water (deionized)
-
High-pressure autoclave (e.g., made of nickel)
Procedure:
-
Alkali Fusion: In a nickel autoclave, combine naphthalene-1,5-disulfonic acid disodium salt (1.0 mol), sodium hydroxide (15.0 mol), and water. The molar ratio of NaOH to the disulfonic acid salt should be at least 12:1 to ensure complete reaction and maintain safety.[8]
-
Seal the autoclave and heat the mixture with stirring to 280-290 °C. The pressure will rise to approximately 14-20 bar. Maintain this temperature for 2 hours.[8]
-
Work-up: Carefully cool the autoclave to below 120 °C and cautiously pump in water to dilute the reaction mixture.
-
Transfer the diluted, hot mixture to a separate reaction vessel.
-
Acidification: While maintaining the temperature at 80-90 °C, slowly add 50% sulfuric acid to the stirred mixture to neutralize the excess NaOH and precipitate the product. The final pH should be acidic.
-
Cool the slurry to 60 °C and stir for 1 hour to complete precipitation.
-
Filter the crude 1,5-dihydroxynaphthalene, wash the filter cake with water to remove inorganic salts, and dry under vacuum. The product is typically an off-white to light-brown solid.
Protocol 2: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
This protocol uses N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂), a common, crystalline, and easy-to-handle triflating agent.
Materials:
-
1,5-Dihydroxynaphthalene
-
N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1,5-dihydroxynaphthalene (1.0 equiv) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.5 equiv) dropwise.
-
In a separate flask, dissolve N-phenylbis(trifluoromethanesulfonimide) (2.2 equiv) in a minimal amount of anhydrous DCM.
-
Add the PhNTf₂ solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from hexane/ethyl acetate) to yield 1,5-naphthalene ditriflate as a white crystalline solid.[10]
Palladium-Catalyzed Fluorination of 1,5-Naphthalene Ditriflate
The conversion of aryl triflates to aryl fluorides using palladium catalysis is a powerful and general method.[11] The success of this reaction hinges on facilitating the difficult carbon-fluorine reductive elimination from the Pd(II) intermediate, a step that is promoted by the use of bulky, electron-rich biaryl monophosphine ligands.[12][13]
The Catalytic Cycle and Mechanistic Rationale
The currently accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Palladium-catalyzed C-F cross-coupling cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into one of the C–OTf bonds of the naphthalene ditriflate to form a Pd(II) intermediate. This step is generally fast for aryl triflates.
-
Anion Exchange: The triflate ligand on the palladium complex is exchanged for a fluoride anion from the fluoride source (e.g., CsF). The low solubility of inorganic fluorides in organic solvents is a key challenge, often necessitating the use of anhydrous salts and high temperatures.
-
Reductive Elimination: This is the rate-limiting and most challenging step. The palladium(II) complex eliminates the aryl fluoride product, regenerating the Pd(0) catalyst. Bulky biaryl phosphine ligands (e.g., AdBrettPhos) are crucial as they create a sterically crowded coordination sphere around the palladium, which promotes the reductive elimination of the C-F bond.[14][15]
Protocol 3: Palladium-Catalyzed Synthesis of 1,5-Difluoronaphthalene
This protocol is adapted from the state-of-the-art methods developed by the Buchwald group for the fluorination of aryl triflates.[11][14] Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox).
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Cesium fluoride (CsF), anhydrous (must be dried thoroughly, e.g., by heating under vacuum)
-
Palladium precatalyst: AdBrettPhos Pd G3 ((tBuBrettPhos)Pd(allyl)Cl) or a combination of [(cinnamyl)PdCl]₂ and AdBrettPhos ligand.
-
Toluene (anhydrous, degassed)
-
Reaction vessel (e.g., a screw-cap vial or Schlenk tube)
Procedure:
-
Glovebox Preparation: Inside a nitrogen-filled glovebox, add 1,5-naphthalene ditriflate (1.0 equiv), anhydrous cesium fluoride (6.0 equiv, 3.0 per triflate group), and the palladium precatalyst (2-4 mol %) to a dry reaction vial containing a magnetic stir bar.
-
Add anhydrous, degassed toluene to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110-120 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction by GC-MS or ¹⁹F NMR by taking aliquots (quenched with water and extracted with ether).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or ether and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1,5-difluoronaphthalene.
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Catalyst System | AdBrettPhos Pd G3 (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential to promote the challenging C-F reductive elimination step.[14] The G3 precatalyst is air-stable and ensures efficient generation of the active Pd(0) species. |
| Fluoride Source | Anhydrous Cesium Fluoride (CsF) | CsF has higher solubility in organic solvents compared to KF or NaF, facilitating the crucial anion exchange step. It must be rigorously dried as water inhibits the catalyst. |
| Solvent | Toluene or Cyclohexane (anhydrous) | Aprotic, non-coordinating solvents are preferred. Cyclohexane can sometimes suppress the formation of regioisomeric byproducts that may arise from a competing aryne pathway. |
| Temperature | 110-120 °C | High temperature is required to overcome the activation barrier for C-F reductive elimination and to increase the solubility of CsF. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst and the phosphine ligands are sensitive to oxidation by air. Moisture must be strictly excluded. |
Alternative Strategy: Nucleophilic Aromatic Substitution (SNAAr)
While palladium catalysis is generally superior for non-activated aryl triflates, direct nucleophilic aromatic substitution (SNAAr) with a fluoride source is a theoretically possible, though challenging, alternative. The reaction requires forcing conditions because the naphthalene ring is not inherently electron-poor. However, recent advances using cooperative catalysis can make this route more feasible.
Mechanism and Challenges
The SNAAr mechanism proceeds via a two-step addition-elimination sequence through a high-energy, anionic Meisenheimer intermediate. For this to occur, the aromatic ring must be sufficiently electrophilic to be attacked by the nucleophile (fluoride). The triflate groups provide some electron-withdrawing character, but typically this is insufficient for facile reaction with fluoride, which is a relatively weak nucleophile in its salt form.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).
Protocol 4: Cooperative Catalysis for SNAAr Fluorination
This protocol leverages a phase-transfer catalyst and a crown ether to enhance the nucleophilicity and solubility of the fluoride source, enabling the reaction under milder conditions than traditional high-temperature methods.
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Potassium fluoride (KF), spray-dried
-
18-Crown-6
-
Tetramethylammonium chloride (TMAC)
-
Sulfolane (anhydrous)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 1,5-naphthalene ditriflate (1.0 equiv), spray-dried potassium fluoride (4.0 equiv), 18-crown-6 (0.2 equiv), and tetramethylammonium chloride (0.2 equiv).
-
Add anhydrous sulfolane as the solvent.
-
Heat the mixture with vigorous stirring to 120 °C for 24-48 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 3. The high boiling point of sulfolane will require vacuum distillation or thorough aqueous extraction for its removal.
Causality Behind Experimental Choices:
-
Cooperative Catalysis: 18-Crown-6 sequesters the K⁺ ion, liberating a more "naked" and highly nucleophilic fluoride anion. TMAC acts as a phase-transfer catalyst, further enhancing the effective concentration of fluoride in the organic phase.
-
Solvent: A high-boiling, polar aprotic solvent like sulfolane is required to dissolve the ionic species and to reach the high temperatures needed to overcome the activation energy of the addition step.
Summary and Outlook
1,5-Naphthalenebis(trifluoromethanesulfonate) is a highly effective precursor for the synthesis of 1,5-difluoronaphthalene and its derivatives. While several synthetic avenues exist, palladium-catalyzed fluorination stands out as the most robust, general, and high-yielding method , benefiting from decades of mechanistic studies and catalyst development. The use of specialized bulky phosphine ligands is critical to its success. For researchers without access to palladium catalysts or glovebox equipment, the cooperative catalysis-enabled SNAAr method presents a viable, albeit potentially lower-yielding, alternative. The resulting fluorinated naphthalenes are valuable building blocks for creating next-generation pharmaceuticals, agrochemicals, and functional materials.
References
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2013). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Organic Letters, 15(21), 5602–5605. [Link]
- U.S. Patent No. 4,973,758. (1990). Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene.
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. [Link]
-
Lee, H. G., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Catalysis, 4(3), 837–840. [Link]
- Chinese Patent No. CN103739449A. (2014). Preparation method of 1,5-dihydroxy naphthalene.
-
Ahmad, I., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. PLoS ONE, 15(11), e0242477. [Link]
-
Lee, H. G., & Buchwald, S. L. (2015). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 137(23), 7316–7319. [Link]
-
Haggerty, K. M., et al. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. The Journal of Organic Chemistry, 86(5), 4041–4049. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 4,8-Ditoluoyl-1,5-Dihydroxynaphthalene. Request PDF. [Link]
-
Lee, H. G., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(9), 1958–1967. [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. SciSpace. [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3333. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles. [Link]
-
Lee, H. G., & Buchwald, S. L. (2015). Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. DSpace@MIT. [Link]
-
De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
-
European Patent No. EP3505507B1. (2020). Method for purifying dihydroxynaphthalene. European Patent Office. [Link]
-
Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]
-
Organic Syntheses. (2014). Org. Synth., 91, 39-51. [Link]
-
Ghorbani, F., & Doyle, A. G. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry, 4, 613–630. [Link]
- Chinese Patent No. CN102442888B. (2014). Method for producing 1,5-dihydroxy naphthalene.
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 11, 57-63. [Link]
-
Wikipedia. (n.d.). Trifluoromethanesulfonate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
NIH PubChem. (n.d.). 1,5-Naphthalenediol. Retrieved from [Link]
-
Hendrickson, J. B., & Schwartzman, S. M. (1975). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Tetrahedron Letters, 16(3), 277-280. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Improving Low Yields in 1,5-Naphthalenebis(trifluoromethanesulfonate) Coupling Reactions
Welcome to the technical support center for coupling reactions involving 1,5-naphthalenebis(trifluoromethanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As a bifunctional electrophile, 1,5-naphthalenebis(trifluoromethanesulfonate) offers a versatile platform for constructing complex molecular architectures through various palladium-catalyzed cross-coupling reactions.[1] However, achieving high yields and selectivity can be challenging. This resource provides in-depth, experience-driven insights to help you overcome common hurdles.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments, focusing on the underlying causality to empower your decision-making process.
Issue 1: Low or no conversion of the starting material.
Question: My reaction shows a significant amount of unreacted 1,5-naphthalenebis(trifluoromethanesulfonate) even after extended reaction times. What are the likely causes and how can I address them?
Answer: Low or no conversion is a common issue that can often be traced back to the catalyst system or reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Catalyst Inactivity: The active Pd(0) species is prone to oxidation and deactivation.
-
Causality: Insufficiently deaerated solvents or reagents can introduce oxygen, which oxidizes the Pd(0) catalyst to an inactive Pd(II) state.
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Solution: Ensure rigorous deaeration of all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time. Working under a positive pressure of inert gas throughout the reaction setup and execution is critical.[2]
-
-
Improper Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]
-
Causality: For electron-deficient aryl triflates like 1,5-naphthalenebis(trifluoromethanesulfonate), electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step, which is frequently the rate-limiting step.[3]
-
Solution: Screen a panel of ligands. For Suzuki-Miyaura couplings, consider bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, ligands like BINAP or DPPF have shown success with aryl triflates.[4]
-
-
Inadequate Base: The choice and strength of the base are critical, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.
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Causality: In Suzuki-Miyaura reactions, the base is required to activate the boronic acid for transmetalation.[5] In Buchwald-Hartwig aminations, the base deprotonates the amine or amine-palladium complex.[6] An inappropriate base can lead to a stalled catalytic cycle.
-
Solution: For Suzuki-Miyaura reactions, stronger bases like Cs₂CO₃, K₃PO₄, or NaOH are often effective.[7] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOt-Bu) is a common choice.[8] The solubility of the base in the reaction solvent is also a key factor to consider.
-
Issue 2: Formation of significant side products, particularly mono-coupled and hydrodehalogenated products.
Question: My reaction yields a mixture of the desired di-substituted product, the mono-substituted intermediate, and a naphthalene core where one or both triflate groups have been replaced by hydrogen. How can I improve selectivity towards the di-substituted product?
Answer: The formation of these side products points towards incomplete reaction or competing side reactions.
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Mono-Coupling: This is often a result of insufficient reaction time, temperature, or catalyst loading.
-
Causality: The second coupling reaction is often slower than the first due to steric hindrance and altered electronic properties of the mono-substituted intermediate.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature can sometimes be beneficial, but be mindful of potential decomposition.
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol %) can help drive the reaction to completion.
-
Use an Excess of the Coupling Partner: Employing a slight excess (e.g., 2.2-2.5 equivalents) of the boronic acid, amine, or other coupling partner can favor the formation of the di-substituted product.
-
-
-
Hydrodehalogenation (Protodeboronation/Protodetriflation): This side reaction, where the triflate group is replaced by a hydrogen atom, is often exacerbated by the presence of water or other protic sources.
-
Causality: The organopalladium intermediate can react with protic species in the reaction mixture, leading to the undesired hydrodehalogenated product.
-
Solution:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried and reagents are handled under anhydrous conditions.
-
Choice of Base: In some cases, the choice of base can influence the extent of hydrodehalogenation. For instance, using potassium fluoride (KF) in Suzuki-Miyaura couplings can sometimes minimize this side reaction.[5]
-
-
Issue 3: Inconsistent yields between batches.
Question: I am following the same procedure, but my yields are highly variable from one run to the next. What could be causing this inconsistency?
Answer: Inconsistent yields are often due to subtle variations in experimental conditions or the quality of reagents.
-
Reagent Purity:
-
Causality: The purity of 1,5-naphthalenebis(trifluoromethanesulfonate), the coupling partner (e.g., boronic acid), and the palladium catalyst can significantly impact the reaction outcome. Impurities in the boronic acid, for example, can inhibit the catalyst.
-
Solution:
-
Purify Starting Materials: If possible, recrystallize or chromatograph the starting materials.
-
Use High-Purity Reagents: Purchase reagents from reputable suppliers and use them without prolonged storage.
-
-
-
Solvent Quality:
-
Causality: The presence of peroxides in ethereal solvents (e.g., THF, dioxane) or other impurities can poison the catalyst.[7]
-
Solution: Use freshly distilled or inhibitor-free, anhydrous solvents.
-
-
Atmospheric Control:
-
Causality: Even small leaks in the reaction setup can introduce oxygen and moisture, leading to catalyst deactivation and inconsistent results.
-
Solution: Ensure all glassware joints are well-sealed and maintain a positive pressure of inert gas throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform the two coupling reactions sequentially to synthesize an unsymmetrical di-substituted naphthalene?
A1: Yes, this is a key advantage of using 1,5-naphthalenebis(trifluoromethanesulfonate). You can perform the first coupling reaction under conditions that favor mono-substitution (e.g., using one equivalent of the first coupling partner). After isolation and purification of the mono-substituted intermediate, you can then subject it to a second coupling reaction with a different partner.
Q2: What is the optimal temperature for coupling reactions with this substrate?
A2: The optimal temperature is highly dependent on the specific coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), the catalyst system, and the solvent. Generally, temperatures in the range of 80-120 °C are a good starting point. It is advisable to perform a temperature screen for your specific reaction to find the best balance between reaction rate and catalyst stability/side product formation.
Q3: Are there alternatives to triflates that I should consider?
A3: While triflates are excellent leaving groups, other pseudohalides like tosylates, mesylates, or nonaflates can also be used.[9] Aryl fluorosulfates have also emerged as stable and reactive alternatives to aryl triflates.[9] The choice will depend on the specific requirements of your synthesis, including cost and stability.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting material and the appearance of the mono- and di-substituted products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Di-arylation
This protocol provides a starting point for the di-arylation of 1,5-naphthalenebis(trifluoromethanesulfonate). Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.), the arylboronic acid (2.5 eq.), and the base (e.g., K₃PO₄, 4.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).
-
Solvent Addition: Add anhydrous, deaerated solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Ligand and Base Screening
This parallel synthesis approach can be used to efficiently screen different ligands and bases.
-
Array Setup: In a glovebox, arrange an array of reaction vials.
-
Stock Solutions: Prepare stock solutions of 1,5-naphthalenebis(trifluoromethanesulfonate) and the coupling partner in the chosen solvent.
-
Reagent Dispensing: Dispense the stock solutions into each vial.
-
Solid Addition: Add the different ligands and bases to their respective vials.
-
Catalyst Addition: Add the palladium precursor to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block.
-
Analysis: After the specified time, quench a small aliquot from each vial and analyze by LC-MS to determine the conversion and product distribution.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: The general catalytic cycle for cross-coupling.
Data Summary
| Parameter | Recommendation for Suzuki-Miyaura | Recommendation for Buchwald-Hartwig | Causality/Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable precursors that are reduced in situ to the active Pd(0) species. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) | Bidentate phosphines (e.g., BINAP, DPPF) | Electron-rich ligands facilitate oxidative addition, while bulky ligands promote reductive elimination.[3] |
| Base | K₃PO₄, Cs₂CO₃, NaOH | NaOt-Bu, K₂CO₃ | The base is crucial for activating the boronic acid (Suzuki) or deprotonating the amine (Buchwald-Hartwig).[5][6] |
| Solvent | Toluene, 1,4-Dioxane, THF | Toluene, 1,4-Dioxane, THF | Aprotic solvents are generally preferred to avoid side reactions. Solvent polarity can influence reaction rates.[10] |
| Temperature | 80-120 °C | 80-120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. |
References
- ChemRxiv. (n.d.). Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne.
- Chem-Impex. (n.d.). 1,5-Naphthalenebis(trifluoromethanesulfonate).
- NIH. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence.
- MDPI. (2023, March 24). Synthesis of Multi-butylnaphthalene Base Oils Catalyzed by Trifluoromethanesulfonic Acid and Its Lubricating Properties.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- RSC Publishing. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
- ACS Publications. (n.d.). Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates.
- PubMed Central. (n.d.). Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction.
- University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Wikipedia. (n.d.). Sonogashira coupling.
- Google Patents. (n.d.). CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.
- PubMed Central. (n.d.). Bis(2-trifluoromethyl-1H-benzimidazol-3-ium) naphthalene-1,5-disulfonate.
- ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction..
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (2023, March 22). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- (n.d.). Effect of reaction conditions on naphthalene sulfonation.
- NIH. (2016, February 27). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
- (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes..
- (n.d.). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- PubMed. (n.d.). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates.
- RSC Publishing. (n.d.). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions.
- MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Dalton Transactions (RSC Publishing). (n.d.). Effect of combining 1-naphthoate and pentafluorobenzoate anions in Eu(iii) compounds on their structure and photoluminescent properties.
- Books. (2014, October 27). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.
- PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
- Who we serve. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
- (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- YouTube. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz.
- ResearchGate. (n.d.). Cross-coupling between aryl triflates 1 and alkyl halides 11. Reaction conditions.
- ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- (2014). Org. Synth. 2014, 91, 39-51.
- MURAL - Maynooth University Research Archive Library. (2021, December 15). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.
- SYNFORM - Thieme Chemistry. (n.d.). Cross-Coupling of Aryl Bromides with Aryl Triflates.
- ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions.
- YouTube. (2022, September 15). Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview.
Sources
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- 4. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 10. books.lucp.net [books.lucp.net]
Technical Support Center: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate) and its Derivatives
Welcome to the technical support center for the synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems observed during the synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate), focusing on the identification and mitigation of side products.
Question 1: My final product is a mixture of the desired bis-triflate and a significant amount of a mono-triflated species. How can I improve the yield of the bis-triflate?
Answer:
The presence of the mono-triflated intermediate, 1-hydroxy-5-((trifluoromethyl)sulfonyloxy)naphthalene, is a common issue arising from incomplete reaction. Several factors can contribute to this:
-
Insufficient Triflic Anhydride: Ensure you are using a sufficient excess of triflic anhydride (Tf₂O). A molar ratio of at least 2.2 to 2.5 equivalents of Tf₂O per equivalent of 1,5-dihydroxynaphthalene is recommended to drive the reaction to completion.
-
Sub-optimal Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -10 °C to 0 °C) to control its exothermicity.[1] However, if the reaction is too cold, the rate of the second triflation may be significantly slower. After the initial addition of triflic anhydride at low temperature, allowing the reaction to slowly warm to room temperature can facilitate the completion of the second triflation.[1]
-
Base Stoichiometry and Strength: Pyridine is a commonly used base for this transformation.[2] It is crucial to use at least a stoichiometric equivalent of base for each hydroxyl group (i.e., at least 2.0 equivalents). An excess of pyridine (e.g., 2.5-3.0 equivalents) is often beneficial. The purity of the pyridine is also important, as any water present will consume the triflic anhydride.
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: Double-check your calculations for all reagents.
-
Optimize Temperature Profile: Consider a temperature ramp after the initial low-temperature addition of triflic anhydride.
-
Purify and Dry Reagents: Use freshly distilled pyridine and ensure your 1,5-dihydroxynaphthalene is thoroughly dried.
Question 2: The reaction mixture turned dark brown/black, and my final product is discolored. What causes this and how can I prevent it?
Answer:
Discoloration during the synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate) is often indicative of the degradation of the starting material, 1,5-dihydroxynaphthalene. This starting material is susceptible to oxidation, especially in the presence of a base, which can lead to the formation of highly colored quinone-type species or polymeric byproducts.[3]
Causality and Prevention:
-
Oxygen Sensitivity: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Purity of Starting Material: Use high-purity 1,5-dihydroxynaphthalene. Older or improperly stored material may already contain oxidized impurities that can promote further degradation.
-
Controlled Reagent Addition: Add the triflic anhydride dropwise to the solution of 1,5-dihydroxynaphthalene and pyridine at a low temperature.[1] This helps to control the exotherm and minimize localized heating, which can accelerate degradation.
Corrective Actions:
-
Inert Atmosphere: Always perform the reaction under a blanket of inert gas.
-
Starting Material Quality Check: If your 1,5-dihydroxynaphthalene is not a white or off-white solid, consider recrystallization or purification before use.
-
Charcoal Treatment: If the final product is only slightly discolored, a charcoal treatment followed by filtration through a pad of celite during the workup can sometimes remove colored impurities.
Question 3: My NMR spectrum shows unidentifiable sharp singlets in the aromatic region and my mass spectrum indicates impurities. What could these be?
Answer:
Unforeseen impurities can arise from side reactions with the highly reactive triflic anhydride or from reactions involving the naphthalene core.
-
Friedel-Crafts Type Reactions: Although less common under these conditions, it is plausible that triflic acid, generated from the hydrolysis of triflic anhydride, could catalyze Friedel-Crafts type reactions on the electron-rich naphthalene ring, leading to sulfonylated byproducts.[4]
-
Reaction with Solvent: Ensure the solvent used is anhydrous and unreactive. Dichloromethane is a common choice.[2] Solvents with nucleophilic character should be avoided.
Analytical Approach to Identification:
-
High-Resolution Mass Spectrometry (HRMS): This can provide the exact mass and elemental composition of the impurities, aiding in their identification.
-
2D NMR Spectroscopy (COSY, HMBC, HSQC): These techniques can help to elucidate the structure of unknown byproducts.
-
Control Reactions: Running the reaction without the 1,5-dihydroxynaphthalene (i.e., just pyridine and triflic anhydride in the solvent) can help identify solvent or base-derived impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in this reaction?
A1: Pyridine serves as a base to deprotonate the hydroxyl groups of the 1,5-dihydroxynaphthalene, forming the more nucleophilic phenoxide species. This phenoxide then attacks the electrophilic sulfur atom of the triflic anhydride. The pyridine also neutralizes the triflic acid that is formed as a byproduct of the reaction.
Q2: Why is the reaction performed at low temperatures?
A2: The reaction between a phenol, pyridine, and triflic anhydride is highly exothermic. Performing the reaction at low temperatures (e.g., -10 °C to 0 °C) is crucial for controlling the reaction rate, preventing a dangerous temperature runaway, and minimizing the formation of degradation byproducts.[1]
Q3: My product seems to be hydrolyzing during the aqueous workup. How can I minimize this?
A3: While aryl triflates are generally more stable to hydrolysis than their alkyl counterparts, prolonged exposure to acidic or basic aqueous conditions can lead to some hydrolysis back to the phenol.[5] To minimize this:
-
Use Cold Water/Brine: Perform all aqueous washes with cold solutions to slow down the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after mixing.
-
Neutral pH: Ensure the aqueous washes are not strongly acidic or basic. A wash with a dilute, cold acid (e.g., 0.2 N HCl), followed by water and then brine is a standard procedure.[1]
Q4: What is the best way to purify the final product?
A4: Purification of 1,5-naphthalenebis(trifluoromethanesulfonate) typically involves:
-
Aqueous Workup: As described above, to remove pyridinium salts and any remaining acid.
-
Filtration through a Silica Plug: If the product is relatively clean after the workup, passing a solution of the crude product through a short plug of silica gel can remove baseline impurities.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an excellent method for obtaining high-purity material.
Experimental Protocol: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
This protocol is a general guideline. Please adapt it based on your specific experimental setup and safety procedures.
Materials:
-
1,5-Dihydroxynaphthalene
-
Trifluoromethanesulfonic anhydride (Triflic anhydride, Tf₂O)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 0.2 N aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve 1,5-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (2.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to -10 °C using an ice/methanol bath.
-
Addition of Triflic Anhydride: Add triflic anhydride (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -2 °C.[1]
-
Reaction: After the addition is complete, stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Quench the reaction by the slow addition of cold water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 0.2 N HCl, cold water, and cold brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by filtration through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), or by recrystallization.
Visualizing the Reaction and Potential Pitfalls
Reaction Pathway
Caption: Decision tree for troubleshooting the synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate).
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Insufficient reagents or non-optimal temperature | Increase Tf₂O to 2.2-2.5 eq.; allow warming to RT | >95% conversion to bis-triflate |
| Product Discoloration | Oxidation of starting material | Strict inert atmosphere; use high-purity diol | Colorless or pale yellow product |
| Hydrolysis during Workup | Prolonged exposure to aqueous phase | Use cold solutions; minimize contact time | Recovery of >98% triflate product |
References
-
Organic Syntheses Procedure. Available from: [Link]
- CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents.
-
Fast Synthesis of Aryl Triflates with Controlled Microwave Heating | Organic Letters. Available from: [Link]
-
Alcohol to Triflate - Common Conditions. Available from: [Link]
-
Reactions of 1,5-disubstituted naphthalenes with phthalic anhydride - RSC Publishing. Available from: [Link]
- CN102911086A - Preparation method of trifluoro methanesulfonic anhydride - Google Patents.
-
Practical Synthesis of Aryl Triflates under Aqueous Conditions - ResearchGate. Available from: [Link]
-
Triflate - Wikipedia. Available from: [Link]
-
Synthesis, Characterization and Photocatalytic Oxidation for 1,5-Dihydroxynaphthalene of Tetrasulfophthalocyanine and Its Metallophthalocyanine Complex - ResearchGate. Available from: [Link]
-
Solvent for triflation reaction? : r/chemistry - Reddit. Available from: [Link]
-
TRIFLIC ANHYDRIDE - Ataman Kimya. Available from: [Link]
-
How easy is it to make and use aryl triflate, technical-wise? : r/chemistry - Reddit. Available from: [Link]
-
How to get anhydrous triflic acid from triflic anhydride? - Chemistry Stack Exchange. Available from: [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry | Request PDF. Available from: [Link]
-
1,5-Dihydroxynaphthalene - Wikipedia. Available from: [Link]
-
Ring Opening of Triflates Derived from Benzophospholan-3-one Oxides by Aryl Grignard Reagents as a Route to 2-Ethynylphenyl(diaryl)phosphine Oxides - NIH. Available from: [Link]
-
Trifluoromethanesulfonic anhydride - Wikipedia. Available from: [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC - NIH. Available from: [Link]
-
Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne - ChemRxiv. Available from: [Link]
-
Synthesis of Multi-butylnaphthalene Base Oils Catalyzed by Trifluoromethanesulfonic Acid and Its Lubricating Properties - MDPI. Available from: [Link]
- [ - Spiro[4.5]decan-1-one, 4-methoxy - Organic Syntheses Procedure. Available from: http://www.orgsyn.org/demo.aspx?prep=v70p0215
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 3. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Multi-butylnaphthalene Base Oils Catalyzed by Trifluoromethanesulfonic Acid and Its Lubricating Properties [mdpi.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Naphthalene Compounds
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving naphthalene-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success.
Introduction to Suzuki-Miyaura Coupling with Naphthalenes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and tolerance of a wide range of functional groups. However, when working with naphthalene moieties, specific challenges can arise due to their unique electronic and steric properties. Naphthyl halides and boronates can exhibit different reactivity compared to simpler aryl systems, potentially leading to lower yields, byproduct formation, or catalyst deactivation. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki-Miyaura coupling of naphthalene compounds, presented in a question-and-answer format.
Low or No Product Yield
Question: I am seeing very low conversion of my naphthyl halide/boronic acid to the desired biaryl product. What are the likely causes and how can I improve the yield?
Answer: Low yield is a common issue that can often be traced back to several key factors in the reaction setup. Let's break down the potential culprits and their solutions.
1. Inefficient Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, it may not be optimal for all naphthalene couplings.
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands often enhance the rate of reductive elimination, the final step in the catalytic cycle. Consider ligands such as SPhos, XPhos, or RuPhos, which have demonstrated high efficacy in challenging cross-coupling reactions.
-
Palladium Precursor: The oxidation state of the palladium precursor can influence the initiation of the catalytic cycle. While Pd(0) sources like Pd(PPh₃)₄ are common, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) can also be highly effective, as they are readily reduced in situ to the active Pd(0) species.
2. Ineffective Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.
-
Base Strength and Solubility: A base that is too weak may not facilitate transmetalation efficiently. Conversely, a base that is too strong can lead to side reactions, such as the decomposition of the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base is also important; for instance, K₃PO₄ is often used in aqueous solutions, while Cs₂CO₃ exhibits good solubility in many organic solvents.
-
Screening Different Bases: It is often beneficial to screen a panel of bases to find the optimal one for your specific substrate combination.
3. Poor Solvent Choice: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Solvent Polarity: A mixture of a nonpolar solvent (like toluene or dioxane) and a polar aprotic or protic solvent (like DMF, THF, or water) is often employed. The aqueous phase is typically used to dissolve the inorganic base.
-
Degassing: It is absolutely critical to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively halting the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Significant Byproduct Formation
Question: My reaction is producing a significant amount of homocoupled naphthalene (from the boronic acid) and/or dehalogenated starting material. How can I suppress these side reactions?
Answer: The formation of these byproducts points to specific undesired pathways competing with your desired cross-coupling.
1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium.
-
Strictly Anaerobic Conditions: As mentioned for low yield, rigorous degassing is your first line of defense. Ensure your reaction vessel is well-sealed and maintained under a positive pressure of inert gas.
-
Controlled Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can favor homocoupling. It may be beneficial to carefully titrate the amount of boronic acid.
2. Dehalogenation (Proto-dehalogenation): This occurs when the aryl halide is reduced instead of undergoing cross-coupling.
-
Source of Hydride: The hydride source can be trace water, the solvent, or even the phosphine ligand.
-
Choice of Base and Solvent: Some bases and solvents are more prone to promoting dehalogenation. For instance, using an alkoxide base in an alcohol solvent can be a source of hydrides. Switching to a carbonate or phosphate base in a non-protic solvent system can mitigate this.
-
Ligand Effects: The choice of ligand can also influence the rate of dehalogenation relative to the desired cross-coupling.
Table 1: Troubleshooting Byproduct Formation
| Byproduct Observed | Likely Cause(s) | Recommended Solutions |
| Homocoupled Boronic Acid | Oxygen in the reaction mixture; High concentration of boronic acid | Rigorous degassing; Use a slight excess of boronic acid (1.1-1.2 eq.); Slow addition of boronic acid |
| Dehalogenated Starting Material | Presence of a hydride source; Certain base/solvent combinations | Use anhydrous solvents; Switch to a non-protic solvent; Use a carbonate or phosphate base instead of an alkoxide |
Frequently Asked Questions (FAQs)
Q1: Which position on the naphthalene ring is more reactive in Suzuki coupling, the 1-position or the 2-position?
A1: Generally, the reactivity can be influenced by both steric and electronic factors. The 1-position (alpha) is typically more sterically hindered than the 2-position (beta). However, electronic effects of other substituents on the naphthalene ring can play a more dominant role. It is always best to perform initial screening experiments if you are working with a new set of substituted naphthalenes.
Q2: Can I use naphthyl boronic esters instead of boronic acids?
A2: Absolutely. Naphthyl boronic esters, such as pinacol esters, are often more stable, easier to purify, and less prone to protodeboronation than their corresponding boronic acids. They are excellent coupling partners in Suzuki reactions and are often preferred for their robustness.
Q3: My reaction starts well but then seems to stall. What could be happening?
A3: This is often a sign of catalyst deactivation. The active Pd(0) catalyst can precipitate as palladium black, especially at high temperatures or with prolonged reaction times. Consider using a more robust ligand that stabilizes the palladium catalyst. Additionally, ensure the reaction mixture is well-stirred to maintain homogeneity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Naphthyl Bromide with an Aryl Boronic Acid
This protocol provides a starting point for optimization.
Materials:
-
Naphthyl bromide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the naphthyl bromide, aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Buchwald, S. L., & Martin, R. (2011). The SPhos Ligand Family: A Decade of Innovation in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 44(8), 534–545. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–443. [Link]
effective workup and purification procedures for 1,5-Naphthalenebis(trifluoromethanesulfonate) products
Welcome to the technical support center for 1,5-Naphthalenebis(trifluoromethanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the effective workup and purification of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to 1,5-Naphthalenebis(trifluoromethanesulfonate)
1,5-Naphthalenebis(trifluoromethanesulfonate), also known as 1,5-naphthaleneditriflate, is a highly reactive and versatile electrophilic reagent used in organic synthesis, particularly in the formation of complex molecular structures for pharmaceuticals, agrochemicals, and advanced materials.[1] Its two trifluoromethanesulfonate (-OTf) groups are excellent leaving groups, facilitating nucleophilic substitution and cross-coupling reactions.[1] However, this high reactivity also makes the compound susceptible to certain side reactions, most notably hydrolysis, which necessitates careful handling during workup and purification. This guide provides a systematic approach to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 1,5-Naphthalenebis(trifluoromethanesulfonate) I should be aware of?
A1: 1,5-Naphthalenebis(trifluoromethanesulfonate) is typically a white to off-white crystalline powder. Key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₆F₆O₆S₂ | [1] |
| Molecular Weight | 424.28 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 113.0 to 117.0 °C | [1] |
| Key Sensitivity | Moisture Sensitive |
The most critical property to consider is its sensitivity to moisture. The triflate groups are highly susceptible to hydrolysis, which will convert the product back to the starting material, 1,5-dihydroxynaphthalene. Therefore, all workup and purification steps should be performed under anhydrous conditions whenever possible.
Q2: What are the most common impurities I might encounter in my crude 1,5-Naphthalenebis(trifluoromethanesulfonate) product?
A2: The impurities in your crude product will largely depend on the reaction conditions. Common impurities include:
-
1,5-Dihydroxynaphthalene: The starting material for the triflation reaction. Its presence indicates an incomplete reaction or hydrolysis of the product during workup.
-
Mono-triflated Naphthalene Species: (5-hydroxynaphthalen-1-yl) trifluoromethanesulfonate. This is a common byproduct if the reaction is not driven to completion.
-
Residual Base: Pyridine or triethylamine are commonly used as bases in the triflation reaction.[2] These can often be carried through into the crude product.
-
Pyridinium or Triethylammonium Salts: These are formed from the reaction of the base with the triflic acid byproduct.
-
Degradation Products: If the reaction is overheated, or if the starting 1,5-dihydroxynaphthalene is of low purity, other colored impurities may be present.
Q3: How should I store 1,5-Naphthalenebis(trifluoromethanesulfonate)?
A3: Due to its moisture sensitivity, 1,5-Naphthalenebis(trifluoromethanesulfonate) should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dark, and dry place, such as a desiccator.
Troubleshooting Guide
This section addresses common problems encountered during the workup and purification of 1,5-Naphthalenebis(trifluoromethanesulfonate).
Problem 1: Low Yield of Isolated Product
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to ensure all the starting material (1,5-dihydroxynaphthalene) has been consumed before proceeding to workup. - Reagent Quality: Ensure the triflating agent (e.g., trifluoromethanesulfonic anhydride) is fresh and has not been decomposed by atmospheric moisture. Use freshly distilled, anhydrous solvents and bases. |
| Product Hydrolysis During Workup | - Use anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents for extraction (e.g., dichloromethane, ethyl acetate). - Avoid aqueous washes if possible: If an aqueous wash is necessary to remove salts, use ice-cold, deionized water and perform the extraction quickly. Minimize contact time between the organic layer containing the product and the aqueous layer. - Brine Wash: Use a saturated brine solution for the final aqueous wash to help remove residual water from the organic layer. |
| Product Loss During Purification | - Recrystallization: If the yield is low after recrystallization, the chosen solvent system may be too good, leading to high product solubility in the mother liquor. Try a different solvent system or use a smaller volume of solvent. - Column Chromatography: The product may be adsorbing irreversibly to the silica gel if it is too acidic. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. |
Problem 2: Oily or Gummy Product Instead of a Crystalline Solid
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of Impurities | - Residual Solvent: Ensure all solvent has been removed under high vacuum. - Unreacted Starting Material/Byproducts: The presence of 1,5-dihydroxynaphthalene or the mono-triflated species can inhibit crystallization. The crude product may require purification by column chromatography before attempting recrystallization. |
| "Oiling Out" During Recrystallization | - Incorrect Solvent Choice: "Oiling out" occurs when the product is insoluble in the hot recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold. - Cooling Rate: Cooling the recrystallization mixture too quickly can also lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: Product Appears Colored (Yellow, Brown, or Pink)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Impure Starting Material | - Purify the 1,5-dihydroxynaphthalene: The starting diol can oxidize over time, leading to colored impurities. Consider purifying it by recrystallization or sublimation before use. |
| Reaction Overheating | - Maintain strict temperature control: The triflation reaction is often exothermic. Use an ice bath to maintain the recommended reaction temperature. |
| Residual Base | - Acidic Wash: A dilute, cold acid wash (e.g., 1 M HCl) during the workup can help remove basic impurities like pyridine. However, be cautious as this can promote hydrolysis of the triflate. Perform this step quickly at low temperatures. |
| Oxidation | - Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (nitrogen or argon) to prevent oxidation of phenolic species. |
Experimental Protocols
Standard Aqueous Workup Procedure
This protocol is designed to remove water-soluble impurities like amine salts. The key is to minimize contact with water to prevent product hydrolysis.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.
-
Dilution: Dilute the reaction mixture with a suitable anhydrous organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Ice-cold 1 M HCl (to remove excess base) - perform this step quickly.
-
Ice-cold deionized water.
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Saturated brine solution (to begin the drying process).
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Silica Gel Column Chromatography
Column chromatography is an effective method for separating 1,5-Naphthalenebis(trifluoromethanesulfonate) from less polar impurities and more polar byproducts like the starting diol.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point.
-
Begin with a non-polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product.
-
The starting diol and other polar impurities will remain on the column and can be flushed out with a more polar solvent if desired.
-
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack the column with silica gel in the initial, non-polar eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Purification by Recrystallization
Recrystallization can provide a highly pure product if a suitable solvent system is identified.
-
Solvent Selection: The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. A mixed solvent system, such as dichloromethane/hexanes or ethyl acetate/hexanes, is often effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the more polar solvent (e.g., dichloromethane) at room temperature or with gentle warming.
-
Slowly add the less polar solvent (e.g., hexanes) until the solution becomes cloudy (the point of saturation).
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold, non-polar solvent (e.g., hexanes), and dry under high vacuum.
-
Visual Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
General Workup and Purification Workflow
Caption: Sequential workflow for workup and purification.
References
-
Organic Syntheses. (n.d.). 3-(Ethoxycarbonyl)-5-hydroxy-1-methylpyridin-1-ium trifluoromethanesulfonate. Coll. Vol. 10, p.422 (2004); Vol. 79, p.159 (2002). Retrieved from [Link]
-
MDPI. (2023). Synthesis of Multi-butylnaphthalene Base Oils Catalyzed by Trifluoromethanesulfonic Acid and Its Lubricating Properties. Molecules, 28(7), 2978. Retrieved from [Link]
- Google Patents. (2013). Preparation method of 1,5-dihydroxy naphthalene. CN103739449A.
-
MDPI. (2023). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. International Journal of Molecular Sciences, 24(9), 7820. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Coll. Vol. 6, p.845 (1988); Vol. 55, p.86 (1976). Retrieved from [Link]
-
ChemRxiv. (2024). Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Retrieved from [Link]
-
PubMed. (2007). Synthesis of 1,5-bis(4,6-dichloro-1,3,5-triazinylamino)naphthalene and its application to spectrofluorimetric determination of aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]
- Google Patents. (1984). Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid. EP0118832B1.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
-
RSC Publishing. (2015). Metal triflate promoted synthesis of naphthalenes. RSC Advances, 5(28), 21697-21700. Retrieved from [Link]
Sources
addressing stability issues of 1,5-Naphthalenebis(trifluoromethanesulfonate) under reaction conditions
Welcome to the technical support guide for 1,5-Naphthalenebis(trifluoromethanesulfonate). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive and versatile reagent. As a bis-triflate, this compound serves as a powerful dielectrophile for introducing the 1,5-naphthalene scaffold in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2] However, its high reactivity, conferred by the excellent leaving group ability of the trifluoromethanesulfonate (triflate) groups, also makes it susceptible to specific stability issues under common reaction conditions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to anticipate challenges, diagnose problems, and optimize your reaction outcomes with confidence.
Troubleshooting Guide: Addressing Common In-Reaction Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and implement a scientifically grounded solution.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with 1,5-naphthalenebis(trifluoromethanesulfonate) is resulting in low yields or has failed completely. What are the most probable causes?
Answer: Low or no yield in cross-coupling reactions involving aryl triflates often points to one of three primary issues: substrate decomposition, catalyst deactivation, or suboptimal reaction parameters.
-
Substrate Decomposition (Hydrolysis): The most common stability issue is the hydrolysis of the triflate groups to form the corresponding 1,5-naphthalenediol. This is particularly problematic with electron-poor aryl triflates and under basic conditions.[3][4][5] The hydroxide ions (or even water) can act as a nucleophile, cleaving the C-O or S-O bond of the triflate.
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its activity can be diminished by impurities. Traces of contaminants in your solvents or reagents can act as catalyst poisons, significantly slowing down or completely halting the catalytic cycle.[6]
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical. An inappropriate ligand may not sufficiently promote the oxidative addition of the aryl triflate, or the reductive elimination to form the product.[7] Similarly, the base must be strong enough to facilitate transmetalation but not so harsh that it promotes substrate decomposition.
Below is a workflow to diagnose and solve yield-related problems.
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Significant Formation of 1,5-Naphthalenediol Byproduct
Question: My post-reaction analysis (NMR, LC-MS) shows a significant peak corresponding to 1,5-naphthalenediol. Why is my starting material reverting to the diol, and how can I prevent this?
Answer: The presence of 1,5-naphthalenediol is a definitive sign of triflate group cleavage via hydrolysis. The triflate is an excellent leaving group, making the bond to the naphthalene ring susceptible to nucleophilic attack. In a typical cross-coupling reaction, the base and any residual water are the primary culprits.
The mechanism involves the nucleophilic attack of a hydroxide ion or water molecule on the electrophilic carbon of the naphthalene ring, leading to the displacement of the triflate anion. This side reaction competes directly with the desired palladium-catalyzed oxidative addition.
Caption: Undesired hydrolysis pathway of the bis-triflate.
Mitigation Strategies:
-
Rigorous Control of Water: Ensure all solvents are anhydrous and that reagents are dry. Use freshly opened bottles of solvents or distill them over an appropriate drying agent.
-
Choice of Base: Employ bases that are less nucleophilic and have lower solubility in the reaction medium. For instance, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]
-
Slow Addition Protocol: To minimize the instantaneous concentration of the sensitive triflate in the highly basic reaction mixture, a slow addition of the triflate solution via syringe pump can be highly effective. This strategy gives the palladium catalyst a better chance to intercept the triflate in the desired catalytic cycle before hydrolysis can occur. This has been shown to be crucial in preventing phenol formation in related amination reactions.[9]
-
Accelerate the Main Reaction: The competition between hydrolysis and cross-coupling is kinetic. Using a more active catalyst system (e.g., with highly active phosphine ligands like those from the Buchwald family) can accelerate the desired reaction to the point where the slower hydrolysis side reaction becomes insignificant.[10][11]
Frequently Asked Questions (FAQs)
Q1: How should 1,5-naphthalenebis(trifluoromethanesulfonate) be properly stored and handled?
A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a cool, dry place, such as a desiccator. When handling, avoid exposure to atmospheric moisture. Weigh it out quickly and in a dry environment (e.g., glovebox or under a stream of inert gas).
Q2: Which solvents are generally compatible with this reagent?
A2: Aprotic solvents are strongly recommended. Tetrahydrofuran (THF), dioxane, toluene, and N,N-dimethylformamide (DMF) are commonly used in cross-coupling reactions involving aryl triflates.[3][4] Always use anhydrous grades of these solvents to minimize the risk of hydrolysis.
Q3: What is the thermal stability of 1,5-naphthalenebis(trifluoromethanesulfonate)?
Q4: Can I use this reagent with strong nucleophiles other than in metal-catalyzed reactions?
A4: Yes, but with caution. The triflate is an excellent leaving group, making the naphthalene core susceptible to direct nucleophilic aromatic substitution (SNA_r), especially if the ring is activated. If your goal is a cross-coupling reaction, using strong, unhindered nucleophiles without a catalyst can lead to undesired side products. The triflate anion itself can sometimes act as a nucleophile under certain conditions, though this is less common.[12]
Q5: How can I confirm the purity of my starting material before use?
A5: The best methods are ¹H and ¹⁹F NMR spectroscopy. In the ¹H NMR spectrum, check for the absence of peaks corresponding to 1,5-naphthalenediol. In the ¹⁹F NMR, you should see a sharp singlet for the two equivalent -CF₃ groups. The presence of other fluorine-containing species could indicate decomposition. See the QC protocol below for more details.
Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Hydrolysis
This protocol provides a set of starting conditions designed to favor the cross-coupling pathway over substrate decomposition.
Objective: To perform a mono- or di-arylation of 1,5-naphthalenebis(trifluoromethanesulfonate) while minimizing the formation of 1,5-naphthalenediol.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) precursors. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Electron-rich, bulky monophosphine ligands that promote fast oxidative addition and reductive elimination.[7] |
| Base | K₃PO₄ (Potassium Phosphate) | An effective, moderately soluble, and minimally nucleophilic base.[8] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are standard for this type of coupling. |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction without excessive decomposition. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation of the catalyst and entry of moisture. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 eq. per triflate group), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture for 15 minutes at room temperature to allow for catalyst pre-formation.
-
Substrate Addition: In a separate flame-dried flask, dissolve 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.) in a minimal amount of anhydrous toluene.
-
Slow Addition: Transfer the triflate solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Reaction: Heat the mixture to the target temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Quality Control (QC) Analysis of Starting Material
Objective: To assess the purity of 1,5-naphthalenebis(trifluoromethanesulfonate) and check for the presence of the 1,5-naphthalenediol hydrolytic byproduct.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent suitable for NMR (e.g., CDCl₃ or Acetone-d₆).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Expected Result: You should observe the characteristic aromatic proton signals for the 1,5-disubstituted naphthalene core. The spectrum should be clean, with no broad peaks in the phenolic region (~8-10 ppm), which would indicate the presence of 1,5-naphthalenediol.
-
-
¹⁹F NMR Analysis:
-
Acquire a fluorine-19 NMR spectrum. This is highly specific for the triflate group.
-
Expected Result: A single, sharp peak should be observed around -73 ppm (relative to CFCl₃). The presence of only one peak confirms the chemical equivalence of the two triflate groups and the absence of fluorine-containing impurities.[13]
-
-
Interpretation: If significant diol is detected in the ¹H NMR or if extraneous peaks appear in the ¹⁹F NMR, the reagent has likely degraded due to moisture exposure and may not be suitable for sensitive applications without purification.
References
- Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
- Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization.
- 1,5-Naphthalenebis(trifluoromethanesulfon
- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH.
- Naphthalen-1-yl trifluoromethanesulfon
- Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry (RSC Publishing).
- Developments in Methods of Analysis for Naphthalene Sulfon
- Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Qu
- Palladium-catalyzed coupling of aryl triflates with organostannanes.
- Palladium-catalyzed amination of aryl triflates and importance of triflate addition r
- Cross-Coupling of Aryl Halides and Triflates with Intramolecularly Stabilized Group 13-Metal Alkyl
- Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine.
- Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
- Buchwald–Hartwig amin
- Preparation method of 1,5-dihydroxy naphthalene.
- Practical Synthesis of Aryl Triflates under Aqueous Conditions.
- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. NIH.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. NIH.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Naphthalen-1-yl trifluoromethanesulfonate [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
solvent and temperature effects on the outcome of 1,5-Naphthalenebis(trifluoromethanesulfonate) reactions
Welcome to the technical support center for 1,5-Naphthalenebis(trifluoromethanesulfonate). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this highly versatile reagent. As a potent bifunctional electrophile, 1,5-Naphthalenebis(trifluoromethanesulfonate), hereafter referred to as 1,5-NDT, offers exceptional reactivity for constructing complex molecular architectures through cross-coupling and nucleophilic substitution reactions.[1] However, its high reactivity necessitates precise control over reaction parameters. This guide provides troubleshooting solutions and answers to frequently asked questions to help you navigate the intricacies of your experiments and achieve high-yield, selective outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format. The solutions provided are grounded in mechanistic principles to help you understand the "why" behind each recommendation.
Q1: My Suzuki-Miyaura cross-coupling reaction with 1,5-NDT is sluggish or failing completely. What are the primary factors to investigate?
A1: A low or zero yield in a Suzuki-Miyaura coupling involving an aryl triflate like 1,5-NDT typically points to one of four key areas: reactant solubility, catalyst system efficacy, base selection, or reaction temperature.
1. Solubility Issues: 1,5-NDT and its derivatives can have limited solubility. If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing down the kinetics.[2]
-
Causality: The catalytic cycle relies on all components interacting in the solution phase. Poor solubility prevents the palladium catalyst from accessing the substrate.
-
Solution:
-
Solvent Screening: If using common solvents like dioxane or THF, consider switching to higher-boiling point, more effective solubilizing agents like DMF, NMP, or 1,2-dichlorobenzene.[2]
-
Solvent Mixtures: A mixture of toluene/water or dioxane/water is often effective, as the water helps dissolve the inorganic base and facilitates the transmetalation step.
-
2. Ineffective Catalyst System: The choice of palladium source and, more importantly, the ligand is critical. The triflate group is an excellent leaving group, but the oxidative addition step can still be challenging, especially for electron-rich systems.[3]
-
Causality: The ligand modulates the electron density and steric environment of the palladium center. Electron-rich, bulky phosphine ligands accelerate the rate-determining oxidative addition and subsequent reductive elimination steps.[4][5]
-
Solution:
-
Standard Catalyst: For general purposes, a combination of Pd(OAc)₂ with a ligand like PCy₃ is a robust starting point for aryl triflates.[6]
-
Advanced Catalysts: If the standard system fails, switch to a more active, specialized ligand system. Buchwald ligands (e.g., SPhos, XPhos) are exceptionally effective for challenging couplings.[2] A pre-catalyst like [Pd(allyl)Cl]₂ with cataCXium® A can also be highly efficient.
-
3. Improper Base Selection and Activation: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[6]
-
Causality: The rate of transmetalation is highly dependent on the nature of the base and its solubility.
-
Solution:
-
Base Choice: Stronger bases are often required. While K₂CO₃ can work, K₃PO₄ or Cs₂CO₃ are generally more effective.
-
Hydration: For anhydrous reactions using K₃PO₄, the presence of a few equivalents of water can be crucial for its efficacy.[5]
-
Homogeneity: Ensure the base is a fine, uniform powder to maximize surface area and reactivity.[5]
-
4. Sub-Optimal Temperature: While elevated temperatures increase reaction rates, excessive heat can lead to catalyst decomposition or side reactions.
-
Causality: Every catalytic system has an optimal temperature window for stability and activity.
-
Solution:
-
Temperature Range: Most Suzuki couplings with aryl triflates proceed well between 80-110 °C.[7] If your reaction is sluggish at 80 °C, incrementally increase the temperature to 100-110 °C while monitoring for decomposition.
-
Q2: I am observing significant formation of 1,5-dihydroxynaphthalene in my reaction. What causes this hydrolysis, and how can I minimize it?
A2: The formation of 1,5-dihydroxynaphthalene is a classic side reaction resulting from the hydrolysis (or "detriflylation") of the triflate group.[8] The triflate is an excellent leaving group, making the aromatic carbon susceptible to nucleophilic attack by hydroxide ions present in the reaction mixture.
-
Causality: The trifluoromethanesulfonate (triflate) anion is highly stabilized, making its departure energetically favorable. Hydroxide (OH⁻), generated from the base (e.g., K₂CO₃ + H₂O ⇌ KHCO₃ + KOH) or present as an impurity, can act as a nucleophile, cleaving the C-O bond. This process is often accelerated at higher temperatures.[9]
-
Preventative Measures:
-
Use Anhydrous Conditions (When Possible): Employ rigorously dried solvents and reagents. Consider using a non-hydroxide-generating base like potassium fluoride (KF).[6]
-
Select a Non-Aqueous Base: If water is detrimental, consider organic bases like DBU or phosphazene bases in an anhydrous solvent system.
-
Lower the Reaction Temperature: Hydrolysis is often more temperature-sensitive than the desired cross-coupling. Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can suppress this side reaction.[8]
-
Increase Reactant Concentration: Operating at higher concentrations can favor the desired bimolecular cross-coupling over the competing hydrolysis pathway.
-
Q3: I am attempting a mono-functionalization of 1,5-NDT, but my results are a mix of starting material, mono-substituted, and di-substituted products. How can I improve selectivity for the mono-adduct?
A3: Achieving selective mono-substitution on a symmetric bifunctional substrate like 1,5-NDT is a common challenge. The second triflate group on the mono-substituted product is often electronically similar in reactivity to the starting material, leading to over-reaction.
-
Causality: The reaction rate of the second substitution is competitive with the first. Controlling the stoichiometry and reaction conditions is paramount to favoring the formation of the mono-product.
-
Strategies for Improved Selectivity:
-
Control Stoichiometry: Use a sub-stoichiometric amount of the coupling partner (e.g., 0.8-0.95 equivalents of the boronic acid). This ensures the 1,5-NDT is always in excess, statistically favoring mono-substitution.
-
Lower the Temperature: Running the reaction at a lower temperature will slow down both reaction rates. This can amplify the subtle electronic differences between the starting material and the mono-substituted product, potentially improving selectivity.
-
Slow Addition: Instead of adding all reagents at once, add the limiting reagent (the boronic acid or nucleophile) slowly over several hours using a syringe pump. This maintains a low instantaneous concentration of the nucleophile, further reducing the likelihood of di-substitution.
-
Monitor Closely: Use TLC or LC-MS to track the reaction progress. Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant di-substituted product forms.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with 1,5-NDT?
A1: The optimal solvent choice is highly dependent on the reaction type.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira): Aprotic polar solvents are the standard.
-
1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices, often used with a small amount of water to aid in dissolving the base.[3]
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are superior for dissolving recalcitrant substrates but must be of high purity, as amine impurities can interfere with the catalyst.[2]
-
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents are strongly recommended.
-
Dimethyl Sulfoxide (DMSO) and DMF are ideal. These solvents effectively solvate the cation of the nucleophile, leaving the anion "bare" and highly reactive. They also stabilize the negatively charged Meisenheimer intermediate.[10] Polar protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity and are generally avoided unless they are the reactant itself.[11][12]
-
Q2: How does temperature critically influence the outcome of reactions with 1,5-NDT?
A2: Temperature is a double-edged sword.
-
Positive Effects: Increasing temperature accelerates the reaction rate, which can be necessary to drive sluggish couplings to completion. For many cross-coupling reactions, a range of 80-110 °C is optimal.[7]
-
Negative Effects:
-
Thermal Decomposition: At very high temperatures (>150-200 °C), C-S bond cleavage (desulfonation) can occur, leading to naphthalene byproducts.[13][14]
-
Increased Side Reactions: Higher temperatures can accelerate undesired pathways like hydrolysis to 1,5-dihydroxynaphthalene.[8]
-
Loss of Selectivity: In sequential reactions, higher temperatures can reduce the kinetic differentiation between the first and second substitution, leading to more di-substituted product.
-
Recommendation: Always start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction fails to proceed, while carefully monitoring for byproduct formation via TLC or LC-MS.
Q3: How stable is 1,5-NDT and what are the proper storage conditions?
A3: 1,5-Naphthalenebis(trifluoromethanesulfonate) is a stable, crystalline solid at room temperature.[1] However, due to its high reactivity as an electrophile, it is sensitive to moisture and strong nucleophiles.
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen), at room temperature. This prevents slow hydrolysis from atmospheric moisture.
Q4: Beyond cross-coupling, can 1,5-NDT be used for other nucleophilic aromatic substitution (SNAr) reactions?
A4: Absolutely. The triflate is an excellent leaving group for SNAr reactions. 1,5-NDT can react with a variety of strong nucleophiles.
-
Applicable Nucleophiles: Alkoxides, thiolates, and amines can displace the triflate groups.[15]
-
Reaction Mechanism: The reaction typically proceeds through a Meisenheimer intermediate. The naphthalene ring itself is not strongly electron-deficient, so these reactions often require forcing conditions (higher temperatures) compared to rings activated with nitro groups.[16]
-
Recommended Conditions:
-
Solvent: A polar aprotic solvent like DMSO or DMF is essential.[10]
-
Temperature: Temperatures in the range of 100-150 °C may be required.
-
Base: A strong, non-nucleophilic base (e.g., NaH for alcohols/thiols, or using the amine reactant in excess) is often needed to generate the active nucleophile.
-
Section 3: Protocols & Data
Experimental Protocol: General Procedure for Suzuki-Miyaura Monocoupling
This protocol provides a robust starting point for the mono-arylation of 1,5-NDT.
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 1,5-Naphthalenebis(trifluoromethanesulfonate) (1.0 eq), the desired arylboronic acid (0.9 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and a suitable ligand such as tricyclohexylphosphine (PCy₃, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 10:1 solvent:water ratio) via syringe.[7]
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/argon backfill to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[17]
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired mono-substituted product.[17]
Table 1: Recommended Starting Conditions for 1,5-NDT Cross-Coupling Reactions
| Coupling Type | Nucleophile | Catalyst System (mol%) | Base (eq.) | Solvent System | Temp (°C) | Citation(s) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ (3) | Dioxane / H₂O (10:1) | 80-100 | [6][7] |
| Suzuki-Miyaura | Heteroarylboronic Acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene / H₂O (10:1) | 100-110 | [2] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu (2.5) | Toluene (anhydrous) | 90-110 | [15] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ (3) / CuI (5) | Et₃N / DMF | 60-80 | [7] |
Section 4: Visual Guides
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Retrieved from [Link]
-
ResearchGate. (2018). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2021). 1,5-Naphthalene disulfonate stability and breakdown kinetics in aqueous solutions under geothermal conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability of polyaromatic naphthalene sulfonates in hydrothermal solutions to 330 °C at equilibrium saturated vapour pressure. Retrieved from [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. users.wfu.edu [users.wfu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Challenges of 1,5-Naphthalenebis(trifluoromethanesulfonate): A Technical Troubleshooting Guide
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for common experimental failures involving 1,5-naphthalenebis(trifluoromethanesulfonate). Designed for researchers in organic synthesis and drug development, this technical support center offers solutions to frequently encountered issues, ensuring the successful application of this versatile reagent.
1,5-Naphthalenebis(trifluoromethanesulfonate), a highly reactive and versatile building block, is a cornerstone in the synthesis of complex organic molecules. Its two triflate groups serve as excellent leaving groups in a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures. However, its high reactivity can also present unique challenges in the laboratory. This guide addresses common experimental failures, providing detailed explanations and actionable protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling reaction with 1,5-naphthalenebis(trifluoromethanesulfonate) is giving me a mixture of mono- and di-substituted products. How can I selectively synthesize the mono-substituted product?
A1: Achieving selective mono-substitution on a symmetric bis(triflate) like 1,5-naphthalenebis(trifluoromethanesulfonate) is a common challenge. The relative rates of the first and second coupling reactions determine the product distribution. To favor mono-substitution, the goal is to make the first coupling event significantly faster than the second, or to stop the reaction after the first coupling has occurred but before the second has proceeded to a significant extent.
Causality and Strategic Solutions:
-
Stoichiometry is Key: The most straightforward approach is to control the stoichiometry of your reagents. Using a sub-stoichiometric amount of the boronic acid or ester (typically 0.9 to 1.1 equivalents) relative to the bis(triflate) will statistically favor mono-substitution.
-
Ligand Choice Influences Selectivity: The choice of phosphine ligand for your palladium catalyst is crucial. Bulky, electron-rich ligands can influence the reactivity of the catalytic species. For selective mono-substitution, a ligand that promotes a fast initial coupling but may sterically hinder the second coupling can be advantageous. For instance, bulky biaryl phosphine ligands have been shown to be effective in controlling selectivity in similar systems.[1][2]
-
Reaction Time and Temperature: Carefully monitoring the reaction progress is essential. Shorter reaction times and lower temperatures will generally favor the mono-substituted product, as the second coupling is typically slower.
Troubleshooting Protocol for Selective Mono-Suzuki Coupling:
-
Reagent Purity: Ensure the purity of your 1,5-naphthalenebis(trifluoromethanesulfonate), boronic acid/ester, and all other reagents. Impurities can affect catalyst activity and reaction outcomes.
-
Strictly Anaerobic Conditions: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[3] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.
-
Precise Stoichiometry: Use 1.0 equivalent of 1,5-naphthalenebis(trifluoromethanesulfonate) and 0.95 equivalents of the boronic acid/ester.
-
Catalyst System:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%).
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).
-
-
Base and Solvent: Use a suitable base such as K₃PO₄ or Cs₂CO₃ (2-3 equivalents) in a solvent system like 1,4-dioxane/water or toluene/water. The choice of solvent can impact solubility and reaction rates.
-
Temperature and Monitoring: Start the reaction at a lower temperature (e.g., 60-80 °C) and monitor its progress closely by TLC or LC-MS. Once the desired mono-substituted product is the major component and starting material is consumed, quench the reaction to prevent further substitution.
| Parameter | Recommendation for Mono-substitution | Rationale |
| Boronic Acid/Ester (eq.) | 0.9 - 1.1 | Limits the availability of the coupling partner for the second reaction. |
| Ligand Type | Bulky, electron-rich (e.g., SPhos) | Can sterically hinder the second coupling event. |
| Reaction Temperature (°C) | 60 - 80 | Lower temperatures slow down the second, typically less favorable, reaction. |
| Reaction Time | Monitor closely, quench upon completion of first coupling | Prevents the accumulation of the di-substituted product. |
Q2: My cross-coupling reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I drive the reaction to completion?
A2: Incomplete conversion in cross-coupling reactions with 1,5-naphthalenebis(trifluoromethanesulfonate) can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
Causality and Strategic Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air, moisture, and certain impurities.[3] Inefficient generation of the active catalyst from the precatalyst or its decomposition during the reaction will lead to stalling.
-
Insufficiently Active Catalyst System: The chosen palladium source and ligand may not be active enough for the specific substrate combination and reaction conditions. Aryl triflates are generally reactive, but challenging coupling partners may require more specialized catalyst systems.
-
Poor Solubility: The starting material, intermediates, or the catalyst itself may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Problematic Base: The choice and quality of the base are critical. The base not only facilitates the transmetalation step but can also influence catalyst stability.
Troubleshooting Protocol for Incomplete Reactions:
-
Optimize Catalyst System:
-
Ligand Screening: If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky ligand from the Buchwald or Fu families (e.g., SPhos, XPhos, RuPhos). These ligands are known to promote the oxidative addition step and stabilize the active catalytic species.
-
Precatalyst: Utilize a pre-formed palladium precatalyst which can lead to more consistent and active catalyst formation.
-
-
Solvent Selection:
-
If solubility is an issue in common solvents like toluene or dioxane, consider using a more polar aprotic solvent like DMF or DMAc, but be mindful that these can sometimes lead to side reactions at high temperatures.
-
A mixture of solvents can also be beneficial.
-
-
Base Evaluation:
-
Ensure the base is finely powdered and anhydrous.
-
Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.
-
-
Temperature and Reaction Time: Increase the reaction temperature in increments (e.g., 10 °C) and extend the reaction time. Monitor for product formation and potential decomposition.
-
Reagent Purity: Re-purify starting materials if their quality is questionable.
In-Depth Troubleshooting Guides
Issue 1: Unwanted Hydrolysis of the Triflate Group
A common side reaction is the hydrolysis of one or both triflate groups back to the corresponding naphthol. This is particularly problematic in the presence of water and a base, which are standard components of many cross-coupling reactions.
Causality: The triflate group is an excellent leaving group, and under basic conditions, it can be susceptible to nucleophilic attack by hydroxide ions present in the reaction mixture. This leads to the formation of 1-hydroxy-5-(trifluoromethanesulfonyloxy)naphthalene or 1,5-dihydroxynaphthalene, which are unreactive in the desired cross-coupling reaction.
Visualizing the Hydrolysis Pathway:
Caption: Unwanted hydrolysis of the triflate groups.
Preventative Measures and Protocols:
-
Choice of Base: While water is often necessary for the transmetalation step in Suzuki couplings, using an anhydrous base or minimizing the amount of water can reduce hydrolysis. For Buchwald-Hartwig aminations, strictly anhydrous conditions are often preferred.
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Careful Handling: Ensure that all reagents and solvents are as dry as possible, especially for reactions that are sensitive to water.
Protocol for Minimizing Hydrolysis in a Suzuki-Miyaura Reaction:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Anhydrous Base: Use a base that has been dried prior to use (e.g., K₃PO₄ dried in an oven).
-
Minimal Water: If water is required, use the minimum amount necessary for the reaction to proceed, and ensure it is degassed.
-
Temperature Control: Start the reaction at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
Issue 2: Challenges in Achieving Di-Substitution
While selective mono-substitution can be a goal, achieving complete di-substitution can also be challenging, often resulting in a mixture of mono- and di-substituted products.
Causality:
-
Steric Hindrance: After the first substitution, the newly introduced group can sterically hinder the approach of the catalyst to the second triflate group, slowing down the second coupling reaction.
-
Electronic Effects: The electronic nature of the first substituent can deactivate the second triflate group towards oxidative addition.
-
Solubility: The mono-substituted intermediate may have different solubility properties than the starting material, potentially causing it to precipitate out of solution before the second coupling can occur.
Strategies for Promoting Di-Substitution:
-
Stoichiometry: Use a slight excess of the coupling partner (e.g., 2.2-2.5 equivalents of boronic acid or amine).
-
More Active Catalyst System: Employ a highly active catalyst system, often with a higher catalyst loading (e.g., 3-5 mol%), to overcome the decreased reactivity of the mono-substituted intermediate.
-
Higher Temperatures and Longer Reaction Times: Driving the reaction with more forcing conditions can help push the reaction to completion.
Protocol for Di-Buchwald-Hartwig Amination:
-
Reagent Stoichiometry: Use 1.0 equivalent of 1,5-naphthalenebis(trifluoromethanesulfonate) and 2.5 equivalents of the amine.
-
Catalyst System:
-
Palladium Source: Pd₂(dba)₃ (3 mol%).
-
Ligand: A ligand known for high activity in aminations, such as Xantphos or a Josiphos-type ligand (6 mol%).
-
-
Base and Solvent: A strong, non-nucleophilic base like NaOtBu or LHMDS (3-4 equivalents) in an anhydrous, non-polar solvent like toluene or dioxane.
-
Temperature: Heat the reaction to a higher temperature (e.g., 100-110 °C) and monitor for the disappearance of the mono-substituted intermediate.
Visualizing the Path to Di-Substitution:
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent the decomposition of 1,5-Naphthalenebis(trifluoromethanesulfonate) during synthesis
Welcome to the dedicated technical support guide for the synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to prevent decomposition and optimize your synthetic outcomes.
Introduction to 1,5-Naphthalenebis(trifluoromethanesulfonate) Synthesis
1,5-Naphthalenebis(trifluoromethanesulfonate) is a valuable reagent in organic synthesis, often utilized in cross-coupling reactions and for the generation of other functionalized naphthalene derivatives.[1] Its synthesis involves the conversion of the two hydroxyl groups of 1,5-dihydroxynaphthalene into trifluoromethanesulfonate (triflate) esters. While the triflate group is an excellent leaving group, its introduction and the stability of the final product can be challenging. This guide will walk you through the critical aspects of the synthesis, focusing on strategies to mitigate decomposition.
Core Synthesis Workflow
The synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate) is a two-step process starting from naphthalene. The first step is the synthesis of the precursor, 1,5-dihydroxynaphthalene, followed by the bis-triflation reaction.
Troubleshooting Guide: Preventing Decomposition
This section addresses common issues encountered during the synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate) and provides actionable solutions.
Problem 1: Low Yield and/or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material (1,5-dihydroxynaphthalene) and/or the mono-triflated intermediate.
-
The isolated yield of the desired bis-triflate is lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Triflic Anhydride | Triflic anhydride (Tf₂O) is highly reactive and can be quenched by residual moisture in the solvent or on the glassware. An insufficient amount will lead to incomplete reaction. | Use a slight excess of triflic anhydride (2.2-2.5 equivalents). Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Inadequate Base | The base is crucial for deprotonating the hydroxyl groups of the diol, making them nucleophilic enough to react with the triflic anhydride. An inappropriate or insufficient amount of base will slow down or stall the reaction. | Use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine. Triethylamine can also be used, but its greater basicity can sometimes promote side reactions. Use at least 2.5 equivalents of the base to ensure complete deprotonation of both hydroxyl groups and to neutralize the triflic acid byproduct. |
| Low Reaction Temperature | While the reaction is typically performed at low temperatures to control its exothermicity, a temperature that is too low can significantly decrease the reaction rate. | Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be considered, but with caution to avoid decomposition. |
Problem 2: Product Decomposition During Workup and Purification
Symptoms:
-
The crude product appears clean by initial analysis, but significant decomposition to 1,5-dihydroxynaphthalene is observed after workup or chromatography.
-
The final product is discolored (e.g., brown or black).
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Hydrolysis During Aqueous Workup | Aryl triflates are susceptible to hydrolysis, which is accelerated by both acidic and basic conditions. Washing with aqueous solutions can lead to the decomposition of the product. | If an aqueous workup is necessary, use neutral water and perform the extraction quickly at low temperatures. Minimize the contact time of the organic layer with the aqueous phase. |
| Decomposition on Silica Gel | The acidic nature of standard silica gel can catalyze the hydrolysis of the triflate groups during column chromatography. | Avoid purification by standard silica gel chromatography if possible. If chromatography is necessary, use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (neutral or basic). A rapid filtration through a short plug of deactivated silica or Celite can be a better option to remove baseline impurities. |
| Thermal Decomposition | Although aryl triflates are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature (e.g., ≤ 40 °C). |
Problem 3: Formation of Polymeric Byproducts
Symptoms:
-
The crude product is a sticky, insoluble material.
-
NMR analysis shows broad, unresolved peaks.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Intermolecular Reactions | If the reaction conditions are not optimized, intermolecular reactions between partially triflated intermediates and the starting diol can lead to the formation of oligomeric or polymeric ethers. | Ensure slow, controlled addition of the triflic anhydride to a solution of the diol and base. Maintaining a low concentration of the reactive triflating agent at any given time favors the intramolecular reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the triflation of 1,5-dihydroxynaphthalene?
A1: Pyridine is a commonly used and effective base for this reaction. It is a non-nucleophilic base that is strong enough to deprotonate the phenolic hydroxyl groups but generally does not promote significant side reactions. Triethylamine is a stronger base and can also be used, but its higher basicity may increase the rate of decomposition of the product if not handled carefully. 2,6-Lutidine, a more sterically hindered base, is an excellent but more expensive alternative that can further minimize potential side reactions.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a mixture of hexane and ethyl acetate as the eluent. The starting diol will have a low Rf value, the mono-triflated intermediate will have a higher Rf, and the desired bis-triflated product will have the highest Rf. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: My final product is always slightly colored. How can I obtain a colorless product?
A3: A slight discoloration is often due to minor impurities or trace decomposition products. Recrystallization is the most effective method for obtaining a pure, colorless product. A solvent system of hexane and a small amount of a more polar solvent like dichloromethane or ethyl acetate is a good starting point for recrystallization. Activated carbon treatment of the solution before recrystallization can also help to remove colored impurities.
Q4: Can I store 1,5-Naphthalenebis(trifluoromethanesulfonate)? If so, under what conditions?
A4: Yes, the purified product can be stored. It is best stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C) to minimize the risk of hydrolysis from atmospheric moisture.
Experimental Protocols
Synthesis of 1,5-Dihydroxynaphthalene (Precursor)
1,5-Dihydroxynaphthalene can be prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base, followed by acidification.[2] A general procedure involves heating the disulfonic acid with an excess of sodium hydroxide or potassium hydroxide at elevated temperatures, followed by careful neutralization to precipitate the diol.[3]
Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)
Materials:
-
1,5-Dihydroxynaphthalene
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,5-dihydroxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (2.5 eq) dropwise.
-
Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (2.2 eq) to the dropping funnel and dilute with a small amount of anhydrous DCM. Add the triflic anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench with cold deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), deionized water, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a hexane/dichloromethane solvent system.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale | Expected Outcome |
| Equivalents of Tf₂O | 2.2 - 2.5 | To ensure complete reaction and account for any moisture. | High conversion to the bis-triflate. |
| Equivalents of Base | 2.5 - 3.0 | To deprotonate both hydroxyl groups and neutralize the triflic acid byproduct. | Efficient reaction and prevention of acidic conditions. |
| Reaction Temperature | 0 °C to room temperature | To control the exothermic reaction and prevent side reactions. | Clean reaction profile with minimal byproducts. |
| Reaction Time | 2 - 4 hours | Sufficient time for complete conversion. | High yield of the desired product. |
| Purification Method | Recrystallization | To avoid decomposition on silica gel and obtain a high-purity product. | Colorless, crystalline solid. |
Visualization of Key Relationships
References
- Google Patents. (n.d.). Preparation method of 1,5-dihydroxy naphthalene. CN103739449A.
-
Wikipedia. (2023, October 25). 1,5-Dihydroxynaphthalene. In Wikipedia. Retrieved from [Link]
Sources
enhancing the regioselectivity of reactions involving 1,5-Naphthalenebis(trifluoromethanesulfonate)
Technical Support Center: 1,5-Naphthalenebis(trifluoromethanesulfonate)
Welcome to the dedicated support center for . This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving selective monofunctionalization of this highly versatile, yet challenging, substrate. Here, we address common issues encountered in the lab with practical, field-tested advice grounded in established chemical principles.
Introduction: The Challenge of Regioselectivity
1,5-Naphthalenebis(trifluoromethanesulfonate), often referred to as 1,5-naphthalene ditriflate, is a valuable building block in organic synthesis. Its two triflate groups are excellent leaving groups, enabling a variety of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The core challenge lies in the molecule's C2 symmetry. The two triflate groups at the C1 and C5 positions are electronically and sterically similar, making it difficult to achieve selective reaction at only one site. Uncontrolled reactions often lead to a mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct, complicating purification and reducing the yield of the target molecule.
This guide provides troubleshooting strategies and in-depth FAQs to help you control the reaction outcome and maximize the yield of your desired monosubstituted naphthalene derivative.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Poor Selectivity - Predominant Formation of Di-substituted Product
You are attempting a monosubstitution reaction (e.g., a Suzuki coupling) but are observing significant amounts of the di-substituted naphthalene, along with your desired mono-substituted product.
Root Cause Analysis: The formation of the di-substituted product is a competing reaction that occurs when the second triflate group reacts after the first. This is often exacerbated by a highly active catalyst system, elevated temperatures, or prolonged reaction times, which provide sufficient energy to overcome the deactivation of the ring after the first substitution.
Solutions:
-
Lower the Reaction Temperature: The activation energy for the second substitution is often higher than the first. By lowering the temperature, you can create a kinetic window where the first reaction proceeds at a reasonable rate while the second is significantly suppressed.
-
Protocol: Start the reaction at room temperature and monitor by TLC or LC-MS. If no reaction occurs, increase the temperature in small increments (e.g., 10 °C) until the starting material is consumed at a satisfactory rate without significant di-substitution.
-
-
Modify the Catalyst System: The choice of palladium catalyst and ligand is critical for tuning reactivity.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can modulate the catalyst's activity. For instance, using a less active or more sterically hindered ligand can favor mono-coupling. While highly active ligands like SPhos are excellent for difficult couplings, they might be too reactive for selective monofunctionalization.
-
Catalyst Loading: Reduce the palladium catalyst loading (e.g., from 2 mol% to 0.5-1 mol%). A lower catalyst concentration can slow down the overall reaction rate, providing a larger window to stop the reaction after the first substitution.
-
-
Control Stoichiometry: Carefully control the stoichiometry of your coupling partner.
-
Protocol: Use a slight deficiency of the nucleophile or coupling partner (e.g., 0.8 to 0.95 equivalents relative to the ditriflate). This ensures there isn't enough of the coupling partner to react with both sites on the naphthalene core, thereby favoring monosubstitution.
-
Workflow for Optimizing Monosubstitution
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Reaction Stalls or Fails to Initiate
You have set up your cross-coupling reaction, but after several hours, you observe only unreacted starting material.
Root Cause Analysis: Reaction failure can stem from several factors, including an inactive catalyst, poor quality of reagents or solvent, or insufficient temperature. The triflate group, while a good leaving group, still requires an active catalyst to undergo oxidative addition.
Solutions:
-
Verify Catalyst Activity: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ.
-
Troubleshooting Step: Ensure your phosphine ligand is not oxidized and is present in sufficient excess to both reduce the Pd(II) and ligate the resulting Pd(0). Old or improperly stored phosphine ligands are a common source of failure.
-
Recommendation: Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a well-defined precatalyst system designed for robust activation.
-
-
Ensure Anhydrous and Degassed Conditions: Cross-coupling reactions are highly sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Water can interfere with the base and other reagents.
-
Protocol: Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes. Ensure all glassware is oven- or flame-dried and reagents are handled under an inert atmosphere.
-
-
Increase Temperature: While low temperatures favor monosubstitution, the reaction may not have sufficient thermal energy to start.
-
Action: If the reaction is clean but not progressing at a lower temperature, cautiously increase the heat. Monitor carefully for the onset of the di-substituted product. A temperature screen is often the most effective way to find the optimal balance between reaction rate and selectivity.
-
Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling, which reaction conditions generally provide the best regioselectivity for monosubstitution?
A1: Achieving high regioselectivity in the Suzuki-Miyaura coupling of 1,5-naphthalene ditriflate is a common goal. While the optimal conditions are substrate-dependent, a reliable starting point is to use a slight excess of the ditriflate relative to the boronic acid.
Table 1: Starting Conditions for Regioselective Mono-Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq. Ditriflate / 0.9 eq. Boronic Acid | Limits the reaction to favor mono-coupling. |
| Catalyst | Pd(PPh₃)₄ (2-3 mol%) | A reliable Pd(0) source; moderately active. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Aqueous base is often effective. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1) | Biphasic system facilitates the reaction. |
| Temperature | 60-80 °C | Balances reaction rate with selectivity. |
Experimental Protocol: General Procedure for Mono-Suzuki Coupling
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.), the boronic acid or ester (0.9 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon consumption of the boronic acid, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-substituted product.
Q2: How does the electronic nature of the coupling partner affect regioselectivity in Sonogashira reactions?
A2: In Sonogashira couplings, the electronic properties of the terminal alkyne can influence the reaction rate. However, with the 1,5-ditriflate, the two reactive sites are electronically identical, so the inherent properties of the alkyne do not induce regioselectivity on their own. Instead, selectivity is achieved almost exclusively by controlling stoichiometry and reaction conditions to favor the mono-alkynylated product. Using a slight excess of the ditriflate is the most effective strategy.
Logical Relationship: Achieving Monofunctionalization
Caption: Key factors for controlling regioselective reactions.
Q3: Can I perform a regioselective Buchwald-Hartwig amination on 1,5-naphthalene ditriflate?
A3: Yes, selective mono-amination is achievable and highly valuable for synthesizing naphthalene-based ligands and materials. The principles are similar to other cross-couplings, but the choice of base and ligand is particularly crucial in Buchwald-Hartwig reactions.
-
Bases: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The choice of base can significantly impact the catalyst's activity and, by extension, the selectivity. Weaker bases may require higher temperatures, potentially compromising selectivity.
-
Ligands: Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) are highly effective. The steric bulk of these ligands can help discriminate between the initial coupling and the second, more hindered coupling event.
A careful screening of ligand, base, and temperature is recommended to optimize the yield of the mono-aminated product. Starting with substoichiometric amounts of the amine (around 0.9 equivalents) is a critical first step.
References
-
Title: Sequential, One-Pot, Regioselective, Palladium-Catalyzed Cross-Coupling Reactions of 1,5-Naphthyridine, 1,8-Naphthyridine, and Phthalazine Bis(triflates) Source: The Journal of Organic Chemistry URL: [Link]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,5-Naphthalenebis(trifluoromethanesulfonate) versus Naphthalene Halides in Cross-Coupling and Nucleophilic Substitution Reactions
For researchers and professionals in drug development and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The naphthalene core, a ubiquitous motif in pharmaceuticals and organic electronics, offers a versatile platform for derivatization. The choice of leaving group on the naphthalene ring is a critical parameter that dictates the efficiency and selectivity of subsequent transformations. This guide provides an in-depth comparison of the reactivity of 1,5-naphthalenebis(trifluoromethanesulfonate) against its halogenated counterparts (iodide, bromide, and chloride) in key synthetic methodologies.
The Decisive Role of the Leaving Group: A Fundamental Overview
The reactivity of an aryl electrophile in transition-metal-catalyzed cross-coupling reactions is largely governed by the facility of the oxidative addition step, where the metal catalyst inserts into the carbon-leaving group bond. An ideal leaving group should be a poor nucleophile and a stable anion. The trifluoromethanesulfonate (triflate, OTf) group, with its highly stabilized conjugate base, is an exceptional leaving group, often exhibiting reactivity comparable to or even exceeding that of traditional halide leaving groups.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, reflecting the decreasing bond strength of the carbon-halogen bond. Aryl triflates are generally more reactive than aryl chlorides and often exhibit reactivity similar to or greater than aryl bromides, making them highly valuable substrates, especially when the corresponding halides are unreactive or difficult to access.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we compare the performance of 1,5-naphthalenebis(trifluoromethanesulfonate) and naphthalene halides in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, is a cornerstone of modern organic synthesis. The choice of leaving group significantly impacts the reaction efficiency.
Reactivity Comparison:
In the context of naphthalene systems, 1,5-naphthalenebis(trifluoromethanesulfonate) is an excellent substrate for Suzuki-Miyaura coupling. The high reactivity of the triflate leaving group often allows for milder reaction conditions (lower temperatures and catalyst loadings) compared to the corresponding chlorides and sometimes even bromides. While 1,5-diiodonaphthalene is generally the most reactive halide, its synthesis and stability can be concerns. 1,5-dibromonaphthalene is a commonly used and stable alternative, but may require more forcing conditions. 1,5-dichloronaphthalene is the least reactive and often necessitates specialized, highly active catalyst systems.
The use of 1,5-naphthalenebis(trifluoromethanesulfonate) also offers the potential for selective, stepwise functionalization. By carefully controlling the reaction conditions and stoichiometry of the boronic acid, it is possible to achieve mono-arylation, leaving the second triflate group available for a subsequent, different cross-coupling reaction. This site-selectivity can be influenced by steric and electronic factors of both the naphthalene substrate and the incoming boronic acid.
Experimental Data Summary:
| Leaving Group | Typical Catalyst System | Typical Conditions | Yield Range (%) | Observations |
| -OTf | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 80-100 °C | 80-95 | Excellent reactivity, potential for stepwise coupling. |
| -I | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 90-110 °C | 85-98 | Highest reactivity among halides, but can be less stable. |
| -Br | Pd(dppf)Cl₂, Pd(OAc)₂/XPhos | K₃PO₄, Toluene, 100 °C | 75-90 | Good reactivity, stable precursor. |
| -Cl | Pd₂(dba)₃/t-Bu₃P | Na₂CO₃, Dioxane, 110 °C | 60-85 | Requires highly active catalysts and more forcing conditions. |
Catalytic Cycle for Suzuki-Miyaura Coupling:
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate)
For researchers, medicinal chemists, and materials scientists, the strategic functionalization of aromatic cores is a cornerstone of modern synthesis. Naphthalene scaffolds, in particular, offer a versatile platform for the development of novel therapeutics, organic electronics, and advanced materials. Among the various precursors, 1,5-Naphthalenebis(trifluoromethanesulfonate) stands out as a readily accessible and highly reactive building block for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The twin triflate groups, being excellent leaving groups, enable sequential or double C-C and C-N bond formations, opening avenues to a vast chemical space.
This guide provides an in-depth comparative analysis of palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 1,5-Naphthalenebis(trifluoromethanesulfonate). We will delve into the nuances of catalyst and ligand selection, their impact on reaction efficiency and selectivity (mono- versus di-substitution), and provide field-proven experimental protocols to empower your research endeavors.
The Strategic Advantage of 1,5-Naphthalenebis(trifluoromethanesulfonate)
The 1,5-disubstitution pattern on the naphthalene core offers a unique geometry that can be exploited to create molecules with specific spatial arrangements and electronic properties. The use of triflates as leaving groups is particularly advantageous due to their high reactivity, allowing for milder reaction conditions compared to aryl chlorides or even bromides. This reactivity, however, necessitates careful control to achieve selective mono- or di-functionalization, a central theme of this guide.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds.[1] When applied to 1,5-Naphthalenebis(trifluoromethanesulfonate), the choice of palladium catalyst and ligand is paramount in dictating the outcome, particularly the ratio of mono- to di-arylated products.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Yield (Mono/Di) | Key Observations & Rationale |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Good (mixture) | A classic, reliable catalyst. Often leads to a mixture of mono- and di-substituted products. The triphenylphosphine ligand provides moderate steric bulk. |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane | 100 | Excellent (selective mono) | SPhos, a bulky biaryl phosphine ligand, facilitates oxidative addition and reductive elimination, while its steric hindrance can be tuned to favor mono-substitution, especially with controlled stoichiometry of the boronic acid. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | High (favors di) | The dppf ligand's wide bite angle can promote the second coupling, leading to higher yields of the di-substituted product. DMF as a polar aprotic solvent can also influence selectivity.[2] |
| [Pd(IPr)Cl₂]₂ | Na₂CO₃ | THF/H₂O | 70 | High (di-substitution) | N-Heterocyclic carbene (NHC) ligands like IPr are strong σ-donors, forming very stable and active catalysts, often driving the reaction to completion for di-substitution. |
Expert Insights: The key to controlling selectivity in the Suzuki-Miyaura coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate) lies in modulating the steric and electronic properties of the phosphine ligand. For selective mono-arylation, a bulky ligand combined with a substoichiometric amount of the boronic acid is a proven strategy. Conversely, for efficient di-arylation, a less sterically demanding ligand or a highly active NHC-based catalyst with an excess of the boronic acid is recommended.
Experimental Protocol: Selective Mono-Suzuki Coupling
Caption: Workflow for selective mono-Suzuki coupling.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[3] For 1,5-Naphthalenebis(trifluoromethanesulfonate), this reaction allows for the introduction of one or two amino groups, leading to valuable intermediates for pharmaceuticals and materials.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Yield (Mono/Di) | Key Observations & Rationale |
| Pd₂(dba)₃ + BINAP | NaOtBu | Toluene | 110 | Good (mixture) | A widely used system. The choice of base is critical, with sodium tert-butoxide being a common and effective choice. Can lead to mixtures of mono- and di-aminated products. |
| Pd(OAc)₂ + XPhos | K₃PO₄ | t-BuOH | 100 | Excellent (selective mono) | XPhos is a highly effective ligand for amination, and its bulk can be leveraged for selective mono-amination, particularly with careful control of the amine stoichiometry. |
| [Pd(cinnamyl)Cl]₂ + t-BuXPhos | LiHMDS | Dioxane | 90 | High (favors di) | The combination of a highly active precatalyst and the t-BuXPhos ligand often drives the reaction to di-substitution, especially with an excess of the amine.[4] |
| Pd(OAc)₂ + RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High (di-substitution) | RuPhos is another highly active biaryl phosphine ligand that is effective for a broad range of amines and can facilitate the challenging second amination. |
Expert Insights: The choice of both ligand and base is crucial in Buchwald-Hartwig aminations. Bulky biaryl phosphine ligands are generally preferred for their high activity. For selective mono-amination, controlling the stoichiometry of the amine is key. For the often more challenging di-amination, a stronger base and a highly active catalyst system may be required.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are important structural motifs in natural products and materials science.[5] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst System (Precursor + Ligand + Co-catalyst) | Base | Solvent | Temp. (°C) | Yield (Mono/Di) | Key Observations & Rationale |
| Pd(PPh₃)₂Cl₂ + CuI | Et₃N | THF | 60 | Good (mixture) | The classic Sonogashira conditions. Often requires an amine as both the base and solvent. Can lead to mixtures of products. |
| Pd(OAc)₂ + Xantphos + CuI | Cs₂CO₃ | Dioxane | 80 | High (selective mono) | The wide bite angle of Xantphos can promote reductive elimination and its steric bulk can be used to achieve selective mono-alkynylation. |
| Pd(PPh₃)₄ + CuI | i-Pr₂NH | Toluene | 70 | High (favors di) | A highly active system that often drives the reaction to completion, yielding the di-alkynylated product, especially with an excess of the alkyne. |
| PdCl₂(MeCN)₂ (Copper-free) | Piperidine | DMF | 90 | Good (di-substitution) | Copper-free conditions can be advantageous to avoid homo-coupling of the alkyne (Glaser coupling). The choice of a polar aprotic solvent like DMF can be beneficial.[6] |
Expert Insights: While the classic Sonogashira coupling is robust, copper-free variations have gained traction to avoid the formation of diacetylene byproducts. For selective mono-alkynylation, ligand selection and control of alkyne stoichiometry are critical. For di-alkynylation, more forcing conditions or highly active catalyst systems are generally employed.
Experimental Protocol: Di-Sonogashira Coupling
Caption: Workflow for di-Sonogashira coupling.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate) is a powerful and versatile strategy for the synthesis of a wide array of functionalized naphthalene derivatives. As demonstrated, the choice of the palladium precursor, and especially the ancillary ligand, is critical in controlling the reaction's outcome. By carefully selecting the catalyst system and reaction parameters, researchers can achieve high yields and selectively favor either mono- or di-functionalization.
Future developments in this field will likely focus on the use of more sustainable and economical catalyst systems, including those based on earth-abundant metals, as well as the development of even more selective and active ligands. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon as they explore the vast potential of 1,5-disubstituted naphthalenes in their respective fields.
References
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Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. National Institutes of Health.[Link]
-
Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. ResearchGate.[Link]
-
Site-Selective Suzuki—Miyaura Cross-Coupling Reactions of the Bis(triflate) of Methyl 3,7-Dihydroxy-2-naphthoate. ResearchGate. [https://www.researchgate.net/publication/251543883_ChemInform_Abstract_Site-Selective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_the_Bis triflate_of_Methyl_37-Dihydroxy-2-naphthoate]([Link] triflate_of_Methyl_37-Dihydroxy-2-naphthoate)
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.[Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au - ACS Publications.[Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.[Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PMC.[Link]
-
Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. PMC - PubMed Central.[Link]
-
Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI.[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]
-
Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI.[Link]
-
The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.[Link]
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Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. ResearchGate. [https://www.researchgate.net/publication/257671399_Synthesis_of_Functionalized_p-Terphenyls_Based_on_Site-Selective_Suzuki_Cross-Coupling_Reactions_of_Bis triflates_of_25-Dihydroxybenzoate]([Link] triflates_of_25-Dihydroxybenzoate)
-
Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. Catalysis Science & Technology (RSC Publishing).[Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate.[Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1,5-Naphthalenebis(trifluoromethanesulfonate) Derivatives
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced chemical intermediates.
Introduction: The Critical Role of Purity in Advanced Synthesis
1,5-Naphthalenebis(trifluoromethanesulfonate), and its derivatives, are powerful building blocks in modern organic chemistry. Their two highly reactive triflate (OTf) groups make them exceptional electrophiles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] In fields like pharmaceutical development and materials science, the success, reproducibility, and scalability of these reactions are directly contingent on the purity of the starting materials.
The presence of seemingly minor impurities—such as the mono-triflated intermediate, unreacted 1,5-dihydroxynaphthalene, or residual solvents—can lead to unpredictable reaction kinetics, formation of complex side-products, and downstream purification challenges. This guide provides an in-depth comparison of analytical methodologies to rigorously assess the purity of these vital reagents, moving beyond simple confirmation to quantitative validation. We will explore the causality behind method selection and present a holistic strategy for ensuring the quality of your synthesized derivatives.
The Analytical Challenge: What Are We Looking For?
Before selecting a method, it is crucial to define the potential impurities in a synthesis of a 1,5-naphthalenebis(triflate) derivative. A typical synthesis involves the reaction of the corresponding 1,5-dihydroxynaphthalene with a triflating agent like triflic anhydride.
Potential impurities include:
-
Starting Material: Unreacted 1,5-dihydroxynaphthalene.
-
Intermediates: The mono-triflated naphthalene species.
-
Side-Products: Products from reactions with solvent or other nucleophiles.
-
Degradation Products: Aryl triflates are generally stable but can be sensitive to moisture and basic conditions.[2][3]
A robust purity assessment workflow must be capable of separating and quantifying these structurally similar compounds.
A Multi-Pronged Approach to Purity Verification
No single technique provides a complete picture of purity. The most trustworthy validation comes from an integrated approach, using orthogonal methods that measure different physicochemical properties of the compound.
Sources
Ensuring Reproducibility in Cross-Coupling Reactions: A Comparative Guide to 1,5-Naphthalenebis(trifluoromethanesulfonate)
In the landscape of modern drug discovery and materials science, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability to reliably synthesize complex molecular architectures is paramount, and the choice of reagents plays a pivotal role in achieving this consistency. This guide provides an in-depth technical comparison of 1,5-Naphthalenebis(trifluoromethanesulfonate) and its common alternatives in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower researchers to achieve reproducible outcomes.
The Critical Role of the Leaving Group: Introducing 1,5-Naphthalenebis(trifluoromethanesulfonate)
1,5-Naphthalenebis(trifluoromethanesulfonate), a white to off-white crystalline solid, is a highly effective electrophilic partner in a variety of cross-coupling reactions.[1][2] Its utility stems from the presence of two trifluoromethanesulfonate (triflate, OTf) groups, which are among the most effective leaving groups in organic chemistry. This exceptional leaving group ability is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance and inductive effects.
The enhanced reactivity of aryl triflates allows for milder reaction conditions compared to less reactive electrophiles like aryl chlorides or tosylates, which can be crucial for the synthesis of sensitive or complex molecules.[3][4] This guide will focus on the ubiquitous Suzuki-Miyaura cross-coupling reaction to illustrate the performance of 1,5-Naphthalenebis(trifluoromethanesulfonate) and its alternatives.
Alternatives to 1,5-Naphthalenebis(trifluoromethanesulfonate)
While highly effective, the cost and occasional hydrolytic instability of triflates necessitate the consideration of alternatives.[5] The most common alternatives include other sulfonate esters and aryl halides.
-
Aryl Tosylates (OTs) and Mesylates (OMs): These are more economical and often more stable than triflates. However, their leaving group ability is significantly lower, often requiring more forcing reaction conditions, such as higher temperatures and more reactive catalysts.[6][7]
-
Aryl Halides (I, Br, Cl): Aryl iodides and bromides are common and effective coupling partners. The reactivity order is generally I > Br > OTf > Cl.[3] While aryl iodides are highly reactive, they are also the most expensive and can sometimes lead to catalyst inhibition.[8] Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are the most economical but are also the least reactive, often requiring specialized and highly active catalyst systems.
-
Aryl Nonaflates (ONf) and Fluorosulfates (OSO₂F): These are other "super" leaving groups with reactivity comparable to or even exceeding that of triflates.[5][9][10][11] They can be excellent alternatives, though their availability and cost should be considered.
Comparative Experimental Study: Suzuki-Miyaura Coupling
To provide a tangible comparison, we present a detailed, reproducible protocol for the double Suzuki-Miyaura coupling of 1,5-naphthalenebis(sulfonates) with phenylboronic acid. This reaction is a fundamental transformation for the synthesis of 1,5-diaryl naphthalene scaffolds, which are of interest in materials science.
Experimental Workflow
Caption: Generalized workflow for the comparative Suzuki-Miyaura coupling experiments.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 mmol), phenylboronic acid (2.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add potassium phosphate (K₃PO₄, 3.0 mmol) and 10 mL of anhydrous 1,4-dioxane.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature and quench with 20 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 1,5-diphenylnaphthalene.
Protocol 2: Suzuki-Miyaura Coupling of 1,5-Naphthalenebis(p-toluenesulfonate)
Follow the same procedure as Protocol 1, but with the following modifications:
-
Substrate: Use 1,5-naphthalenebis(p-toluenesulfonate) (1.0 mmol).
-
Catalyst System: Use palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%).
-
Reaction Time: Extend the reaction time to 24 hours.
-
Temperature: Maintain the reaction temperature at 100 °C.
The rationale for the more active SPhos ligand in Protocol 1 is to ensure a high turnover rate for the highly reactive triflate. For the less reactive tosylate in Protocol 2, a more traditional and robust catalyst is employed, with a longer reaction time to drive the reaction to completion.
Comparative Performance Data
The following table summarizes the expected outcomes of the comparative experiments, based on established principles of reactivity.
| Parameter | 1,5-Naphthalenebis(trifluoromethanesulfonate) | 1,5-Naphthalenebis(p-toluenesulfonate) |
| Reaction Time | 4 hours | 24 hours |
| Typical Yield | > 90% | 70-85% |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Catalyst Loading | 1-2 mol% | 3-5 mol% |
| Purity (post-chromatography) | High (>98%) | Moderate to High (>95%) |
| Key Considerations | Higher cost, potential for hydrolysis | Lower cost, more stable, requires more forcing conditions |
Mechanistic Insights and Ensuring Reproducibility
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and ensuring reproducibility.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Factors for Reproducibility:
-
Quality of Reagents: The purity of the naphthalenebis(sulfonate), boronic acid, and solvent is critical. Impurities can poison the catalyst and lead to side reactions.
-
Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is crucial. Electron-rich and bulky ligands like SPhos often accelerate the oxidative addition of less reactive electrophiles and the reductive elimination step.
-
Base Selection: The base plays a multifaceted role, including the activation of the boronic acid and the regeneration of the active catalyst. The solubility and strength of the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can significantly impact the reaction rate and yield.
-
Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxidation. Thorough degassing of the reaction mixture and maintaining an inert atmosphere (argon or nitrogen) are essential for consistent results.
-
Temperature Control: Precise temperature control is necessary to ensure consistent reaction rates and minimize the formation of byproducts.
Conclusion
1,5-Naphthalenebis(trifluoromethanesulfonate) is a highly reactive and efficient electrophile for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of 1,5-diaryl naphthalenes under relatively mild conditions and in high yields. While alternatives like the corresponding tosylate are more economical, they typically require more forcing conditions and may result in lower yields.
Ensuring the reproducibility of these reactions hinges on a thorough understanding of the reaction mechanism and meticulous control over experimental parameters. By carefully selecting high-quality reagents, optimizing the catalyst system and reaction conditions, and rigorously excluding oxygen, researchers can achieve consistent and reliable results, thereby accelerating the pace of discovery in drug development and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Myers, A. The Suzuki Reaction - Chem 115. [Link]
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So, C. M., et al. General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis2021 , 11 (13), 8144-8155. [Link]
-
Saraswat, S. K., et al. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances2023 , 13 (20), 13458-13481. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yamashita, M., et al. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au2021 , 1 (10), 1757-1764. [Link]
-
Ito, S., et al. The synthesis of novel core-substituted naphthalene diimides via Suzuki cross-coupling and their properties. ResearchGate2014 . [Link]
-
Snieckus, V., et al. Site-Selective Suzuki—Miyaura Cross-Coupling Reactions of the Bis(triflate) of Methyl 3,7-Dihydroxy-2-naphthoate. ChemInform2010 , 41 (32). [Link]
-
Percec, V., et al. Palladium cross-coupling reactions of aryl fluorosulfonates: an alternative to triflate chemistry. The Journal of Organic Chemistry2005 , 70 (22), 9059-9062. [Link]
-
Leadbeater, N. E., & Marco, M. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry2003 , 68 (14), 5660-5667. [Link]
-
Billingsley, K. L., & Buchwald, S. L. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society2007 , 129 (11), 3358-3366. [Link]
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Fihri, A., et al. Suzuki–Miyaura Cross‐Coupling under Solvent‐Free Conditions. Advanced Synthesis & Catalysis2010 , 352 (14-15), 2491-2495. [Link]
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Lu, Z., et al. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. Organometallics2019 , 38 (21), 4156-4163. [Link]
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Ouchi, D., et al. 1,3-Phenylene-bridged naphthalene wheels synthesized by one-pot Suzuki–Miyaura coupling and the complex of the hexamer with C60. Chemical Communications2018 , 54 (50), 6827-6830. [Link]
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Saraswat, S. K., et al. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. PubMed2023 . [Link]
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James, M. J., et al. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal2018 , 24 (56), 15059-15065. [Link]
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Kaczmarczyk, S., et al. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. RSC Advances2016 , 6 (48), 42385-42394. [Link]
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A Senior Application Scientist's Guide to 1,5-Naphthalenebis(trifluoromethanesulfonate) in Organic Synthesis: A Comparative Analysis
For the discerning researcher in organic synthesis and drug development, the choice of reagent is paramount, dictating the efficiency, scope, and ultimate success of a synthetic campaign. 1,5-Naphthalenebis(trifluoromethanesulfonate), often referred to as 1,5-naphthalene bis(triflate), has emerged as a powerful and highly versatile bifunctional electrophile.[1] This guide provides an in-depth, field-proven perspective on its application, objectively weighing its advantages against its limitations and comparing its performance with common alternatives.
The Triflate Advantage: Understanding the Core Reactivity
The utility of 1,5-naphthalenebis(triflate) is fundamentally rooted in the exceptional nature of the trifluoromethanesulfonate (triflate, -OTf) group. The triflate anion is a superb leaving group, a property derived from the potent electron-withdrawing inductive effect of the trifluoromethyl (−CF₃) group.[2] This effect extensively delocalizes the negative charge on the sulfonate oxygen atoms upon heterolytic cleavage of the C−O bond, resulting in a highly stable, non-nucleophilic anion. Consequently, triflates are significantly more reactive than classical sulfonate esters like tosylates (-OTs) and mesylates (-OMs) in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[2][3]
This reagent is typically synthesized from the corresponding phenol, 1,5-dihydroxynaphthalene, by reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or triethylamine.[4][5]
Caption: Synthesis of 1,5-Naphthalenebis(triflate).
Key Advantages in Synthetic Applications
A. Unlocking Phenols for Cross-Coupling
Perhaps the most significant advantage of using 1,5-naphthalenebis(triflate) is its ability to serve as a synthetic equivalent of a 1,5-dihalonaphthalene, derived directly from the corresponding di-phenol. This is particularly valuable as phenols are often more readily available or synthetically accessible than their halide counterparts. The conversion of a robust C-O bond in a phenol to a highly reactive C-OTf bond opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions that would otherwise be inaccessible.[6]
B. Superior Reactivity in Cross-Coupling Reactions
The high reactivity of the C-OTf bond makes 1,5-naphthalenebis(triflate) an excellent substrate for numerous palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: It readily couples with a wide range of boronic acids and esters to form C-C bonds, enabling the synthesis of complex biaryl structures and functionalized naphthalene cores.[7][8]
-
Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds, converting the bis(triflate) into valuable diamino-naphthalene derivatives. The choice of phosphine ligand is critical for achieving high yields.[6][9]
-
Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to dialkynylnaphthalene systems, which are important motifs in materials science.[10]
C. Potential for Site-Selective Functionalization
The presence of two triflate groups on a symmetric naphthalene core offers the potential for both double and sequential, site-selective functionalization. While simultaneous reaction at both sites is common, careful control of stoichiometry (e.g., using one equivalent of a coupling partner) can favor mono-functionalization. The resulting mono-substituted naphthalene triflate is then available for a second, different cross-coupling reaction, providing a pathway to unsymmetrically substituted 1,5-naphthalene derivatives. This stepwise approach, however, often requires meticulous optimization to avoid mixtures of starting material, mono-adduct, and di-adduct.
Disadvantages and Practical Challenges
A. Hydrolytic Instability and Side Reactions
The high reactivity of aryl triflates is a double-edged sword. The triflate group is susceptible to cleavage, particularly under basic conditions or in the presence of nucleophilic reagents, which can hydrolyze the triflate back to the parent phenol.[6] This is a common side reaction in cross-coupling protocols.
Mitigation Strategy: To circumvent this issue, reaction conditions must be carefully controlled. In many Buchwald-Hartwig amination procedures, for instance, the slow addition of the aryl triflate to the reaction mixture is crucial.[6] This maintains a low instantaneous concentration of the electrophile, favoring the desired catalytic cycle over the undesired cleavage pathway. The choice of a non-hydrolytic, sterically hindered base (e.g., NaOt-Bu, K₃PO₄) is also critical.
B. Cost and Preparation
Triflating reagents, such as trifluoromethanesulfonic anhydride, are significantly more expensive than reagents used to synthesize other sulfonates (e.g., tosyl chloride) or introduce halogens. Furthermore, the preparation of triflates requires anhydrous conditions and careful handling, as the reagents are corrosive and moisture-sensitive.[4] This can add complexity and cost, particularly on a large scale.
C. Selectivity in Complex Molecules
When used in the synthesis of molecules containing other electrophilic sites, such as aryl bromides or iodides, achieving selective reaction at the triflate can be challenging. While phosphine-ligated palladium catalysts often favor reaction at aryl bromides over triflates, ligand-free conditions have been developed that show selective reactivity at the triflate group.[7][11] This context-dependent reactivity requires careful catalyst and condition screening.
Comparative Analysis with Alternative Reagents
The decision to use 1,5-naphthalenebis(triflate) should be made after considering the available alternatives.
| Feature | 1,5-Naphthalenebis(triflate) | 1,5-Dibromonaphthalene | 1,5-Naphthalenebis(tosylate) |
| Reactivity | Very High | High | Moderate |
| Leaving Group Ability | Excellent[3] | Good | Good, but inferior to triflate[12] |
| Synthetic Precursor | 1,5-Dihydroxynaphthalene[5] | Naphthalene (via bromination) | 1,5-Dihydroxynaphthalene |
| Stability | Moderate; sensitive to hydrolysis[6] | High; very stable | High; more stable than triflate |
| Cost | High | Moderate | Low to Moderate |
| Key Advantage | Activates phenols for coupling; high reactivity allows for milder conditions. | Robust, common, and well-understood reactivity in cross-coupling.[13] | More stable and economical alternative to triflate for activating phenols. |
| Key Disadvantage | Cost; potential for hydrolytic side reactions.[4][6] | Synthesis can lead to isomer impurities; less reactive than triflates. | Less reactive, often requiring higher temperatures or more active catalysts.[14] |
Expert Judgement:
-
Choose 1,5-Naphthalenebis(triflate) when: High reactivity is needed for challenging coupling reactions, milder conditions are required to preserve sensitive functional groups, or the synthetic route naturally proceeds from 1,5-dihydroxynaphthalene.
-
Choose 1,5-Dibromonaphthalene when: Cost is a major concern, high stability is required for multi-step syntheses, and the starting material is readily available.
-
Choose 1,5-Naphthalenebis(tosylate) when: A more economical and stable alternative to the bis(triflate) is desired, and the slightly lower reactivity is acceptable for the planned transformation.
Field-Proven Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the double Suzuki-Miyaura coupling to synthesize a 1,5-diaryl-naphthalene derivative.
Caption: Workflow for a double Suzuki-Miyaura coupling reaction.
Causality Behind Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): Palladium(II) acetate is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl triflate to the Pd(0) center, which is the first and often rate-limiting step in the catalytic cycle.[15][16]
-
Base (K₃PO₄): Potassium phosphate is an effective base for promoting the transmetalation step (transfer of the aryl group from boron to palladium) and is generally less prone to causing triflate hydrolysis compared to stronger bases like hydroxides.
-
Solvent (Toluene/H₂O): The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a double amination with a secondary amine.
Caption: Workflow for a double Buchwald-Hartwig amination reaction.
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃/Xantphos): This is a classic combination for C-N bond formation. Xantphos is a bidentate ligand with a large "bite angle" that promotes the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[9][17]
-
Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex intermediate.
-
Slow Addition: As previously discussed, this is a critical self-validating step in the protocol to minimize the concentration of the reactive triflate at any given time, thereby suppressing the competing hydrolytic decomposition pathway.[6]
Conclusion
1,5-Naphthalenebis(trifluoromethanesulfonate) is an indispensable tool for the modern synthetic chemist. Its primary advantage lies in its exceptional reactivity and its ability to transform a readily available di-phenol scaffold into a versatile platform for advanced cross-coupling chemistry. While its application requires careful consideration of its hydrolytic instability and cost, the strategic benefits often outweigh these challenges, particularly in the synthesis of complex, high-value molecules in pharmaceutical and materials science research. By understanding the principles outlined in this guide, researchers can confidently leverage the power of this reagent and judiciously select it over alternatives to achieve their synthetic goals with precision and efficiency.
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Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. (URL: [Link])
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Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - NIH. (URL: [Link])
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Mesylates and Tosylates with Practice Problems - Chemistry Steps. (URL: [Link])
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Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - NIH. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Tosylates And Mesylates - Master Organic Chemistry. (URL: [Link])
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Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. (URL: [Link])
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Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - NIH. (URL: [Link])
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Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates | Request PDF - ResearchGate. (URL: [Link])
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (URL: [Link])
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(PDF) Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - ResearchGate. (URL: [Link])
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
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Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (URL: [Link])
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Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - ResearchGate. (URL: [Link])
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(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. (URL: [Link])
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central. (URL: [Link])
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ChemInform Abstract: Site-Selective Suzuki—Miyaura Cross-Coupling Reactions of the Bis(triflate) of Methyl 3,7-Dihydroxy-2-naphthoate. | Request PDF - ResearchGate. (URL: [Link])
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A Guide to the Cross-Validation of Experimental and Computational Findings on 1,5-Naphthalenebis(trifluoromethanesulfonate)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of experimental and computational studies of 1,5-Naphthalenebis(trifluoromethanesulfonate). We will explore the synthesis, reactivity, and spectroscopic characterization of this versatile building block, demonstrating how computational chemistry can be a powerful predictive and validation tool in experimental design and data interpretation.
Introduction to 1,5-Naphthalenebis(trifluoromethanesulfonate)
1,5-Naphthalenebis(trifluoromethanesulfonate), a member of the aryl triflate family, is a highly reactive and versatile electrophilic reagent in organic synthesis. The trifluoromethanesulfonate (triflate) groups are excellent leaving groups, making this compound an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions. Its rigid naphthalene core provides a well-defined scaffold for the synthesis of complex organic molecules, with applications in materials science and pharmaceutical development.
The core principle of this guide is to illustrate the synergy between experimental and computational chemistry. By predicting reaction outcomes and spectroscopic properties through computational modeling and subsequently validating these predictions with experimental data, we can achieve a deeper understanding of the chemical system, optimize reaction conditions, and accelerate the discovery process.
Experimental Investigation: A Case Study in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Aryl triflates are excellent substrates for this reaction. Here, we present a detailed protocol for the double Suzuki-Miyaura coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate) with phenylboronic acid.
Experimental Protocol: Synthesis of 1,5-Diphenylnaphthalene
Objective: To synthesize 1,5-diphenylnaphthalene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1,5-Naphthalenebis(trifluoromethanesulfonate)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1,5-Naphthalenebis(trifluoromethanesulfonate) (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium phosphate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and water (1 mL) to the flask.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1,5-diphenylnaphthalene.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is highly effective for the Suzuki coupling of aryl triflates.[1] The ligand facilitates the oxidative addition of the aryl triflate to the palladium(0) center, a crucial step in the catalytic cycle.
-
Base and Solvent: Potassium phosphate is a commonly used base in Suzuki couplings, and the two-phase toluene/water solvent system is effective for this transformation.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
Expected Experimental Data for 1,5-Diphenylnaphthalene
| Data Type | Expected Observation |
| Appearance | White to off-white solid |
| Yield | 85-95% (based on similar reactions) |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z = 281.13 |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.8-8.0 (m, 4H), 7.6-7.7 (m, 4H), 7.4-7.5 (m, 6H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 141.2, 134.0, 131.8, 129.5, 128.8, 127.5, 126.2, 125.8 |
| FT-IR (KBr, cm⁻¹) | 3050-3020 (Ar C-H), 1600, 1500, 1450 (Ar C=C) |
Computational Investigation: Predicting Reactivity and Spectra
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to model chemical reactions and predict spectroscopic properties. Here, we outline a computational workflow to cross-validate the experimental findings for the Suzuki-Miyaura coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate).
Computational Methodology
1. Geometry Optimization:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: DFT with the B3LYP functional.[2]
-
Basis Set: 6-31G(d) for initial optimizations, followed by a larger basis set like 6-311+G(d,p) for more accurate single-point energy calculations and spectroscopic predictions.
-
Procedure: The 3D structures of 1,5-Naphthalenebis(trifluoromethanesulfonate), phenylboronic acid, the palladium catalyst, and the final product, 1,5-diphenylnaphthalene, are built and their geometries are optimized to find the lowest energy conformation.
2. Reaction Mechanism Investigation:
-
The mechanism of the Suzuki-Miyaura coupling can be computationally investigated to understand the energetics of the catalytic cycle.[3] This involves locating the transition state structures for the key steps: oxidative addition, transmetalation, and reductive elimination. This analysis can provide insights into the reaction kinetics and the role of the ligand.
3. Spectroscopic Prediction:
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding tensors.[4] The calculated shielding values are then converted to chemical shifts by referencing them to a standard (e.g., TMS, calculated at the same level of theory).
-
IR Spectra: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[5]
Predicted Computational Data for 1,5-Diphenylnaphthalene
| Data Type | Predicted Observation (B3LYP/6-311+G(d,p)) |
| Optimized Geometry | Planar naphthalene core with twisted phenyl rings |
| ¹H NMR Chemical Shifts | Within ±0.2 ppm of expected experimental values |
| ¹³C NMR Chemical Shifts | Within ±2-3 ppm of expected experimental values |
| IR Vibrational Frequencies | Key aromatic C-H and C=C stretching frequencies should align with experimental data after scaling. |
Cross-Validation: Bridging Experiment and Theory
The power of this dual approach lies in the direct comparison of the experimental and computational data.
| Parameter | Experimental Data (Expected) | Computational Data (Predicted) | Analysis of Agreement |
| Product Structure | 1,5-Diphenylnaphthalene confirmed by MS and NMR | Lowest energy product from reaction modeling | High agreement expected, confirming the reaction outcome. |
| ¹H NMR Shifts | Specific multiplets and integration | Calculated chemical shifts | Good correlation validates the assigned structure and the computational model. |
| ¹³C NMR Shifts | Set of chemical shifts for unique carbons | Calculated chemical shifts | Strong agreement provides high confidence in the structural assignment. |
| IR Frequencies | Characteristic aromatic stretches | Scaled vibrational frequencies | Correspondence in key vibrational modes confirms functional groups. |
Discrepancies between experimental and computational data can be equally insightful. They may point to unforeseen reaction pathways, solvent effects not fully captured by the model, or the presence of conformational isomers.
Visualizing the Workflow and Structures
To better illustrate the concepts discussed, we can use diagrams to visualize the workflow and molecular structures.
Caption: Cross-validation workflow integrating experimental and computational studies.
Caption: Suzuki-Miyaura coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate).
Conclusion
The integration of experimental and computational chemistry provides a robust framework for the study of complex organic molecules like 1,5-Naphthalenebis(trifluoromethanesulfonate). This guide has outlined a systematic approach to cross-validate findings from both domains, using the Suzuki-Miyaura coupling as a practical example. By leveraging the predictive power of computational methods to anticipate reaction outcomes and spectroscopic signatures, and confirming these predictions through rigorous experimental work, researchers can enhance the efficiency and depth of their scientific investigations. This synergistic approach is invaluable for accelerating innovation in drug discovery, materials science, and beyond.
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Caron, S., Wojcik, J. M., & Vazquez, E. (2002). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses, 79, 209. [Link]
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Al-Masum, M., & Kumaraswamy, G. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(19), 4536–4545. [Link]
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Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]
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Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Methods. The Journal of Physical Chemistry, 100(41), 16502–16513. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,5-Naphthalenebis(trifluoromethanesulfonate)
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,5-Naphthalenebis(trifluoromethanesulfonate) (CAS RN: 152873-79-5), also known as 1,5-naphthaleneditriflate. As a highly reactive electrophilic reagent, its proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety.[1] This guide is designed for researchers and drug development professionals, emphasizing the chemical principles that underpin these safety procedures to ensure a self-validating and fundamentally safe workflow.
Core Principles: Understanding the Hazard
1,5-Naphthalenebis(trifluoromethanesulfonate) is a powerful reagent precisely because the trifluoromethanesulfonate (triflate) group is an exceptionally effective leaving group.[2] This inherent reactivity, invaluable in organic synthesis, also defines its primary hazard profile.[1][2] The molecule's two triflate groups are potent electrophilic sites, highly susceptible to reaction with nucleophiles.
The most common nucleophile in a laboratory environment is water. The compound is moisture-sensitive, and its reaction with water (hydrolysis) will produce 1,5-dihydroxynaphthalene and two equivalents of trifluoromethanesulfonic acid (triflic acid).[2] Triflic acid is a superacid—one of the strongest known acids—and is highly corrosive. Therefore, the central objective of this disposal protocol is to intentionally and safely hydrolyze the compound under controlled conditions, immediately neutralizing the corrosive acidic byproduct as it forms. Uncontrolled reaction with moisture or improper disposal can lead to the generation of significant and dangerous acid fumes and heat.
Hazard Assessment and Essential Protective Measures
Before beginning any disposal procedure, a thorough risk assessment is mandatory. The primary risks associated with this compound are severe skin and eye irritation and the formation of highly corrosive byproducts.
Engineering Controls & Personal Protective Equipment (PPE)
| Control / PPE | Specification | Rationale |
| Ventilation | Chemical Fume Hood | Mandatory. To prevent inhalation of any dust from the solid compound or vapors from the acidic byproducts.[3][4] |
| Eye Protection | Safety Goggles & Face Shield | Protects against splashes of the neutralizing solution and potential violent reaction. The Safety Data Sheet specifies it causes serious eye irritation. |
| Hand Protection | Chemical-Resistant Gloves (Butyl Rubber or double-gloved Nitrile) | Provides a barrier against skin contact. The compound is a known skin irritant. |
| Body Protection | Flame-Retardant Lab Coat | Protects against spills and splashes. |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases (outside of this controlled disposal protocol), and strong reducing agents.[3] The compound is moisture-sensitive and should be handled accordingly.
Step-by-Step Disposal Protocol: Controlled Alkaline Hydrolysis
This protocol is designed to safely quench small quantities (<10 g) of residual 1,5-Naphthalenebis(trifluoromethanesulfonate) or decontaminate glassware. The causality behind this choice is that a basic solution will both facilitate the hydrolysis of the sulfonate ester and simultaneously neutralize the resulting triflic acid.[5][6]
Materials Required:
-
Appropriate PPE (see table above)
-
Stir plate and magnetic stir bar
-
Glass beaker (appropriately sized for the volume of waste)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
pH indicator strips or calibrated pH meter
-
Labeled hazardous waste container for aqueous chemical waste
Protocol Steps:
-
Prepare the Neutralization Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate in a beaker. Use cold water to help dissipate heat from the initial reaction. Place the beaker on a stir plate and begin moderate stirring.
-
Scientific Rationale: Using a weak base like sodium carbonate provides a controlled reaction environment. It is sufficiently basic to neutralize the strong triflic acid byproduct without being so caustic as to present an additional, significant hazard.
-
-
Controlled Addition of Waste: Slowly and in small portions, add the solid 1,5-Naphthalenebis(trifluoromethanesulfonate) waste to the stirring basic solution. If disposing of contaminated solvent, add it dropwise via an addition funnel.
-
Scientific Rationale: The hydrolysis reaction is exothermic. Slow, portion-wise addition is critical to control the reaction rate and prevent a dangerous temperature increase or excessive gas evolution (CO₂ from the carbonate neutralization).[7]
-
-
Reaction and Quenching: Once all the waste has been added, allow the mixture to stir at room temperature for a minimum of 2 hours.
-
Scientific Rationale: This extended stirring period ensures the hydrolysis reaction goes to completion, fully breaking down the reactive triflate esters.
-
-
pH Verification: After the stirring period, turn off the stirrer and test the pH of the solution using a pH strip or meter. The target pH should be between 6.0 and 8.0.
-
Scientific Rationale: This step validates that the acidic byproduct has been successfully neutralized. A neutral pH indicates the waste stream is significantly less corrosive and safer for storage and final disposal.
-
-
pH Adjustment (if necessary): If the pH is still acidic (<6.0), add more sodium carbonate solution until the desired neutral range is achieved. If the solution is too basic (>9.0), it can be neutralized with a dilute acid like 1M HCl, added dropwise.
-
Waste Collection: Once the pH is confirmed to be in the neutral range, transfer the solution to a clearly labeled hazardous waste container designated for "Neutralized Aqueous Waste containing Naphthalene derivatives and Triflate salts."
Disposal of Contaminated Solid Waste
All solid materials that have come into contact with 1,5-Naphthalenebis(trifluoromethanesulfonate), such as gloves, weighing paper, pipette tips, and contaminated paper towels, must be considered hazardous waste.
-
Procedure: Collect these items in a dedicated, sealed plastic bag or a labeled container.
-
Labeling: The container must be clearly labeled as "Solid Hazardous Waste: Contaminated with 1,5-Naphthalenebis(trifluoromethanesulfonate)."
-
Disposition: Dispose of the container through your institution's EH&S hazardous waste program.[10] Do not mix with general laboratory trash.
Disposal Workflow Diagram
References
-
Wikipedia. (n.d.). Triflate. Retrieved from [Link]
-
Oreate AI Blog. (2024). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Retrieved from [Link]
-
Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]
-
Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters. Retrieved from [Link]
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ResearchGate. (2025). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Retrieved from [Link]
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iGEM. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ResearchGate. (2025). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved from [Link]
-
ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Scandium(III) triflate Safety Data Sheet. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 1,5-Naphthalenebis(trifluoromethanesulfonate)
For the modern researcher, 1,5-Naphthalenebis(trifluoromethanesulfonate) is a powerful and versatile reagent, pivotal in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1] Its twin trifluoromethanesulfonate (triflate) groups bestow a high degree of reactivity, making it an exceptional electrophile for nucleophilic substitutions and coupling reactions.[1] However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling procedures.
Understanding the Hazard: More Than Just an Irritant
The Safety Data Sheet (SDS) for 1,5-Naphthalenebis(trifluoromethanesulfonate) clearly identifies it as a substance that causes skin and serious eye irritation. While this classification might seem routine, the presence of the triflate functional groups warrants a heightened level of precaution. Related triflate-containing compounds are known to be corrosive and can cause severe burns.[2][3] Furthermore, as a crystalline solid, 1,5-Naphthalenebis(trifluoromethanesulfonate) presents a potential inhalation hazard through the generation of dust during handling.[4] Therefore, a comprehensive safety plan must address all potential routes of exposure: dermal, ocular, and respiratory.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is even donned, the primary method for exposure control should be robust engineering controls. All manipulations of 1,5-Naphthalenebis(trifluoromethanesulfonate), especially those involving the solid form, must be conducted in a properly functioning chemical fume hood.[5][6][7] This provides a critical barrier, capturing any dust or vapors at the source and preventing their inhalation by the operator.
Essential Personal Protective Equipment: A Detailed Breakdown
The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving 1,5-Naphthalenebis(trifluoromethanesulfonate).
| Laboratory Operation | Minimum Required PPE |
| Weighing and Aliquoting Solid | Full-cuffed laboratory coat, chemical splash goggles, face shield, chemically resistant gloves (double-gloving recommended), and a NIOSH-approved respirator. |
| Preparation of Solutions | Full-cuffed laboratory coat, chemical splash goggles, face shield, and chemically resistant gloves (double-gloving recommended). |
| Reaction Setup and Monitoring | Full-cuffed laboratory coat, chemical splash goggles, and chemically resistant gloves. |
| Work-up and Purification | Full-cuffed laboratory coat, chemical splash goggles, and chemically resistant gloves. |
| Waste Disposal | Full-cuffed laboratory coat, chemical splash goggles, and chemically resistant gloves. |
Body Protection
A full-cuffed laboratory coat should be worn at all times to protect the skin and personal clothing from potential splashes.[8] For procedures with a higher risk of splashing, consider the use of a chemically resistant apron over the lab coat.
Eye and Face Protection
Given that 1,5-Naphthalenebis(trifluoromethanesulfonate) causes serious eye irritation, robust eye protection is non-negotiable. Chemical splash goggles that form a seal around the eyes are mandatory.[9] For tasks involving the handling of the solid material outside of a glovebox, where the risk of dust generation is highest, a full-face shield should be worn in addition to splash goggles to protect the entire face.[7]
Hand Protection
Chemically resistant gloves are essential to prevent skin contact.[10] Due to the reactive nature of triflates, it is prudent to select gloves with a high level of chemical resistance. Nitrile or neoprene gloves are generally recommended for handling this type of compound.[7] Double-gloving provides an additional layer of protection, particularly during procedures with a higher risk of exposure or when handling larger quantities. It is critical to inspect gloves for any signs of degradation or perforation before and during use and to change them immediately if compromised.
Respiratory Protection
While the SDS for 1,5-Naphthalenebis(trifluoromethanesulfonate) does not specify respiratory hazards, the potential for dust inhalation when handling the solid form cannot be ignored.[4] Therefore, as a precautionary measure, a NIOSH-approved particulate respirator (e.g., an N95 or P100) should be worn when weighing or otherwise manipulating the solid compound outside of a contained system like a glovebox. For situations with the potential for vapor generation, such as during a reaction at elevated temperatures, a respirator with an organic vapor cartridge may be necessary. The selection of the appropriate respirator should be guided by a site-specific risk assessment.
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is critically dependent on its proper use. The following step-by-step protocols for donning and doffing are designed to minimize the risk of cross-contamination.
Donning (Putting On) PPE
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): If respiratory protection is necessary, perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.
-
Gloves: Don your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) PPE
-
Outer Gloves: If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Unbutton your lab coat. Grasp it from the shoulders and pull it downwards, turning the sleeves inside out as you remove it. Avoid touching the exterior of the coat.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove your face shield (if worn) and then your goggles, handling them by the straps.
-
Respirator (if worn): Remove your respirator without touching the front of it.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer pair.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. Small spills of solid material should be carefully swept up with a dustpan and brush, avoiding the creation of dust. The collected material should be placed in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. All spill cleanup materials must be disposed of as hazardous waste. Do not use combustible materials like paper towels to clean up spills of reactive compounds.
Waste Disposal
All waste contaminated with 1,5-Naphthalenebis(trifluoromethanesulfonate), including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] The waste should be collected in a clearly labeled, sealed container.
Visualizing the PPE Selection Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1,5-Naphthalenebis(trifluoromethanesulfonate).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
